3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFOUFNUBQBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230383 | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80547-69-9 | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80547-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80547-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Intermediate: A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape
In the realm of substituted benzaldehydes, precision in nomenclature is paramount. This guide focuses on the synthetically versatile and commercially significant compound, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , with the Chemical Abstracts Service (CAS) number 6635-20-7 . It is crucial to distinguish this molecule from its isomer, 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 80547-69-9). While both share the same molecular formula, the substitution pattern on the aromatic ring dictates their reactivity and subsequent applications. The subject of this guide, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, is also widely known as 5-Nitrovanillin , a name that will be used interchangeably throughout this document. This compound serves as a cornerstone in the synthesis of a variety of pharmacologically active molecules, most notably as a key precursor to Catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1][2][3][4]
Section 1: Physicochemical and Spectroscopic Profile
5-Nitrovanillin is a yellow crystalline powder, a characteristic attributed to the presence of the nitro chromophore on the aromatic ring.[1][2][4] Its multifaceted chemical personality, stemming from the interplay of its aldehyde, hydroxyl, methoxy, and nitro functional groups, makes it a subject of great interest in synthetic chemistry.[1]
Table 1: Physicochemical Properties of 5-Nitrovanillin
| Property | Value | Source(s) |
| CAS Number | 6635-20-7 | [1][4] |
| Molecular Formula | C₈H₇NO₅ | [1][4] |
| Molecular Weight | 197.14 g/mol | [1][4] |
| Appearance | Yellow crystalline powder | [1][4] |
| Melting Point | 172–178 °C | [1][4] |
| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol. | [2] |
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | [1] |
Spectroscopic Characterization: An Interpretive Approach
The structural elucidation of 5-Nitrovanillin is unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Nitrovanillin is expected to exhibit distinct signals corresponding to the aldehyde proton (highly deshielded, ~9.8-10.0 ppm), two aromatic protons (in the range of 7.0-8.0 ppm), a methoxy group singlet (~3.9 ppm), and a hydroxyl proton (variable, depending on solvent and concentration). The electron-withdrawing nature of the nitro and aldehyde groups influences the chemical shifts of the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons (with those attached to the nitro and oxygen functionalities having distinct chemical shifts), and the methoxy carbon (~56 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint of the molecule. Key absorption bands include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), a broad O-H stretch for the phenolic hydroxyl group (~3200-3500 cm⁻¹), C-O stretches for the ether and phenol, and characteristic asymmetric and symmetric stretches for the nitro group (around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively).
-
Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ), along with fragmentation patterns characteristic of the substituted benzaldehyde structure.
Section 2: Synthesis and Purification
The most common and industrially viable synthesis of 5-Nitrovanillin is achieved through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and methoxy groups.
Experimental Protocol: Nitration of Vanillin
This protocol is based on established laboratory procedures.[4][5]
Objective: To synthesize 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) from vanillin.
Materials:
-
Vanillin
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol (for recrystallization)
-
Reaction vessel (three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, dissolve vanillin in glacial acetic acid.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add concentrated nitric acid dropwise to the stirred solution using a dropping funnel, ensuring the temperature is maintained between 20–40°C.[4]
-
After the complete addition of nitric acid, continue stirring the reaction mixture for an additional 2–4 hours.[4]
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude 5-Nitrovanillin.
-
Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the crude 5-Nitrovanillin by recrystallization from ethanol to obtain a pure, crystalline product.[5]
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Glacial Acetic Acid: This serves as a solvent that can dissolve vanillin and is relatively stable to the nitrating conditions.
-
Dropwise Addition: Slow, controlled addition of nitric acid ensures that the temperature of the reaction mixture does not rise uncontrollably.
-
Recrystallization: This is a standard purification technique to remove impurities and obtain a product with high purity, which is essential for subsequent synthetic steps in drug development.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Nitrovanillin.
Section 3: Reactivity and Mechanistic Pathways
The chemical behavior of 5-Nitrovanillin is dictated by the electronic properties of its functional groups. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the electron-withdrawing nitro and aldehyde groups deactivate it.
Key Reactions and Mechanistic Insights
-
Reactions of the Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.
-
Knoevenagel Condensation: This is a crucial reaction in the synthesis of the COMT inhibitor Entacapone. 5-Nitrovanillin undergoes condensation with active methylene compounds like N,N-diethyl-2-cyanoacetamide. The reaction is typically base-catalyzed.
-
Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[2]
-
Claisen-Schmidt Condensation: Reaction with aryl ketones in the presence of a base leads to the formation of chalcones, which are precursors to flavonoids and exhibit a range of pharmacological properties.[2]
-
-
Reactions involving the Hydroxyl and Methoxy Groups:
-
Demethylation: The methoxy group can be cleaved to yield a catechol derivative. For instance, demethylation of 5-Nitrovanillin produces 3,4-dihydroxy-5-nitrobenzaldehyde, a key intermediate for Entacapone synthesis.[1][6] This reaction can be achieved using reagents like aluminum chloride with pyridine or hydrobromic acid.[1][6]
-
-
Reactions of the Nitro Group: The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This transformation allows for the introduction of new functionalities and the synthesis of different classes of compounds.
Knoevenagel Condensation in Entacapone Synthesis
The Knoevenagel condensation is a cornerstone reaction in the industrial synthesis of Entacapone.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]
An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
A Core Intermediate for Pharmaceutical Synthesis and Research
Abstract: This technical guide provides a comprehensive overview of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin. The document details its physicochemical properties, outlines established protocols for its synthesis and purification, describes analytical methods for its characterization, and explores its significant applications, particularly as a pivotal intermediate in drug development. Safety protocols and handling guidelines are also provided. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry engaged in the synthesis and application of complex organic molecules.
A Note on Nomenclature
The topic of this guide is the compound with the IUPAC name 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . It is crucial to note that searches for "3-hydroxy-4-methoxy-5-nitrobenzaldehyde" often lead to this isomer. Given its significant role in medicinal chemistry, this guide focuses on the correctly named and structurally confirmed 4-hydroxy-3-methoxy-5-nitrobenzaldehyde , also widely known by its trivial name, 5-Nitrovanillin [1][2].
Introduction: A Versatile Synthetic Building Block
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) is a nitrated derivative of vanillin, a well-known flavoring agent. The introduction of a nitro group onto the vanillin scaffold dramatically alters its electronic properties and chemical reactivity, transforming it into a highly valuable intermediate for organic synthesis.[2] The molecule possesses a unique combination of reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group. This polyfunctionality allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of complex molecular architectures.[2]
Its most notable application lies in the pharmaceutical industry, where it serves as a key precursor for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone, which are used in the management of Parkinson's disease.[2][3][4] The COMT enzyme is responsible for the metabolic breakdown of levodopa, a primary medication for Parkinson's.[5][6] By inhibiting COMT, these drugs increase the bioavailability and extend the therapeutic effect of levodopa.[6][7] This guide delves into the critical technical aspects of 5-nitrovanillin, providing the foundational knowledge necessary for its effective use in a research and development setting.
Physicochemical and Spectroscopic Properties
5-Nitrovanillin is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below. Understanding these characteristics is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem[1] |
| Molecular Weight | 197.14 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | PubChem[1] |
| Synonyms | 5-Nitrovanillin, 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde | PubChem[1] |
| CAS Number | 6635-20-7 | PubChem[1] |
| Appearance | Yellow powder | Alfa Aesar MSDS[1] |
| Melting Point | 172–175 °C (342–347 °F; 445–448 K) | Wikipedia[2] |
| Boiling Point | 212.3 °C (414.1 °F; 485.4 K) | Wikipedia[2] |
| Solubility | Sparingly soluble in water, readily soluble in alkali solutions on heating | Wikipedia[2] |
Synthesis of 5-Nitrovanillin: The Nitration of Vanillin
The most prevalent method for the synthesis of 5-nitrovanillin is the electrophilic aromatic substitution (nitration) of vanillin.[8] The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators. The nitration occurs at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group. Careful control of reaction conditions, particularly temperature, is paramount to prevent over-nitration and the formation of by-products.
Experimental Protocol: Nitration with Nitric Acid in Acetic Acid
This traditional method remains widely used due to its reliability and straightforward execution. The acetic acid serves as a solvent that can accommodate both the organic substrate and the polar nitrating agent.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve vanillin (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of undesired side products.
-
Nitration: Slowly add concentrated nitric acid (approximately 1.1 equivalents) dropwise via the dropping funnel to the cooled solution. The rate of addition should be controlled to ensure the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether (1:1).[3][4]
-
Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with stirring. This will cause the crude 5-nitrovanillin to precipitate as a yellow solid.[4]
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water to remove residual acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of acetic acid and water to yield high-purity 5-nitrovanillin.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Synthesis Workflow Diagram
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- 6. Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 5-Nitrovanillin: Structure, Synthesis, and Spectroscopic Characterization for Advanced Research Applications
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of 5-Nitrovanillin. We will delve into its core structural features, elucidate its physicochemical properties, detail validated synthesis protocols, and present a multi-faceted approach to its spectroscopic characterization. The objective is to equip scientific professionals with the foundational and practical knowledge required to effectively utilize this versatile chemical intermediate in their research and development endeavors.
Molecular Architecture and Physicochemical Profile
5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin where a nitro group (-NO₂) substitutes the hydrogen atom at the C5 position of the benzene ring.[1][2] This substitution is ortho to the hydroxyl group and para to the methoxy group. The molecule's reactivity and utility are dictated by the interplay of its four distinct functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), an aldehyde (-CHO), and a nitro (-NO₂) group.[1]
The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring. Conversely, the aldehyde and nitro groups are potent electron-withdrawing groups. This electronic configuration, particularly the nitro group's strong inductive and resonance effects, significantly decreases the electron density of the aromatic ring, making it a key precursor for various synthetic transformations.[3]
Caption: Structural formula of 5-Nitrovanillin.
Physicochemical and Identification Data
The key properties and identifiers for 5-Nitrovanillin are summarized below, providing essential information for handling, storage, and analysis.
| Property / Identifier | Value | Reference |
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | [2] |
| Synonyms | 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde | [4] |
| CAS Number | 6635-20-7 | [1][5] |
| Chemical Formula | C₈H₇NO₅ | [1] |
| Molar Mass | 197.14 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 172-175 °C | [1][5] |
| Boiling Point | ~321-334 °C (estimated) | [6][7] |
| Solubility | Sparingly soluble in water; soluble in methanol and alkali solutions. | [1][6] |
| SMILES | COC1=CC(=CC(=C1O)[O-])C=O | [1][2] |
| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2][5] |
Synthesis: Electrophilic Aromatic Substitution
The most established method for synthesizing 5-Nitrovanillin is through the electrophilic nitration of vanillin.[3] The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are ortho, para-directing activators. The C5 position is sterically accessible and electronically favored for substitution, leading to high regioselectivity for the desired product.
Causality of Experimental Choices
-
Nitrating Agent: Concentrated nitric acid is the source of the electrophilic nitronium ion (NO₂⁺). Using it in combination with a solvent like glacial acetic acid helps to control the reaction rate.[1]
-
Low Temperature: The reaction is typically conducted at low temperatures (e.g., below 5°C) to minimize the formation of undesired byproducts from over-nitration or oxidation, which can occur due to the strong oxidizing nature of nitric acid.[8]
-
Quenching: The reaction mixture is poured into ice water to precipitate the solid product, as 5-Nitrovanillin has low solubility in cold water, and to dilute the strong acid, ensuring safe handling.[6]
Caption: General workflow for the synthesis of 5-Nitrovanillin.
Experimental Protocol: Nitration of Vanillin
This protocol describes a common laboratory-scale synthesis of 5-Nitrovanillin.
-
Dissolution: Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.
-
Nitrating Agent Addition: Add concentrated nitric acid (approximately 1.1 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a mobile phase such as a 1:1 mixture of ethyl acetate and petroleum ether.[4]
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A yellow solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from ethanol to obtain needle-like crystals or from acetic acid for plate-like crystals.[1] Yields of 75% or higher can be achieved with this method.[1]
Spectroscopic Elucidation of the 5-Nitrovanillin Structure
Confirming the identity and purity of synthesized 5-Nitrovanillin requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall structure.
Caption: Analytical workflow for structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for confirming the regiochemistry of the nitration. The spectrum provides precise information about the chemical environment of each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Causality |
| Aldehyde (-CHO) | ~9.88 | Singlet (s) | Highly deshielded due to the electron-withdrawing nature of the carbonyl group. |
| Aromatic (H-6) | ~8.11 | Singlet (s) | Deshielded by the adjacent electron-withdrawing aldehyde and nitro groups. |
| Aromatic (H-2) | ~7.63 | Singlet (s) | Less deshielded than H-6, influenced by the adjacent methoxy and aldehyde groups. |
| Methoxy (-OCH₃) | ~3.99 | Singlet (s) | Protons are in a typical range for a methoxy group attached to an aromatic ring. |
| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; broad due to proton exchange. |
| (Data referenced from spectra in DMSO-d₆)[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200-3500 (Broad) | O-H Stretch |
| Aldehyde (C-H) | 2850-2950 | C-H Stretch |
| Aldehyde (C=O) | 1680-1700 | C=O Stretch (Carbonyl) |
| Aromatic (C=C) | 1580-1620 | C=C Ring Stretch |
| Nitro (-NO₂) | 1520-1560 (Asymmetric) | N-O Asymmetric Stretch |
| Nitro (-NO₂) | 1330-1370 (Symmetric) | N-O Symmetric Stretch |
| Methoxy (C-O) | 1200-1280 | C-O Stretch (Aryl Ether) |
| (Typical ranges; specific values may vary slightly) |
Experimental Protocol: ATR-FT-IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and H₂O signals.[10]
-
Sample Application: Place a small amount (2-5 mg) of the dry, solid 5-Nitrovanillin sample directly onto the ATR crystal.[10]
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.[10][11]
-
Data Processing: The resulting interferogram is automatically converted to an absorbance or transmittance spectrum via Fourier transform.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight.
-
Molecular Ion Peak [M]⁺: m/z = 197.03[2]
-
Key Fragment [M-18]⁺: m/z = 179, corresponding to the loss of water (H₂O).[9]
-
Key Fragment [M-30]⁺: m/z = 167, corresponding to the loss of the nitro group (NO).
-
Key Fragment [M-46]⁺: m/z = 151, corresponding to the loss of the nitro group (NO₂).
Applications in Drug Discovery and Development
The strategic placement of reactive functional groups makes 5-Nitrovanillin a highly valuable starting material in medicinal chemistry and drug development.[1] Its applications are diverse and significant:
-
Synthesis of COMT Inhibitors: It is a critical precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Tolcapone, which are used in the management of Parkinson's disease.[1][4]
-
Antitumor Agents: 5-Nitrovanillin is used as a reagent in the synthesis of feruloyl and caffeoyl derivatives, which have demonstrated potential antitumor properties.[6]
-
Versatile Chemical Scaffold: The aldehyde group can be readily converted into other functionalities (e.g., amines, alcohols, Schiff bases), while the nitro group can be reduced to an amine, opening pathways to a wide array of complex molecules and novel drug candidates.[12]
Conclusion
5-Nitrovanillin is more than a simple derivative of vanillin; it is a strategically functionalized molecule with significant utility for the scientific community. Its well-defined structure, predictable synthesis, and clear spectroscopic signatures make it a reliable and versatile building block. For researchers in drug development, understanding the nuances of its structural formula, reactivity, and characterization is paramount to leveraging its full potential in the creation of novel therapeutics and bioactive compounds.
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5-Nitrovanillin - Wikipedia. [Link]
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5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem. [Link]
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Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
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5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC - NIH. [Link]
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Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - ScienceDirect. [Link]
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A Guide to the Spectral Analysis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
This technical guide provides a detailed exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the aromatic compound 3-hydroxy-4-methoxy-5-nitrobenzaldehyde. While direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages fundamental principles of spectroscopy and comparative analysis with its structural isomers to present a robust, predictive framework for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and analyze this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a benzaldehyde core with three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitro (-NO₂) group. The relative positions of these substituents on the aromatic ring are critical as they dictate the electronic environment of each atom and, consequently, the molecule's spectral signature. The electron-donating effects of the hydroxyl and methoxy groups, combined with the strong electron-withdrawing nature of the nitro and aldehyde groups, create a unique pattern of shielding and deshielding that is observable in NMR spectroscopy. The vibrational modes of these functional groups will give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation patterns can be determined by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular skeleton can be assembled.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the two aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing aldehyde and nitro groups will deshield the aromatic protons, shifting them downfield, while the electron-donating hydroxyl and methoxy groups will have a shielding effect.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and its position on a carbonyl group. |
| Aromatic-H (H-2) | 7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the nitro group, leading to significant deshielding. It will be split by H-6. |
| Aromatic-H (H-6) | 7.4 - 7.6 | Doublet (d) | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde group, resulting in a slightly more shielded position compared to H-2. It will be split by H-2. |
| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded by the adjacent oxygen and typically appear as a sharp singlet. |
| Hydroxyl-H | 5.5 - 6.5 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton can vary depending on concentration and solvent due to hydrogen bonding. It often appears as a broad signal. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |
| Aromatic (C-1) | 130 - 135 | The carbon atom bearing the aldehyde group. |
| Aromatic (C-2) | 110 - 115 | This carbon is shielded by the ortho-methoxy group. |
| Aromatic (C-3) | 145 - 150 | Attached to the electron-donating hydroxyl group. |
| Aromatic (C-4) | 140 - 145 | Attached to the electron-donating methoxy group. |
| Aromatic (C-5) | 135 - 140 | Attached to the electron-withdrawing nitro group. |
| Aromatic (C-6) | 115 - 120 | This carbon is shielded by the para-methoxy group. |
| Methoxy (-OCH₃) | 55 - 60 | The carbon of the methoxy group is in a typical range for such functional groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3200 - 3500 | Broad, Medium | Phenolic Hydroxyl (-OH) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |
| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium | Aldehyde (CHO) |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | Aldehyde (C=O) |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium | Aromatic Ring |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong | Nitro (-NO₂) |
| N-O Symmetric Stretch | 1330 - 1370 | Strong | Nitro (-NO₂) |
| C-O Stretch (Methoxy) | 1200 - 1275 | Strong | Methoxy (-OCH₃) |
The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions for the C=O and N-O stretches are highly characteristic and useful for identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇NO₅), the expected molecular weight is approximately 197.14 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Rationale for Fragmentation |
| 197 | [M]⁺ | Molecular ion peak. |
| 180 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 168 | [M-CHO]⁺ | Loss of the formyl radical. |
| 151 | [M-NO₂]⁺ | Loss of the nitro group. |
| 123 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |
The relative abundances of these fragments will depend on the ionization method and energy. The molecular ion peak is expected to be prominent.
Experimental Protocols
To ensure the accurate acquisition of spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Scan a mass range that includes the expected molecular weight of the compound.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectral analysis.
Caption: Workflow for the spectral analysis of an organic compound.
References
A comprehensive list of references used in the comparative analysis for this guide will be provided upon request, including links to publicly available spectral data for the isomeric compounds from databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).
An In-depth Technical Guide to the Physicochemical Properties and Melting Point Determination of 5-Nitrovanillin
A Note on Chemical Nomenclature: Initial searches for "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" suggest a likely misnomer in the numerical designation of the substituent groups on the benzaldehyde ring. The widely documented and commercially available compound with this combination of functional groups is 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , commonly known as 5-nitrovanillin . This guide will focus on the properties and analysis of this scientifically recognized compound.
Introduction
5-Nitrovanillin is a nitrated derivative of vanillin, a primary component of vanilla bean extract. Its chemical structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile intermediate in organic synthesis.[1] For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of 5-nitrovanillin is crucial for its application in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide provides a comprehensive overview of 5-nitrovanillin, with a detailed focus on its melting point—a critical parameter for identity and purity assessment.
Physicochemical Properties of 5-Nitrovanillin
5-Nitrovanillin is a yellow crystalline solid.[1][3] Its key properties are summarized in the table below. The melting point is a sharp and well-defined range, characteristic of a pure crystalline solid.
| Property | Value | Source(s) |
| IUPAC Name | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | [4] |
| Synonyms | 5-Nitrovanillin | [4] |
| CAS Number | 6635-20-7 | [1][4][5] |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molar Mass | 197.14 g/mol | [1][3] |
| Appearance | Yellow crystalline powder | [1][6] |
| Melting Point | 172-178 °C | [1][3][5][6][7][8] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and methanol. | [1][6] |
The Scientific Rationale of Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant is a fundamental tool for:
-
Compound Identification: While not definitive on its own, a measured melting point that matches a known literature value is a strong indicator of a compound's identity.
-
Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range.[9] Foreign substances weaken the intermolecular forces within the crystal, requiring less energy to break the solid structure.[10][11][12]
Experimental Protocol: Melting Point Determination of 5-Nitrovanillin
The following protocol outlines the capillary method for determining the melting point of 5-nitrovanillin, a standard technique in organic chemistry laboratories.[13]
I. Sample Preparation
-
Ensure Dryness: The 5-nitrovanillin sample must be completely dry. If necessary, dry the sample in a desiccator.
-
Create a Fine Powder: If the sample consists of large crystals, gently crush it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.
-
Load the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Pack the Sample: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be between 2-3 mm.[13][14]
II. Apparatus and Measurement
This protocol is applicable to modern digital melting point apparatuses (e.g., a Mel-Temp).
-
Set the Plateau Temperature: Pre-heat the apparatus to a temperature approximately 20°C below the expected melting point of 5-nitrovanillin (around 155°C).[14]
-
Insert the Capillary Tube: Place the loaded capillary tube into the sample holder of the apparatus.[14]
-
Ramp Rate: Set a slow heating rate, typically 1-2°C per minute, as you approach the expected melting point. A slow ramp rate is critical for an accurate determination.
-
Observe and Record:
-
T₁: Record the temperature at which the first droplet of liquid appears.
-
T₂: Record the temperature at which the entire sample has completely liquefied.
-
-
Report the Melting Range: The melting point is reported as the range from T₁ to T₂. For a pure sample of 5-nitrovanillin, this should be a narrow range within the literature value of 172-178°C.
Self-Validating System: The Mixed Melting Point Technique
To definitively confirm the identity of a synthesized sample believed to be 5-nitrovanillin, the mixed melting point technique is employed. This method serves as a self-validating check.[15]
-
Prepare a Mixture: Thoroughly mix a small amount of the unknown sample with an authentic sample of 5-nitrovanillin in a roughly 1:1 ratio.[13]
-
Determine the Melting Point: Measure the melting point of this mixture using the protocol described above.
-
Interpret the Results:
-
No Depression: If the melting point of the mixture is sharp and within the same range as the authentic sample, the unknown is confirmed to be 5-nitrovanillin.[15]
-
Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the unknown is not 5-nitrovanillin. The authentic sample is acting as an impurity.[15]
-
Significance in Drug Development and Research
5-Nitrovanillin is not merely a laboratory curiosity; it is a key starting material in the synthesis of various pharmacologically active compounds.[1]
-
COMT Inhibitors: It is a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as tolcapone, which are used in the management of Parkinson's disease.[1][2]
-
Bioactive Scaffolds: The vanillin backbone is a recognized scaffold in medicinal chemistry. Modifications to its functional groups can lead to derivatives with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[16]
-
Synthesis of Intermediates: 5-Nitrovanillin is used to synthesize other important intermediates, such as 3,4-dimethoxy-5-nitrobenzaldehyde, which has been used in the synthesis of psychoactive phenethylamines.[1]
The purity of 5-nitrovanillin, rigorously confirmed by its melting point, is paramount in these synthetic pathways to ensure the desired reaction outcomes and the purity of the final active pharmaceutical ingredient.
References
-
Wikipedia. (2023, December 1). 5-Nitrovanillin. Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-Nitrovanillin. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 5-Nitrovanillin | CAS#:6635-20-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrovanillin. PubChem Compound Database. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
ChakraChem LifeSciences. (n.d.). 5-nitrovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1E: Mixed Melting Points. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Cal Poly SERC. (2020, July 1). Mixed Melting Point [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). CHM 235L: Melting Point Determination. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]
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5-Nitrovanillin physical appearance and odor
An In-Depth Technical Guide to 5-Nitrovanillin: Physical Appearance and Odor
Introduction: Beyond Vanillin
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin, a primary component of the extract of the vanilla bean.[1][2][3] While its parent compound is renowned for its characteristic flavor and aroma, 5-Nitrovanillin's significance lies not in its organoleptic properties but in its versatile role as a chemical intermediate.[2] Its molecular architecture, featuring a nitro group ortho to the hydroxyl group on the benzene ring, alongside methoxy and aldehyde functionalities, makes it a valuable precursor in the synthesis of a range of pharmaceutically active compounds.[1][2] Notably, it serves as a critical starting material for catechol-O-methyltransferase (COMT) inhibitors like entacapone, used in the management of Parkinson's disease, as well as in the synthesis of coenzyme Q analogs and various phenethylamines.[1][2] This guide provides a detailed examination of its physical and sensory characteristics, crucial for its proper identification, handling, and application in research and development.
Physicochemical Characterization
The precise identification and assessment of purity for any chemical reagent are foundational to reproducible and reliable experimental outcomes. For 5-Nitrovanillin, this begins with a thorough evaluation of its physical state, color, and crystalline morphology.
Physical Appearance: A Crystalline Solid
Under standard laboratory conditions (25 °C, 100 kPa), 5-Nitrovanillin presents as a yellow crystalline solid or powder.[1][2][3] The specific crystalline form is dependent on the solvent used for recrystallization; it precipitates as pale yellow, plate-like crystals from acetic acid and as needle-like crystals from ethanol.[1][4]
The color of the compound is a primary indicator of its purity. A bright, consistent yellow is characteristic of a high-purity sample. However, deviations in color, such as a shift to brownish or dark green hues, can signify the presence of impurities or degradation products.[2] Such discoloration warrants further purification or analysis before use in sensitive synthetic applications.
Odor Profile
While its parent compound, vanillin, has a powerful and distinct aroma, 5-Nitrovanillin is described as having a "characteristic odor".[1] It is important to note that this description is qualitative. For a technical audience, it is crucial to rely on instrumental analysis for identification rather than olfactory assessment, especially as some safety datasheets report "no data available" for the odor, indicating it may not be a reliable or safe identification metric.[5]
Quantitative Physicochemical Data
A summary of the key physical and chemical properties of 5-Nitrovanillin is provided below for quick reference. These parameters are essential for designing experimental protocols, including reaction setups, purification methods, and safety procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [2][3] |
| Molecular Weight | 197.14 g/mol | [1][2][3] |
| Appearance | Yellow to yellow-green crystalline powder | [1][4][6] |
| Melting Point | 172–178 °C | [1][2] |
| Boiling Point | 212.3 °C (at 995 hPa) | [1][5] |
| Water Solubility | 700 mg/L (at 23 °C) | [4][5] |
| Other Solubilities | Readily soluble in methanol and alkali solutions upon heating | [1][5] |
| Flash Point | 97 °C | [1][5] |
| pKa | 4.97 ± 0.38 | [4][6] |
| LogP (Octanol/Water) | 0.301 (at 23 °C) | [1][4][5] |
Experimental Protocols and Methodologies
The physical appearance of 5-Nitrovanillin is not merely a descriptive characteristic; it is a direct consequence of its chemical purity. The following section details a standard laboratory procedure for purification, explaining the rationale behind the chosen methodology.
Protocol: Recrystallization of 5-Nitrovanillin from Ethanol
This protocol is designed to purify crude 5-Nitrovanillin, removing impurities and yielding the characteristic high-purity yellow, needle-like crystals.
Rationale: Recrystallization is a purification technique based on differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities are ideally either insoluble at high temperatures or remain soluble at low temperatures. Ethanol is chosen here as it is known to produce needle-like crystals of 5-Nitrovanillin.[1][4]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude 5-Nitrovanillin powder into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture gently on a hot plate while stirring continuously. Add small aliquots of hot ethanol until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath for approximately 15-20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Causality: The wash solvent must be cold to minimize the redissolving of the purified product.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. The final product should be a fine, yellow, crystalline powder.
Visualizing Structure and Workflow
Diagrams are essential for conveying complex chemical information and processes in a clear and concise manner.
Caption: Molecular Structure of 5-Nitrovanillin (C₈H₇NO₅).
Caption: Workflow for the Purification of 5-Nitrovanillin by Recrystallization.
Safety and Handling
As a laboratory chemical, 5-Nitrovanillin must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][3] Therefore, the use of personal protective equipment, including gloves and safety glasses, is mandatory when handling this compound.[5][7]
Conclusion
The physical and sensory characteristics of 5-Nitrovanillin serve as the first line of assessment for its identity and purity. Its typical presentation as a yellow crystalline powder is a key identifier for researchers.[1][3] Understanding the nuances of its appearance, such as the change in crystal morphology with different recrystallization solvents and the potential for discoloration due to impurities, is essential for its effective use as a synthetic intermediate.[1][2] This guide provides the foundational knowledge required by researchers and drug development professionals to confidently handle, purify, and apply this versatile compound in their work.
References
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5-Nitrovanillin - Wikipedia. [Link]
-
5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem - NIH. [Link]
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-
5-Nitrovanillin - LookChem. [Link]
-
New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin. As a key intermediate in the synthesis of pharmaceuticals, including catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended to empower researchers with the knowledge to manage this compound responsibly, grounded in established safety data and field-proven best practices.
Compound Identification and Hazard Profile
This compound (CAS No. 6635-20-7) is a substituted benzaldehyde, appearing as a yellow to yellow-green crystalline solid.[1][2] Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, contributes to its utility as a versatile chemical precursor.[1] However, these same functional groups necessitate a careful approach to its handling.
The primary hazards associated with 5-nitrovanillin, as defined by the Globally Harmonized System (GHS), are skin and eye irritation.[1][3] There is also potential for respiratory irritation.
GHS Hazard Classification:
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".[1][3] Adherence to the precautionary statements associated with these classifications is mandatory to mitigate risk.
Structural Representation and Hazard Pictograms
Caption: Chemical structure and GHS pictogram for 5-Nitrovanillin.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-nitrovanillin is fundamental to its safe storage and handling, as well as for its effective use in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [1][3] |
| Molecular Weight | 197.14 g/mol | [1][3] |
| Appearance | Yellow to yellow-green crystalline powder/solid | [1][2] |
| Melting Point | 172-175 °C | [1][2][3] |
| Boiling Point | 212.3 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in methanol and alkali solutions upon heating. | [1] |
| Flash Point | 97 °C | [1][3] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling 5-nitrovanillin is crucial to prevent exposure. The following workflow outlines the necessary steps for safe manipulation of this compound.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of 5-Nitrovanillin.
Personal Protective Equipment (PPE) Rationale
The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure.
-
Eye Protection: Chemical safety goggles or glasses with side-shields are mandatory to prevent contact with the eyes, as 5-nitrovanillin is a serious eye irritant.[4]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact, as the compound is a known skin irritant.[4] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: While handling in a fume hood should be sufficient, if dust is generated and exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[4]
Storage and Stability
Proper storage is essential for maintaining the integrity of 5-nitrovanillin and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at temperatures below 15°C in a dark place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Stability: The compound is stable under recommended storage conditions.[4]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Management and Waste Disposal
Accidental spills should be handled promptly and safely.
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.
-
Waste Disposal: Dispose of 5-nitrovanillin and its containers in accordance with local, state, and federal regulations. This may involve disposal at a licensed chemical destruction facility.
Application in Synthesis: A Note on Reactivity
5-Nitrovanillin is a valuable starting material due to its multiple reactive sites.[1] A common synthetic route to this compound is the nitration of vanillin using nitric acid in glacial acetic acid.[1][5] Its subsequent reactions, such as methylation to form 3,4-dimethoxy-5-nitrobenzaldehyde, are important steps in the synthesis of various pharmaceutical agents.[1] Researchers should be aware that the nitro group can influence the reactivity of the other functional groups on the aromatic ring.
Conclusion
This compound is a compound of significant interest in drug discovery and chemical synthesis. Its safe and effective use is contingent upon a comprehensive understanding of its hazard profile, physical properties, and appropriate handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory.
References
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The Multifaceted Biological Activities of 5-Nitrovanillin Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
5-Nitrovanillin, a nitrated derivative of the versatile phenolic aldehyde vanillin, has emerged as a pivotal scaffold in medicinal chemistry. The introduction of a nitro group at the 5-position of the vanillin ring profoundly influences its electronic properties, leading to a diverse and potent spectrum of biological activities in its derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 5-nitrovanillin derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This guide aims to serve as a comprehensive resource to accelerate the discovery and development of novel therapeutics based on the 5-nitrovanillin framework.
Introduction: The 5-Nitrovanillin Scaffold - A Gateway to Bioactivity
Vanillin, a major component of the extract of the vanilla bean, is a widely used flavoring agent with inherent, albeit modest, biological activities.[1] Its structure, featuring hydroxyl, methoxy, and aldehyde functional groups, provides a versatile platform for synthetic modifications. The nitration of vanillin to yield 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a critical transformation that unlocks a vast potential for enhanced pharmacological activity.[2] The potent electron-withdrawing nature of the nitro group significantly modulates the reactivity of the aromatic ring and the aldehyde function, making 5-nitrovanillin a valuable precursor for a wide array of bioactive molecules.[3][4]
This guide will systematically explore the diverse biological activities stemming from this unique chemical scaffold. We will examine how the foundational 5-nitrovanillin structure is elaborated into various derivatives, including Schiff bases, chalcones, hydrazones, and heterocyclic compounds, and how these modifications translate into potent biological effects.
Synthesis of the 5-Nitrovanillin Precursor
The journey into the biological activities of its derivatives begins with the synthesis of 5-nitrovanillin itself. The most common and efficient method is the nitration of vanillin using nitric acid in a suitable solvent system.
Experimental Protocol: Synthesis of 5-Nitrovanillin [5]
Materials:
-
Vanillin
-
Glacial Acetic Acid
-
Concentrated Nitric Acid
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve vanillin in glacial acetic acid.
-
Cool the solution to below 5°C using an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled and stirring solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin.
-
Dry the purified crystals and determine the yield and melting point.
Antimicrobial Activity: A Potent Weapon Against Pathogens
Derivatives of 5-nitrovanillin have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3] The presence of the nitro group is often crucial for this activity, a feature shared with other nitroaromatic and nitroheterocyclic antimicrobial agents.[2]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of nitroaromatic compounds, including 5-nitrovanillin derivatives, is primarily based on their reductive activation within the microbial cell.[3] This process is catalyzed by microbial nitroreductases, which are enzymes capable of reducing the nitro group. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals, which can induce cellular damage through multiple pathways:[2]
-
DNA Damage: The reactive intermediates can directly interact with and damage microbial DNA, leading to mutations and inhibition of replication.
-
Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), such as superoxide anions, which cause widespread damage to cellular components, including proteins, lipids, and nucleic acids.
-
Enzyme Inhibition: The reactive species can inhibit essential microbial enzymes, disrupting critical metabolic pathways.
Caption: Proposed antimicrobial mechanism of 5-nitrovanillin derivatives.
Antibacterial and Antifungal Activity Data
A variety of 5-nitrovanillin derivatives, particularly Schiff bases and their metal complexes, have been synthesized and evaluated for their antimicrobial properties. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| Schiff Base | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | Escherichia coli | 62.5 | [1] |
| Schiff Base | Candida albicans | 62.5 - 250 | [1] |
| Schiff Base-Ni(II) Complex | Salmonella typhi | - | [6] |
| Hydrazone | Escherichia coli | 0.49 | [7] |
| Hydrazone | Staphylococcus aureus | 1.95 | [7] |
Note: The zone of inhibition for a Ni(II) complex of a vanillin Schiff base against Salmonella typhi was reported as 36mm, indicating significant activity, though a specific MIC value was not provided.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (5-nitrovanillin derivative)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the microbial culture to a specific optical density (e.g., 0.5 McFarland standard). Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Targeting Malignant Cells
Derivatives of 5-nitrovanillin have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[4][9]
Mechanisms of Anticancer Action
The anticancer effects of 5-nitrovanillin derivatives are attributed to several mechanisms, including:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[4][10]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G2/M or G1, preventing cancer cell proliferation.[6][9]
-
Inhibition of Signaling Pathways: 5-Nitrovanillin derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival, such as the Akt/mTOR and MAPK pathways.[9][11]
-
DNA Interaction: Some derivatives, particularly thiosemicarbazones, can intercalate with DNA, leading to DNA damage and cell death.[9]
Caption: Key anticancer mechanisms of 5-nitrovanillin derivatives.
Cytotoxicity Data
The following table presents a selection of reported 50% inhibitory concentration (IC50) values for various 5-nitrovanillin derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone | MDA-MB-231 (Breast) | 6.61 | [4] |
| Schiff Base (4k) | HeLa (Cervical) | 43.63 | [8] |
| Schiff Base (4b) | HeLa (Cervical) | 52.59 | [8] |
| Chalcone Hybrid | HepG2 (Liver) | - | [12] |
| Chalcone Hybrid | MCF-7 (Breast) | - | [12] |
| Vanillin Oxime | A549 (Lung) | ~12.5 - 15 | [13] |
Note: The anticancer activity of some chalcone-thienopyrimidine hybrids, which can be conceptually derived from chalcones, showed potent activity against HepG2 and MCF-7 cells, with some compounds being more potent than the standard drug 5-fluorouracil.[12] Vanillin oxime, a derivative of vanillin, showed significant activity against A549 lung cancer cells at concentrations between 12.5 and 15 µM.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (5-nitrovanillin derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multi-channel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Vanillin and its derivatives, including those of 5-nitrovanillin, have been investigated for their potential to mitigate these processes.[1][14]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of vanillin derivatives are often associated with their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For instance, some hydrazone derivatives have been reported as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[15]
Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like vanillin and its derivatives is primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of other substituents, including the nitro group, can influence this radical scavenging capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
Materials:
-
Test compound
-
DPPH solution in methanol
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity for each concentration.
Enzyme Inhibition and Neuroprotective Effects
The versatile structure of 5-nitrovanillin derivatives makes them attractive candidates for the development of enzyme inhibitors and neuroprotective agents.
Catechol-O-methyltransferase (COMT) Inhibition
5-Nitrovanillin is a key starting material for the synthesis of COMT inhibitors, such as Entacapone, which are used in the treatment of Parkinson's disease.[15] COMT is an enzyme that metabolizes levodopa, a primary treatment for Parkinson's. By inhibiting COMT, these drugs increase the bioavailability of levodopa in the brain.
Other Enzyme Inhibitory Activities
Derivatives of vanillin have also shown inhibitory activity against other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of Alzheimer's disease.[16] Some nitrophenylpiperazine derivatives have also been investigated as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders.[17]
Neuroprotective Effects
Vanillin and its derivatives have demonstrated neuroprotective properties in various models of neuronal damage.[4][18] Their antioxidant and anti-inflammatory activities are thought to contribute to their ability to protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases.[18]
Conclusion and Future Directions
The 5-nitrovanillin scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The introduction of the nitro group significantly enhances the therapeutic potential of the parent vanillin molecule, leading to derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties. The synthetic accessibility and the potential for a wide range of chemical modifications make 5-nitrovanillin an attractive platform for further drug discovery efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 5-nitrovanillin core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms by which these derivatives exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
-
Development of Novel Derivatives: Exploring new classes of derivatives beyond Schiff bases and chalcones to broaden the scope of biological activities.
This technical guide has provided a comprehensive overview of the current state of research on 5-nitrovanillin derivatives. It is our hope that this resource will inspire and facilitate further investigations into this promising class of compounds, ultimately leading to the development of novel and effective therapies for a range of human diseases.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Pharmaceuticals, 15(10), 1283. [Link]
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Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2021). Medires, 2(1), 1-6. [Link]
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IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. (2022). DISCOVERY, 58(315), 205-212. [Link]
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Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. (2023). International Journal of Molecular Sciences, 24(2), 1749. [Link]
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Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2022). BMC Chemistry, 16(1), 47. [Link]
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green synthesis of new hydrazone derivatives. (2022). MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2020). Molecules, 25(18), 4239. [Link]
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Vanillin alleviates oxidative stress-mediated neuronal pyroptosis induced in rats by isoproterenol via SIRT1/NOX4/ROS/TXNIP/NLRP3 signaling pathway. (2022). Food & Function, 13(13), 7235-7247. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (2024). Current Organic Synthesis, 21(4), 364-377. [Link]
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Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2009). Journal of Agricultural and Food Chemistry, 57(18), 8343-8347. [Link]
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(PDF) Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2022). Molecules, 27(15), 4994. [Link]
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New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2022). Egyptian Journal of Chemistry, 65(10), 427-433. [Link]
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Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2020). Scientific Reports, 10(1), 2218. [Link]
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Butyrylcholinesterase and Tyrosinase inhibition activities (IC50 in mM) of. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (2020). Cancers, 12(6), 1582. [Link]
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Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
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Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway. (2021). The Korean Journal of Physiology & Pharmacology, 25(4), 323-331. [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). Molecules, 28(15), 5821. [Link]
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Variations in IC(50) values with purity of mushroom tyrosinase. (2009). Journal of Agricultural and Food Chemistry, 57(18), 8343-8347. [Link]
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Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. (2023). Nutrients, 15(15), 3407. [Link]
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IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4449-4460. [Link]
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Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells. (2021). Oncology Reports, 45(5), 1-1. [Link]
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Inflammation pathways and inhibition by targeting of the enzymes COX-2,. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2020). Frontiers in Pharmacology, 11, 579. [Link]
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Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.). RSIS International. Retrieved January 25, 2026, from [Link]
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Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromanin, against nitrosative stress. (2017). Free Radical Biology and Medicine, 103, 1-12. [Link]
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Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2021). Molecules, 26(2), 277. [Link]
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discovery and history of 5-Nitrovanillin
5-Nitrovanillin, a derivative of a widely available natural product, has a rich history rooted in the early explorations of aromatic chemistry. [1]The evolution of its synthesis from classical nitration with harsh acids to modern, greener methodologies reflects the broader progress in the field of organic chemistry. [1][5]Its continued importance as a key intermediate, particularly in the synthesis of life-saving pharmaceuticals for conditions like Parkinson's disease, ensures that research into its properties and preparation will remain an active area of investigation. [1][6]
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Wikipedia. 5-Nitrovanillin. Available from: [Link]
-
Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107. Available from: [Link]
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-
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-
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Current Science International. Synthesis of Vanillin from Lignin. Available from: [Link]
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An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a pivotal aromatic aldehyde in the landscape of modern medicinal chemistry. Commonly known as 5-nitrovanillin, this compound transcends its role as a simple derivative of vanillin, emerging as a critical starting material in the synthesis of sophisticated pharmaceutical agents. Its unique molecular architecture, featuring a strategically positioned nitro group in concert with hydroxyl, methoxy, and aldehyde functionalities, renders it a versatile scaffold for the construction of complex molecular targets. This document provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis, and, most notably, its significant applications in drug discovery and development, with a particular focus on the synthesis of catechol-O-methyltransferase (COMT) inhibitors for the management of Parkinson's disease. As such, this guide is intended to be an essential companion for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Chemical Identity and Nomenclature
The compound of interest is systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde according to IUPAC nomenclature. However, in scientific literature and commercial contexts, it is more frequently referred to by its common name, 5-nitrovanillin [1][2]. This name logically derives from its parent compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), with the "5-nitro" prefix indicating the substitution of a nitro group at the 5th position of the benzene ring.
Molecular Structure:
Structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Physicochemical and Spectroscopic Properties
5-Nitrovanillin is a yellow crystalline solid with a characteristic odor[1]. Its physical and chemical properties are summarized in the table below. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molar Mass | 197.14 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 172–175 °C | [1] |
| Boiling Point | 212.3 °C | [1] |
| Solubility | Sparingly soluble in water; readily soluble in alkali solutions and methanol | [1] |
| log P | 0.301 | [1] |
| Flash Point | 97 °C | [1] |
Spectroscopic Data:
The structural elucidation and purity assessment of 5-nitrovanillin are routinely performed using various spectroscopic techniques. The key spectral features are summarized below.
| Technique | Key Features and Wavenumbers/Chemical Shifts |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 9.88 (s, 1H, -CHO), 8.11 (d, J=1.7 Hz, 1H, Ar-H), 7.63 (d, J=1.7 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃) |
| ¹³C NMR | (75 MHz, DMSO-d₆): δ 191.2 (-CHO), 153.1, 148.9, 140.8, 128.9, 125.7, 111.9 (aromatic carbons), 56.9 (-OCH₃) |
| IR (ATR) | ν (cm⁻¹): ~3300-3100 (O-H stretch), ~1680 (C=O stretch, aldehyde), ~1530 and ~1340 (NO₂ asymmetric and symmetric stretch) |
| Mass Spec (EI) | m/z (%): 197 ([M]⁺, 100), 180, 152, 122, 94, 66, 53 |
Synthesis of 5-Nitrovanillin
The primary and most established method for the synthesis of 5-nitrovanillin is the electrophilic nitration of vanillin[2]. The regioselectivity of this reaction is governed by the directing effects of the substituents on the vanillin ring.
Mechanism and Regioselectivity of Vanillin Nitration
The nitration of vanillin is a classic example of electrophilic aromatic substitution. The substituents on the benzene ring—the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups—dictate the position of the incoming electrophile, the nitronium ion (NO₂⁺).
-
Activating and Ortho-, Para-Directing Groups: The hydroxyl and methoxy groups are strong activating groups due to the resonance donation of their lone pair electrons into the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This electron donation particularly enriches the ortho and para positions relative to these groups.
-
Deactivating and Meta-Directing Group: The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. It pulls electron density out of the ring, making it less reactive, and directs incoming electrophiles to the meta position.
In the case of vanillin, the powerful ortho-, para-directing influence of the hydroxyl and methoxy groups dominates. The position para to the hydroxyl group is already occupied by the aldehyde. The two positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C2. The position para to the methoxy group is C5. The concerted effect of the hydroxyl and methoxy groups strongly activates the C5 position, making it the most electron-rich and sterically accessible site for electrophilic attack. This leads to the highly regioselective formation of 5-nitrovanillin.
Sources
Methodological & Application
Application Notes & Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin
This document provides a comprehensive guide for the synthesis of 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a pivotal intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its utility as a precursor for compounds like the anti-Parkinson's drug Entacapone underscores the importance of reliable and efficient synthetic routes.[2] The primary method detailed herein is the electrophilic aromatic substitution (nitration) of vanillin. This guide elucidates the underlying chemical principles, presents detailed, field-tested protocols, and offers critical insights into safety, process optimization, and product characterization to ensure reproducible and high-purity outcomes.
Mechanistic Rationale: The Chemistry of Vanillin Nitration
The synthesis of 5-Nitrovanillin from vanillin is a classic example of an electrophilic aromatic substitution reaction. The vanillin molecule contains a benzene ring activated by two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.
Causality of Regioselectivity:
-
Activating Groups: Both the hydroxyl and methoxy groups are ortho-, para-directing. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
-
Steric Hindrance & Directing Influence: The position para to the hydroxyl group is occupied by the aldehyde. The two positions ortho to the hydroxyl are C2 and C6. The position ortho to the methoxy group is C2. The aldehyde group (-CHO) is a deactivating, meta-directing group.
-
The 5-Position: The most favorable position for electrophilic attack is the C5 position. This position is ortho to the strongly activating hydroxyl group and meta to the deactivating aldehyde group. The directing effects of the hydroxyl and methoxy groups converge to make this position the most nucleophilic, leading to the selective formation of the 5-nitro isomer.
The nitrating agent, typically nitric acid, generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is then attacked by the electron-rich aromatic ring. Precise temperature control is paramount; elevated temperatures can lead to the formation of undesired isomers, over-nitration, or oxidation of the sensitive aldehyde group.[3]
Sources
Application Note: Synthesis of 5-Nitrovanillin via Electrophilic Nitration of Vanillin
Abstract
5-Nitrovanillin, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, is efficiently prepared through the electrophilic nitration of vanillin. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 5-nitrovanillin. We delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into process optimization and safety. The protocols outlined herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Significance of 5-Nitrovanillin
Vanillin, a widely available phenolic aldehyde, serves as a versatile starting material in organic synthesis. The introduction of a nitro group onto the vanillin aromatic ring at the 5-position significantly alters its chemical reactivity and biological properties, yielding the highly valuable compound, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[1] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde and provides a handle for further chemical transformations.[2] This makes 5-nitrovanillin a critical precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably the catechol-O-methyltransferase (COMT) inhibitors entacapone and opicapone, which are used in the management of Parkinson's disease.[1][3]
This document outlines robust protocols for the nitration of vanillin, focusing on the traditional and widely cited method using nitric acid in glacial acetic acid, a low-temperature alternative for improved control, and a greener approach to minimize acid waste.
Mechanistic Insights: The Electrophilic Aromatic Substitution
The synthesis of 5-nitrovanillin from vanillin proceeds via an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators. The nitro group is directed to the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C5 position.[4]
Careful control of the reaction temperature is paramount as the nitration of vanillin is an exothermic process.[5] Failure to maintain a low temperature can lead to the formation of undesired by-products and decomposition of the target molecule.[5]
Experimental Protocols
Materials and Equipment
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Dichloromethane (DCM)
-
Cerium Ammonium Nitrate (CAN)
-
Polyethylene glycol-400 (PEG-400)
-
Ethanol (for recrystallization)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Protocol 1: Traditional Nitration in Glacial Acetic Acid
This is a conventional and widely utilized method for the synthesis of 5-nitrovanillin.[2][6]
Methodology:
-
In a well-ventilated fume hood, dissolve vanillin in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.
-
Cool the resulting solution in an ice bath to a temperature between 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution using a dropping funnel, ensuring the temperature is maintained below 10 °C.[6]
-
After the complete addition of nitric acid, continue to stir the reaction mixture in the ice bath for a specified period.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude 5-nitrovanillin.[2][6]
-
Collect the resulting yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the crude product. For purification, recrystallize the solid from ethanol or acetic acid.[2]
Protocol 2: Low-Temperature Nitration in Dichloromethane (DCM)
This protocol offers enhanced control over the exothermic reaction by utilizing a lower reaction temperature and a different solvent system.[6][7]
Methodology:
-
Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask.[6][7]
-
Cool the flask in an ice bath to maintain a temperature below 5°C.[7]
-
Slowly add 12 mL of absolute nitric acid to the solution dropwise while stirring.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 20 minutes.[7]
-
Add 25 mL of ice water to the reaction mixture and let it stand for 2 hours to facilitate precipitation.[7]
-
Filter the precipitate and recrystallize from ethanol to obtain the purified 5-nitrovanillin.[7]
Protocol 3: "Green" Synthesis using Cerium Ammonium Nitrate (CAN)
This environmentally benign method avoids the use of large quantities of strong acids, thereby reducing acidic waste.[5][8][9]
Methodology:
-
In a flask, dissolve vanillin and polyethylene glycol-400 (PEG-400) in 90% acetic acid. The molar ratio of vanillin to PEG-400 is typically 1:1.25.[5][8]
-
Slowly add an aqueous solution of cerium ammonium nitrate (CAN) to the mixture while stirring. The molar ratio of vanillin to CAN can range from 1:0.6 to 1:1.6.[8]
-
Maintain the reaction temperature between 20–60°C and stir for 1.0–2.5 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, pour the mixture into ice water to precipitate the yellow solid product.[5][8]
-
Filter the precipitate and wash it with distilled water 2-3 times to obtain the crude 5-nitrovanillin.[8]
-
The crude product can be further purified by recrystallization.
Data Summary and Visualization
Quantitative Data Summary
| Parameter | Protocol 1 (Traditional) | Protocol 2 (Low-Temp DCM) | Protocol 3 (Green CAN) |
| Nitrating Agent | Concentrated Nitric Acid | Absolute Nitric Acid | Cerium Ammonium Nitrate (CAN) |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | 90% Acetic Acid |
| Catalyst | None | None | Polyethylene glycol-400 (PEG-400) |
| Temperature | 0-10 °C | < 5 °C | 20-60 °C |
| Reaction Time | Varies (TLC monitored) | ~20 min post-addition | 1.0-2.5 hours |
| Reported Yield | ~75%[3] | ~64%[7] | ~71%[8] |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 5-nitrovanillin.
Product Characterization
The identity and purity of the synthesized 5-nitrovanillin can be confirmed by various spectroscopic methods and by determining its melting point.[10][11]
-
Appearance: 5-Nitrovanillin is a yellow crystalline solid.[3]
-
Melting Point: The reported melting point is in the range of 172–178 °C.[3][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the nitro group can be confirmed by the appearance of characteristic absorption bands at approximately 1540 cm⁻¹.[12]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aldehyde proton (~9.88 ppm), aromatic protons (~8.11 and ~7.63 ppm), and the methoxy protons (~3.99 ppm).[13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-nitrovanillin (197.14 g/mol ).[7][13]
Safety Precautions
The synthesis of 5-nitrovanillin involves the use of hazardous materials and requires strict adherence to safety protocols.[5][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[5][14]
-
Handling of Reagents: Concentrated nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care.[15] Vanillin may cause skin and eye irritation.[16][17]
-
Exothermic Reaction: The nitration reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of 5-nitrovanillin. The choice of protocol may depend on factors such as desired yield, available equipment, and environmental considerations. Careful execution of these procedures, coupled with appropriate safety measures, will enable researchers to successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and development.
References
- Benchchem. (n.d.). Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.
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- Some Observations on the Nitration of Vanillin. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 5-Nitrovanillin. PubChem. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide.
- Method for preparing 5-nitro vanillin. (2012).
- Synthesis and evaluation of vanillin derivatives as antimicrobial agents. (n.d.). JournalAgent.
- Benchchem. (n.d.). Technical Support Center: 5-Nitrovanillin Synthesis.
- A Process For Demethylation Of 5 Nitrovanillin. (n.d.). Quick Company.
- Rahmawati, R., Al-Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107.
- How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ. (n.d.). Guidechem.
-
5-Nitrovanillin. (n.d.). Wikipedia. Retrieved from [Link]
- CN102304051A - Method for preparing 5-nitro vanillin. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin.
- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characteriz
- Cole-Parmer. (n.d.).
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- Sigma-Aldrich. (2024).
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5-Nitrovanillin: A Strategic Precursor in Modern Pharmaceutical Synthesis
Introduction: The Versatility of a Nitrated Phenolic Aldehyde
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) emerges as a pivotal building block in the landscape of pharmaceutical synthesis.[1][2] This yellow crystalline solid, a derivative of the naturally occurring vanillin, is endowed with a unique combination of reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group.[1] This molecular architecture provides multiple reaction sites, rendering it a versatile precursor for a diverse array of complex bioactive molecules and active pharmaceutical ingredients (APIs).[2][3] Its significance is most notably highlighted in the synthesis of drugs for neurodegenerative diseases, as well as in the development of novel antimicrobial and anticancer agents.[3][4] This guide provides an in-depth exploration of the strategic applications of 5-Nitrovanillin in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties of 5-Nitrovanillin
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol [3] |
| Appearance | Yellow crystalline powder[3] |
| Melting Point | 172–178°C[3] |
| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol.[3] |
| CAS Number | 6635-20-7[3] |
Core Applications in Pharmaceutical Synthesis
The strategic placement of the nitro group on the vanillin scaffold dramatically influences its reactivity and directs its synthetic utility. This section will delve into the primary applications of 5-Nitrovanillin in the synthesis of key pharmaceutical agents.
Synthesis of COMT Inhibitors for Parkinson's Disease
A paramount application of 5-Nitrovanillin is its role as a critical precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone.[3][4] These drugs are integral to the management of Parkinson's disease, where they enhance the efficacy of Levodopa by preventing its peripheral degradation.[4]
The synthetic pathway to these inhibitors hinges on key transformations of the functional groups of 5-Nitrovanillin. For instance, the synthesis of Entacapone involves the demethylation of 5-nitrovanillin to yield 3,4-dihydroxy-5-nitrobenzaldehyde, a crucial intermediate.[1][3]
Protocol 1: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde
-
Principle: This protocol describes the ether cleavage of the methoxy group in 5-Nitrovanillin to yield the corresponding catechol. The choice of demethylating agent is critical to avoid unwanted side reactions.
-
Materials:
-
Procedure (Illustrative, based on general ether cleavage methods):
-
Dissolve 5-Nitrovanillin in a suitable solvent.
-
Add the demethylating agent (e.g., hydrobromic acid or a mixture of lithium hydroxide and thiophenol in NMP).[1]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the reagents.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography.
-
Caption: Synthetic pathway from 5-Nitrovanillin to Entacapone.
Synthesis of Schiff Bases with Antimicrobial and Anticancer Potential
The aldehyde functionality of 5-Nitrovanillin readily undergoes condensation reactions with primary aromatic amines to form Schiff bases (imines).[3] These compounds are a subject of intense research due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] The rationale behind exploring these derivatives lies in the introduction of the azomethine group (-C=N-), which is a common pharmacophore in many biologically active compounds.
Protocol 2: General Synthesis of 5-Nitrovanillin Schiff Bases
-
Principle: This protocol outlines the acid-catalyzed condensation of 5-Nitrovanillin with a primary amine. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Materials:
-
Procedure:
-
Dissolve 5-Nitrovanillin in the chosen solvent (absolute ethanol or dichloromethane).[2]
-
Add the desired aromatic amine to the solution.[2]
-
Add a catalytic amount of glacial acetic acid.[2]
-
If using ethanol: Reflux the mixture for 5-20 hours.[2]
-
If using dichloromethane: Stir the mixture at room temperature in the presence of anhydrous MgSO₄.[2]
-
Monitor the reaction progress using TLC.[2]
-
Workup for ethanol: Concentrate the mixture and add water to precipitate the product.[2]
-
Workup for dichloromethane: Filter off the drying agent and evaporate the solvent.[2]
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.[2]
-
Caption: General workflow for the synthesis of Schiff bases from 5-Nitrovanillin.
Synthesis of Chalcones as Precursors to Flavonoids
5-Nitrovanillin serves as a key reactant in the Claisen-Schmidt condensation with various aryl ketones to form chalcones.[3] Chalcones are precursors to flavonoids and are themselves recognized for their significant pharmacological potential, including anti-inflammatory and anticancer activities.[3] The base-catalyzed reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl of 5-Nitrovanillin.
Protocol 3: General Synthesis of Chalcones from 5-Nitrovanillin
-
Principle: This protocol describes the base-catalyzed Claisen-Schmidt condensation. The base abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate, which then attacks the electrophilic carbonyl carbon of 5-Nitrovanillin.
-
Materials:
-
5-Nitrovanillin (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Ethanol
-
Aqueous solution of a base (e.g., 40% potassium hydroxide or sodium hydroxide)[2]
-
Dilute HCl for acidification
-
-
Procedure:
-
Dissolve 5-Nitrovanillin and the substituted acetophenone in ethanol.[2]
-
Add the aqueous base solution dropwise with constant stirring at room temperature.[2]
-
Continue stirring the reaction mixture for 3-8 hours at room temperature.[2]
-
Monitor the reaction by TLC.[2]
-
After completion, pour the reaction mixture into ice-cold water.[2]
-
Acidify the mixture with dilute HCl to precipitate the chalcone.[2]
-
Filter the solid product, wash with water until the washings are neutral, and dry.[2]
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.[2]
-
Synthesis of Diverse Heterocyclic Scaffolds
The true versatility of 5-Nitrovanillin is showcased in its use as a scaffold for the synthesis of a wide array of heterocyclic compounds. The initially synthesized Schiff bases and chalcones are not merely final products but are valuable intermediates for constructing more complex molecular architectures.
Table 1: Synthesis of Heterocycles from 5-Nitrovanillin Derivatives
| Heterocycle | Starting Material | Key Reagents | General Reaction Conditions |
| Isoxazoles | 5-Nitrovanillin chalcone | Hydroxylamine hydrochloride, Base (KOH or NaOAc)[2] | Reflux in ethanol for 8-12 hours.[2] |
| Pyrimidines | 5-Nitrovanillin chalcone | Urea, Thiourea, or Guanidine hydrochloride, Base (KOH)[2] | Reflux in ethanol for 4-22 hours or microwave irradiation for 7-10 minutes.[2] |
| Thiazolidinones | 5-Nitrovanillin Schiff base | Thioglycolic acid[2] | Reflux in absolute ethanol or dry benzene for 10-30 hours.[2] |
| Oxazepines | 5-Nitrovanillin Schiff base | Anhydride (maleic, phthalic, or succinic)[2] | Reflux in a dry solvent (benzene, dioxane, or THF) for 4-16 hours.[2] |
Conclusion: A Continuing Legacy in Drug Discovery
5-Nitrovanillin stands as a testament to the power of functional group manipulation in organic synthesis. Its multifaceted reactivity allows for the construction of a remarkable diversity of molecular frameworks with significant therapeutic potential. From established drugs for Parkinson's disease to the exploratory synthesis of novel anticancer and antimicrobial agents, 5-Nitrovanillin continues to be a valuable and strategic precursor in the pharmaceutical industry. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this versatile building block in their drug discovery endeavors.
References
-
Wikipedia. (2023, December 1). 5-Nitrovanillin. Retrieved from [Link]
- Rahmawati, R., Al-Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107.
- ACS Omega. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- ACS Publications. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- Scholars Research Library. (n.d.).
- National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
- ACS Publications. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
- National Institutes of Health. (n.d.). 5-Nitrovanillin. PubChem.
- International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
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3-Hydroxy-4-methoxy-5-nitrobenzaldehyde as a precursor for COMT inhibitors
Application Notes & Protocols
Topic: 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde as a Foundational Precursor for the Synthesis of Clinical-Grade COMT Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Catechol-O-methyltransferase (COMT) is a principal enzyme responsible for the metabolic degradation of catecholamine neurotransmitters and the Parkinson's disease therapeutic, levodopa.[1] Inhibition of COMT is a clinically validated strategy to enhance the bioavailability of levodopa, thereby improving motor symptom control in patients.[2][3][4] The second-generation COMT inhibitors, characterized by a nitrocatechol pharmacophore, exhibit high potency and are mainstays in clinical practice.[5] This document provides an in-depth guide on the synthetic pathway starting from this compound (a derivative of 5-nitrovanillin) to produce potent COMT inhibitors, exemplified by the synthesis of Entacapone. We detail the critical demethylation step to the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, the subsequent condensation reaction, and robust protocols for analytical characterization and in vitro functional validation.
Introduction: The Rationale for COMT Inhibition
Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] In the context of Parkinson's disease, therapy largely relies on replenishing depleted dopamine levels in the brain using its precursor, levodopa. However, peripheral COMT rapidly metabolizes a significant fraction of administered levodopa to 3-O-methyldopa, reducing the amount of levodopa that can cross the blood-brain barrier.[1][2][4]
COMT inhibitors are co-administered with levodopa to prevent this peripheral degradation, thereby increasing the plasma half-life of levodopa and enhancing its therapeutic efficacy.[3][6] The most successful inhibitors, such as Entacapone, Tolcapone, and Opicapone, are built upon a 3,4-dihydroxy-5-nitrobenzene (nitrocatechol) scaffold.[5] The electron-withdrawing nitro group is critical; it lowers the pKa of the vicinal hydroxyl groups, facilitating the coordination of the catechol moiety to the Mg²⁺ cofactor within the COMT active site, a key interaction for potent inhibition.[7][8]
The synthesis of these vital therapeutics hinges on the availability of a suitably functionalized benzaldehyde precursor. The journey often begins with a commercially available starting material like vanillin, which is nitrated to form 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This compound is then demethylated to yield the pivotal intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde , the direct precursor for the final condensation step.
Caption: Synthetic pathway from a common starting material to a final COMT inhibitor.
Synthesis of the Key Precursor: 3,4-Dihydroxy-5-nitrobenzaldehyde
The conversion of the stable and readily available 4-hydroxy-3-methoxy-5-nitrobenzaldehyde to its dihydroxy counterpart is the cornerstone of the entire synthetic route. Incomplete demethylation can lead to impurities that are challenging to remove in later stages.[9] While several dealkylation methods exist, including the use of strong acids like HBr which can cause ring bromination, a widely adopted and cleaner method involves Lewis acids.[9][10]
Protocol 1: Demethylation via Aluminum Chloride and Pyridine
This protocol is adapted from methodologies used in the synthesis of novel nitrocatechol derivatives and offers a reliable route to the key intermediate.[7][11] The mechanism involves the formation of a Lewis acid complex with the methoxy and hydroxyl groups, facilitating nucleophilic attack by pyridine to cleave the methyl-oxygen bond.
Materials:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Pyridine (anhydrous)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (3.0 eq) in ethyl acetate.
-
Addition of Pyridine: Cool the suspension in an ice bath and slowly add anhydrous pyridine (3.0 eq). Stir for 15 minutes to allow for complex formation.
-
Addition of Starting Material: Add 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (1.0 eq) to the mixture in portions, ensuring the temperature remains below 10°C.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully quench the reaction by adding 2M HCl. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography to yield pure 3,4-dihydroxy-5-nitrobenzaldehyde.
Synthesis of a Representative COMT Inhibitor: (E)-Entacapone
The final step in synthesizing many nitrocatechol inhibitors is a Knoevenagel condensation. This reaction joins the aldehyde group of our precursor with an active methylene compound. For Entacapone, this compound is N,N-diethyl-2-cyanoacetamide.[12] The reaction is typically base-catalyzed, and controlling the conditions is crucial to favor the formation of the therapeutically active (E)-isomer.[12]
Caption: Knoevenagel condensation for the synthesis of Entacapone.
Protocol 2: Synthesis of (E)-Entacapone
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethyl-2-cyanoacetamide
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare the piperidine acetate catalyst in situ. In the reaction flask, combine anhydrous ethanol, a catalytic amount of piperidine (e.g., 0.1 eq), and a corresponding amount of glacial acetic acid (0.1 eq).
-
Addition of Reactants: To the catalyst solution, add N,N-diethyl-2-cyanoacetamide (1.1 eq) and 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, and then further cool in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield crude Entacapone. The crude product is typically a mixture of E and Z isomers, with the E isomer predominating under these conditions.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene/methanol mixtures) to obtain the pure (E)-isomer (Polymorph A).[12][13]
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and isomeric ratio of the synthesized COMT inhibitor.
| Compound | Technique | Purpose | Expected Result / Observation |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | ¹H NMR | Structural Confirmation | Signals corresponding to the aldehyde proton (~9.8 ppm), two aromatic protons, and two hydroxyl protons. |
| Melting Point | Purity Assessment | A sharp melting point consistent with literature values. | |
| (E)-Entacapone | ¹H NMR | Structural & Isomeric Confirmation | Characteristic signals for the vinyl proton (~8.2 ppm), aromatic protons, diethylamide group, and hydroxyl groups.[14] |
| Mass Spec | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of Entacapone (m/z ~305.27).[14] | |
| HPLC | Purity & Isomeric Ratio | A primary peak for the (E)-isomer with purity >98%. The E/Z isomer ratio can be quantified.[13] | |
| Melting Point | Purity & Polymorph ID | Sharp melting point (~163-165°C for Polymorph A) confirms purity and crystalline form.[14] |
In Vitro Functional Validation: COMT Inhibition Assay
Confirming the biological activity of the synthesized compound is the final and most critical step. A high-throughput, fluorescence-based assay is a modern and efficient method for determining inhibitory potency (IC₅₀).[5]
Caption: Workflow for the in vitro COMT inhibition assay.
Protocol 3: Fluorometric COMT Inhibition Assay
This protocol is based on the use of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), a selective substrate that becomes highly fluorescent upon methylation by COMT.[5]
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM)
-
3-BTD substrate
-
Synthesized inhibitor (e.g., Entacapone) and positive control (commercial Entacapone)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT
-
Termination Solution: 0.1% formic acid in acetonitrile
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capability
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized Entacapone in DMSO, and then dilute further into the assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
Assay Buffer
-
S-COMT enzyme (e.g., final concentration of 1-2 µg/mL)
-
Synthesized inhibitor at various concentrations (or vehicle control)
-
3-BTD substrate (e.g., final concentration of 0.2 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the enzymatic reaction by adding SAM (e.g., final concentration of 2 mM).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 6-10 minutes), ensuring the reaction remains in the linear range.[5]
-
Termination: Stop the reaction by adding an equal volume of ice-cold termination solution.
-
Fluorescence Reading: Read the fluorescence on a microplate reader at an excitation wavelength of ~390 nm and an emission wavelength of ~510 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce COMT activity by 50%.
-
Expected Results: Synthesized Entacapone should exhibit a potent inhibitory activity, with IC₅₀ values expected to be in the nanomolar range, comparable to the positive control. For example, literature values for nitrocatechol pyrazoline derivatives show IC₅₀ values ranging from 0.048 to 0.21 µM, with Entacapone itself at 0.23 µM in the same study.[7][11]
Conclusion
This compound, through its critical demethylated derivative 3,4-dihydroxy-5-nitrobenzaldehyde, serves as an indispensable building block in the synthesis of nitrocatechol-based COMT inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and functional validation of these therapeutically vital compounds. By understanding the causality behind each synthetic step and employing rigorous analytical and functional testing, researchers can reliably produce and evaluate novel COMT inhibitors for potential application in neuropharmacology and drug development.
References
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- What are COMT inhibitors and how do they work?. Patsnap Synapse.
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Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. PubMed Central. Available at: [Link]
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COMT Inhibitors. Parkinson's Foundation. Available at: [Link]
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Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central. Available at: [Link]
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
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Catechol-O-methyltransferase inhibitor. Wikipedia. Available at: [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
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A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. PubMed. Available at: [Link]
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Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease. PubMed. Available at: [Link]
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- New route of synthesis for opicapone. Google Patents.
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COMT inhibitors in Parkinson's disease. PubMed. Available at: [Link]
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Characterization of Non-Nitrocatechol Pan and Isoform Specific Catechol-O-methyltransferase Inhibitors and Substrates. PubMed Central. Available at: [Link]
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A new synthesis of Entacapone and report on related studies. Indian Academy of Sciences. Available at: [Link]
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Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. Available at: [Link]
- Route Of Synthesis For Opicapone. Google Patents.
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Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. MDPI. Available at: [Link]
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IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE. Patent 1699753. Available at: [Link]
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Effect of the Catechol-O-Methyltransferase Inhibitors Tolcapone and Entacapone on Fatty Acid Metabolism in HepaRG Cells. Toxicological Sciences | Oxford Academic. Available at: [Link]
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METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. European Patent Office. Available at: [Link]
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Opicapone. New Drug Approvals. Available at: [Link]
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Benzaldehyde, m-methoxy. Organic Syntheses Procedure. Available at: [Link]
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Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. Available at: [Link]
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METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. Available at: [Link]
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Opicapone. Wikipedia. Available at: [Link]
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How Do COMT Inhibitors Work?. RxList. Available at: [Link]
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Role of COMT inhibitors and dopamine agonists in the treatment of motor fluctuations. PubMed. Available at: [Link]
- AN IMPROVED PROCESS FOR PREPARATION OF (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)-N,N-DIETHYL-2-PROPENAMIDE POLYMORPHIC FORM A. Google Patents.
- Process for the preparation of entacapone and intermediates thereof. Google Patents.
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Application Notes & Protocols: The Strategic Role of 5-Nitrovanillin in the Synthesis of Coenzyme Q Analogs
Abstract
Coenzyme Q10 (CoQ10), a vital component of the electron transport chain, is of significant interest in the pharmaceutical and nutraceutical industries. While conventional synthetic routes to the ubiquinone core are well-established, they often rely on precursors that present their own synthetic challenges. This application note explores the emerging and strategic role of 5-Nitrovanillin as a versatile and cost-effective starting material for the synthesis of the 2,3-dimethoxy-5-methyl-p-benzoquinone nucleus of Coenzyme Q10 and its analogs. We present a scientifically grounded, proposed synthetic pathway, detailing the chemical logic and providing exemplary protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking innovative and efficient routes to ubiquinone structures.
Introduction: The Synthetic Landscape of Coenzyme Q10
Coenzyme Q10 is a lipid-soluble benzoquinone composed of a 2,3-dimethoxy-5-methyl-p-benzoquinone ring and a ten-unit isoprenoid tail.[1][2] Its primary biological function is as an electron carrier in the mitochondrial respiratory chain, essential for ATP production.[3] Additionally, its reduced form, ubiquinol, is a potent antioxidant.[3]
The synthesis of CoQ10 can be broadly categorized into two approaches:
-
Biosynthesis: In mammalian cells, the quinone ring is endogenously synthesized from the amino acid tyrosine, while the isoprenoid side chain is derived from the mevalonate pathway.[2][4] Microbial fermentation is a common industrial method for producing naturally occurring CoQ10.[1]
-
Chemical Synthesis: Total and semi-synthetic routes have been developed, often involving the coupling of a pre-formed 2,3-dimethoxy-5-methylhydroquinone with a decaprenyl side chain derivative, such as solanesol extracted from tobacco.[5]
While effective, these established methods can be complex and costly. The search for alternative, readily available, and economically viable starting materials for the quinone ring is an ongoing endeavor in process chemistry.
5-Nitrovanillin: A Novel Precursor for the Ubiquinone Core
5-Nitrovanillin, a nitrated derivative of vanillin, is an attractive starting material due to its commercial availability and rich chemical functionality.[6][7] Its structure contains an aldehyde, a hydroxyl, a methoxy, and a nitro group, offering multiple points for chemical modification.[6] Recent literature suggests that derivatives of 5-Nitrovanillin can serve as building blocks for complex molecules, including coenzyme Q analogs, highlighting its potential in this field.[6]
The strategic placement of the nitro group ortho to the hydroxyl group, and the presence of the methoxy and aldehyde functionalities, allows for a logical and controlled construction of the target 2,3-dimethoxy-5-methyl-p-benzoquinone core.
Proposed Synthetic Pathway: From 5-Nitrovanillin to the CoQ10 Quinone Ring
We propose a plausible and efficient multi-step pathway to convert 5-Nitrovanillin into 2,3-dimethoxy-5-methyl-p-benzoquinone. This pathway is designed to leverage the inherent reactivity of the starting material and employ well-established chemical transformations.
Caption: Proposed synthetic pathway from 5-Nitrovanillin to the CoQ10 quinone core.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial key transformations in the proposed synthetic pathway.
Protocol 1: Synthesis of 5-Aminovanillin (Nitro Group Reduction)
Causality: The foundational step is the reduction of the electron-withdrawing nitro group to an amino group. This transformation is crucial as the amino group can be readily removed in a later step via diazotization, a much more facile process than the removal of a nitro group. Catalytic hydrogenation is a clean and efficient method for this purpose.
Materials:
-
5-Nitrovanillin (10.0 g, 50.7 mmol)
-
Methanol (200 mL)
-
10% Palladium on Carbon (Pd/C) (0.5 g)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a 500 mL round-bottom flask, dissolve 5-Nitrovanillin in 200 mL of methanol.
-
Carefully add 0.5 g of 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask with a vacuum pump and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-Aminovanillin as a solid.
Self-Validation: The product can be characterized by ¹H NMR spectroscopy, observing the disappearance of the nitro-aromatic protons and the appearance of a new signal corresponding to the amino group protons. The expected yield is typically high (>90%).
Protocol 2: Synthesis of 5-Amino-2-hydroxy-3-methoxybenzoic acid (Aldehyde Oxidation)
Causality: The aldehyde group is oxidized to a carboxylic acid. This sets up the subsequent decarboxylation step to remove the carbon atom at this position, which is not present in the final ubiquinone ring. Tollen's reagent provides a mild and selective method for this oxidation without affecting the other functional groups.
Materials:
-
5-Aminovanillin (from Protocol 1)
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ammonium hydroxide (NH₄OH)
-
Distilled water
-
Erlenmeyer flask, beakers, filtration apparatus
Procedure:
-
Prepare Tollen's Reagent: In a clean flask, dissolve 2.0 g of silver nitrate in 20 mL of distilled water. Add a 10% aqueous solution of sodium hydroxide dropwise until a brown precipitate of silver oxide forms. Then, add concentrated ammonium hydroxide dropwise with stirring until the precipitate just dissolves.
-
Dissolve the 5-Aminovanillin (approx. 8.5 g, 50.7 mmol) in a minimal amount of warm ethanol.
-
Add the 5-Aminovanillin solution to the freshly prepared Tollen's reagent.
-
Stir the mixture at room temperature. A silver mirror will form on the inside of the flask, indicating a positive reaction. The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, carefully acidify the solution with dilute nitric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-amino-2-hydroxy-3-methoxybenzoic acid.
Self-Validation: The product can be confirmed by IR spectroscopy, noting the disappearance of the aldehyde C-H stretch and the appearance of a broad O-H stretch characteristic of a carboxylic acid.
Workflow Visualization
The overall laboratory workflow for the initial stages of the synthesis can be visualized as follows:
Sources
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- 2. US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
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- 5. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
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- 7. benchchem.com [benchchem.com]
Introduction: Synthesizing Novel Olefins via the Knoevenagel Condensation of 5-Nitrovanillin
An Application Note and Experimental Protocol for the Knoevenagel Condensation with 5-Nitrovanillin
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable pathway to α,β-unsaturated compounds.[1][2] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step.[1][2][3] Its versatility and efficiency have established it as a critical tool in the synthesis of pharmaceuticals, fine chemicals, and polymers.
This guide focuses on the Knoevenagel condensation utilizing 5-nitrovanillin as the aldehyde substrate. 5-Nitrovanillin is a derivative of vanillin, a widely available and biocompatible starting material.[4][5] The introduction of a strong electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon.[5] This heightened reactivity makes 5-nitrovanillin an excellent candidate for reactions with weak nucleophiles, such as the carbanions derived from active methylene compounds like malononitrile.
The resulting product, (E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)malononitrile, and its analogs are of significant interest to drug development professionals. The benzylidenemalononitrile scaffold is a key intermediate in the synthesis of various biologically active molecules, exhibiting potential antitumoral, antifungal, and antibacterial properties.[6]
This document provides a detailed, field-proven protocol for this reaction, an in-depth discussion of the underlying mechanism, and the scientific rationale behind the experimental choices, designed for researchers and scientists in synthetic and medicinal chemistry.
Reaction Mechanism: The Role of Piperidine Catalysis
The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1][6] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde reactant.[1] In this protocol, we utilize piperidine, a secondary amine, which plays a dual role in the catalytic cycle.
While the classic mechanism involves the base deprotonating the active methylene compound to form a reactive enolate, studies involving piperidine have elucidated a more nuanced pathway involving an iminium ion intermediate.[7][8][9] This pathway is often favored as it provides a more electrophilic target for the carbanion.
The key steps are as follows:
-
Iminium Ion Formation: Piperidine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-nitrovanillin. This is followed by the elimination of water to form a highly electrophilic iminium ion.[8][9]
-
Carbanion Formation: Concurrently, another molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion (enolate).[7][8]
-
Nucleophilic Attack: The newly formed carbanion attacks the iminium ion, leading to the formation of a C-C bond and a neutral intermediate.[8][9]
-
Catalyst Regeneration and Dehydration: The intermediate then eliminates the piperidine catalyst to form the final α,β-unsaturated product, (E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)malononitrile.[8][10] The regeneration of piperidine allows it to re-enter the catalytic cycle.
Caption: The piperidine-catalyzed Knoevenagel condensation mechanism.
Experimental Protocol
This protocol details the synthesis of (E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)malononitrile from 5-nitrovanillin and malononitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Nitrovanillin | 197.14 | ≥97% | Sigma-Aldrich |
| Malononitrile | 66.06 | ≥99% | Sigma-Aldrich |
| Piperidine | 85.15 | ≥99% | Sigma-Aldrich |
| Ethanol | 46.07 | 96%, Ph.Eur. | Carl Roth |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Safety Precautions: A Self-Validating System
-
General: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
5-Nitrovanillin: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Avoid inhalation of dust and contact with skin and eyes.
-
Malononitrile: ACUTELY TOXIC. Fatal if swallowed and toxic in contact with skin or if inhaled.[12] Handle with extreme caution. Use a dedicated spatula and weigh in a contained environment within the fume hood. Avoid creating dust. In case of contact, wash skin immediately and seek urgent medical attention.
-
Piperidine: HIGHLY FLAMMABLE, TOXIC, and CORROSIVE. Causes severe skin burns and eye damage.[13][14][15] Keep away from heat and open flames. Dispense using a syringe or pipette in the fume hood.
-
Ethanol: HIGHLY FLAMMABLE. Causes serious eye irritation.[16][17] Keep away from ignition sources.
Step-by-Step Methodology
-
Reaction Setup:
-
Place 1.97 g (10.0 mmol) of 5-nitrovanillin into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of 96% ethanol to the flask. Stir the mixture at room temperature until the 5-nitrovanillin is completely dissolved.
-
-
Addition of Reagents:
-
While stirring, add 0.66 g (10.0 mmol) of malononitrile to the solution. Stir for 2-3 minutes to allow for dissolution.
-
Using a pipette, add 0.1 mL (~1.0 mmol) of piperidine dropwise to the reaction mixture. This serves as the catalyst.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle or oil bath.
-
Maintain the reflux for 1-2 hours. The solution will typically turn a deep yellow or orange color as the product forms.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting material (5-nitrovanillin) and the reaction mixture. The reaction is complete when the spot corresponding to 5-nitrovanillin has disappeared.
-
-
Product Isolation:
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from hot ethanol if necessary.[6]
-
Dry the purified product in a vacuum oven or air dry to a constant weight.
-
The expected yield is typically high, often exceeding 90%.
-
Characterization
The identity and purity of the final product, (E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)malononitrile, should be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Workflow and Data Summary
Caption: Experimental workflow for the synthesis of the Knoevenagel adduct.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Rationale |
| 5-Nitrovanillin | 1.97 g | 10.0 | Limiting Reagent |
| Malononitrile | 0.66 g | 10.0 | 1:1 Stoichiometric Ratio |
| Piperidine | 0.1 mL (~86 mg) | ~1.0 | 10 mol% Catalytic Amount |
| Ethanol (Solvent) | 30 mL | - | Provides good solubility for reactants |
| Reaction Time | 1-2 hours | - | Typical for this condensation |
| Reaction Temp. | ~80 °C (Reflux) | - | Accelerates reaction rate |
| Expected Yield | >90% | >9.0 | Based on similar reported reactions[6] |
References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Pawar, S. D., & Shisodia, S. U. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Retrieved from [Link]
-
Raudino, A., & Zuccarello, G. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5555-5563. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Asfandyar, M. (2020, September 16). Knoevenagel Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Ethanol 96 %. Retrieved from [Link]
-
Nguyen, H. T. T., et al. (2019). Preparation of some new schiff bases from 5-nitrovanillin. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chavan, P., et al. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81134, 5-Nitrovanillin. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Raudino, A., & Zuccarello, G. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Figshare. Retrieved from [Link]
-
PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PENTA. (2024, February 29). Safety Data Sheet: Ethanol 96%. Retrieved from [Link]
-
International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences, 5(5), 52-55. Retrieved from [Link]
-
Raudino, A., & Zuccarello, G. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]
-
Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). 5-Nitrovanillin. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst. Retrieved from [Link]
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Application Note & Protocol: High-Purity Isolation of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the purification of synthesized 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure the attainment of a highly purified final product. We will explore the common synthetic pathways and their associated impurity profiles, followed by detailed, field-proven protocols for purification via recrystallization and column chromatography. The document concludes with methods for purity verification, ensuring the isolated compound meets the stringent requirements for downstream applications.
Introduction: The Importance of Purity
This compound, often a derivative of vanillin, serves as a critical building block in the synthesis of more complex molecules, including those with potential therapeutic activity.[2] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of unwanted side products, reduce reaction yields, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to achieving high purity of the target compound, a crucial step in any synthetic workflow.
Understanding the Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound involves the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[2][3] This electrophilic aromatic substitution reaction, typically carried out with nitric acid in the presence of a strong acid catalyst, can lead to a variety of impurities.
Common Impurities Include:
-
Positional Isomers: The nitration of isovanillin can also yield other isomers, such as 2-nitro and 6-nitro derivatives. The separation of these isomers is often the primary purification challenge.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-hydroxy-4-methoxybenzaldehyde.
-
Di-nitrated Products: Under harsh reaction conditions, the aromatic ring can be nitrated a second time, leading to di-nitro derivatives.
-
Oxidation Byproducts: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly in the presence of strong oxidizing agents.
-
Resinous Byproducts: Acid-catalyzed polymerization or condensation of the starting material or product can form intractable resinous impurities.[4]
A thorough understanding of the potential impurity profile is essential for selecting and optimizing the appropriate purification strategy.
Purification Strategies: A Comparative Overview
Two primary techniques are employed for the purification of this compound: recrystallization and column chromatography. The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Scalable, cost-effective, can yield highly pure crystalline material. | Not effective for separating impurities with similar solubility profiles; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Highly effective for separating compounds with very similar properties, including isomers.[5] | Less scalable, more time-consuming, requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying larger quantities of the crude product where the primary impurities are significantly more or less soluble than the desired compound.
Rationale: The selection of an appropriate solvent is critical. The ideal solvent will dissolve the crude product at an elevated temperature and allow the desired compound to crystallize upon cooling, while the impurities remain in solution. Toluene has been shown to be an effective solvent for the recrystallization of similar nitrobenzaldehyde derivatives.[6]
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., toluene, ethanol, ethyl acetate, and mixtures thereof) to identify the optimal recrystallization solvent.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried solid should be determined and compared to the literature value.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for smaller-scale purifications or when recrystallization fails to remove isomeric impurities.
Rationale: Silica gel column chromatography separates compounds based on their polarity. By carefully selecting the mobile phase (eluent), it is possible to achieve excellent separation of the desired product from closely related impurities. A common eluent system for this type of separation is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5]
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture (e.g., 9:1 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the initial non-polar eluent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis: Monitor the separation by spotting each fraction onto a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light. Fractions containing the pure desired product (as determined by a single spot with the correct Rf value) should be combined.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow Visualization
Caption: General workflow for the purification and analysis of this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the isolated this compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Melting Point Determination: A sharp melting point that corresponds to the literature value suggests high purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups (hydroxyl, methoxy, nitro, and aldehyde).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Conclusion
The successful purification of this compound is a critical step in many synthetic endeavors. By understanding the potential impurities arising from the synthetic route and applying the appropriate purification techniques as detailed in these protocols, researchers can obtain a final product of high purity, ensuring the success of subsequent reactions. The combination of recrystallization for bulk purification and column chromatography for fine-tuning the separation provides a robust strategy for isolating this valuable intermediate.
References
- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
PubChem. (n.d.). 3-hydroxy-4-nitrobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
ResearchGate. (n.d.). Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
OAM-RC. (2016). Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
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- 7. PubChemLite - 3-hydroxy-4-nitrobenzaldehyde (C7H5NO4) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols for the Laboratory Scale Synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Notably, it serves as a precursor for catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and scientific integrity. We will explore the prevalent synthetic route via the electrophilic nitration of vanillin, discuss the mechanistic underpinnings, and provide detailed, step-by-step procedures.
Introduction and Significance
5-Nitrovanillin (IUPAC name: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a derivative of vanillin distinguished by a nitro group (-NO₂) positioned ortho to the hydroxyl group.[1][3] This substitution significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis. The presence of multiple functional groups—aldehyde, hydroxyl, methoxy, and nitro—allows for a wide array of chemical transformations.[1] Its primary application lies in the pharmaceutical industry as a key starting material for synthesizing compounds like Tolcapone, a COMT inhibitor.[4]
The synthesis of 5-nitrovanillin is most commonly achieved through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution reaction introduces the nitro group onto the vanillin ring. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and to minimize the formation of byproducts.
Mechanistic Insights: The Nitration of Vanillin
The nitration of vanillin is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the activating hydroxyl and methoxy groups. The position para to the hydroxyl group is already occupied by the aldehyde group. Therefore, the substitution occurs at one of the ortho positions. The position ortho to the hydroxyl and meta to the aldehyde is sterically hindered and electronically less favored. This leads to the preferential substitution at the 5-position, ortho to the hydroxyl group and meta to the aldehyde group.
The nitronium ion is typically generated in situ from nitric acid, often in the presence of a stronger acid like sulfuric acid, or by using other nitrating agents.
Synthesis Protocols
Several methods for the nitration of vanillin have been reported, each with its own advantages and disadvantages concerning yield, safety, and environmental impact. Below are detailed protocols for two common methods.
Protocol 1: Nitration using Nitric Acid in Glacial Acetic Acid
This is a traditional and widely used method for the synthesis of 5-nitrovanillin.[1] Glacial acetic acid serves as a solvent that facilitates the reaction between vanillin and nitric acid.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillin | 152.15 | 10.0 g | 0.0657 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10.0 mL | ~0.158 |
| Ice | - | As needed | - |
| Distilled Water | 18.02 | As needed | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
Dissolution of Vanillin: In the 250 mL three-necked round-bottom flask, dissolve 10.0 g of vanillin in 100 mL of glacial acetic acid. Place the flask in an ice bath and begin stirring.
-
Cooling: Cool the solution to 0-5 °C. It is crucial to maintain this low temperature throughout the addition of nitric acid to control the exothermic reaction and minimize side product formation.[5]
-
Addition of Nitric Acid: Slowly add 10.0 mL of concentrated nitric acid dropwise to the stirred solution using the dropping funnel. The addition rate should be controlled to keep the temperature below 10 °C. A color change to deep red is typically observed.
-
Reaction: After the complete addition of nitric acid, continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a yellow precipitate should be observed towards the end of the reaction.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with constant stirring. This will cause the crude 5-nitrovanillin to precipitate out as a yellow solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).
-
Purification (Recrystallization): Recrystallize the crude 5-nitrovanillin from ethanol to obtain a purified product. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them. The expected yield is approximately 75%.[1]
Diagram of the Experimental Workflow for Protocol 1:
Caption: Workflow for the synthesis of 5-nitrovanillin via nitration in glacial acetic acid.
Protocol 2: Low-Temperature Nitration in Dichloromethane (DCM)
This method employs a non-acidic solvent and is performed at a controlled low temperature, which can lead to higher yields and a cleaner reaction profile.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillin | 152.15 | 11.4 g | 0.075 |
| Dichloromethane (DCM) | 84.93 | 55 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 12.0 mL | ~0.19 |
| Ice | - | As needed | - |
| Ice Water | 18.02 | 25 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Equipment:
-
Same as Protocol 1
Procedure:
-
Dissolution and Cooling: Dissolve 11.4 g (75 mmol) of vanillin in 55 mL of dichloromethane in a 250 mL three-necked round-bottom flask.[6] Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.[6]
-
Nitric Acid Addition: Add 12 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.[6]
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 20 minutes.[6]
-
Quenching: Add 25 mL of ice water to the reaction mixture and let it stand for 2 hours.[6] A precipitate will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from ethanol.[6] The reported yield for this method is around 64%.[6]
Diagram of the Chemical Reaction:
Caption: Overall reaction for the nitration of vanillin to 5-nitrovanillin.
Safety and Handling
The synthesis of 5-nitrovanillin involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[5][7]
-
Handling of Acids: Concentrated nitric acid and glacial acetic acid are corrosive and strong oxidizing agents. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.
Reagent Safety Information:
| Reagent | Hazards |
| Vanillin | Causes serious eye irritation. May cause an allergic skin reaction.[8] |
| Nitric Acid | Severe skin and eye burns. Oxidizer. Corrosive. Toxic upon inhalation. |
| Glacial Acetic Acid | Flammable. Causes severe skin burns and eye damage. |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. |
| 5-Nitrovanillin | Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
Characterization of this compound
After synthesis and purification, it is essential to characterize the product to confirm its identity and purity.
-
Melting Point: The reported melting point of 5-nitrovanillin is in the range of 172-175 °C.[1] A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present: a broad O-H stretch (around 3200-3500 cm⁻¹), a C=O stretch for the aldehyde (around 1680 cm⁻¹), C-H stretches for the aromatic ring and aldehyde, N-O stretches for the nitro group (around 1530 and 1340 cm⁻¹), and C-O stretches for the ether and phenol.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide information about the proton environment in the molecule. Expected signals include a singlet for the aldehyde proton, a singlet for the methoxy protons, and distinct signals for the aromatic protons, confirming the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak for 5-nitrovanillin should appear at m/z = 197.14.[3][6]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, loss of product during work-up or purification. | Ensure complete dissolution of vanillin. Maintain proper reaction temperature and time. Optimize the recrystallization process. |
| Dark, Oily Product | Formation of side products due to high reaction temperature. | Strictly control the temperature during nitric acid addition. Use a more dilute nitric acid solution or a milder nitrating agent. |
| Impure Product (from melting point or spectroscopy) | Incomplete removal of starting material or byproducts. | Repeat the recrystallization step. Consider using a different solvent for recrystallization. |
Conclusion
The synthesis of this compound via the nitration of vanillin is a well-established and reproducible laboratory procedure. By carefully controlling the reaction conditions, particularly the temperature, and following proper safety protocols, high-purity 5-nitrovanillin can be obtained in good yield. The protocols provided in this guide offer reliable methods for researchers and professionals engaged in organic synthesis and drug development.
References
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81134, 5-Nitrovanillin. Retrieved from [Link]
-
Patsnap. (2012). Method for preparing 5-nitro vanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 5-nitro vanillin.
- Google Patents. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
XMB. (2018). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Retrieved from [Link]
- Rahmawati, R., Al-Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitrovanillin, 99%. Retrieved from [Link]
-
WIPO Patentscope. (1993). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved from [Link]
-
Penta chemicals. (2025). Vanillin - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 3. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitrovanillin
Welcome to the technical support center for the synthesis of 5-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of 5-Nitrovanillin. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful, reproducible, and efficient.
Introduction: The Criticality of Controlled Nitration
The synthesis of 5-Nitrovanillin, a key intermediate in the pharmaceutical and fragrance industries, is primarily achieved through the electrophilic nitration of vanillin.[1][2] While the reaction appears straightforward, its success is highly dependent on precise control of reaction parameters to favor the formation of the desired 5-nitro isomer and minimize the formation of unwanted side products. This guide will delve into the nuances of this synthesis, providing you with the knowledge to navigate its complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of 5-Nitrovanillin.
Q1: What is a typical expected yield for 5-Nitrovanillin synthesis and how is it influenced by temperature?
The yield of 5-Nitrovanillin is highly dependent on the chosen reaction conditions, with temperature being a critical factor. A standard nitration of vanillin using concentrated nitric acid in glacial acetic acid at a temperature range of 20–40°C typically results in a yield of approximately 75%.[2][3] However, by employing a low-temperature method (0–5°C) in a solvent such as dichloromethane, yields can be significantly improved to the range of 80–88%.[3] Alternative methods, for instance, using cerium ammonium nitrate (CAN) as the nitrating agent in acetic acid, have been reported to achieve yields of over 85% at temperatures between 20–60°C.[3][4]
Q2: What are the primary side products in 5-Nitrovanillin synthesis, and how can their formation be minimized?
A common challenge in the nitration of vanillin is the formation of undesired isomers and over-nitrated products.[3] The primary strategy to minimize these side reactions is meticulous temperature control.[3] Conducting the nitration at low temperatures, such as 0–5°C, enhances the regioselectivity for the desired 5-nitro isomer.[3] Additionally, the slow, dropwise addition of the nitrating agent helps to maintain a low localized concentration and control the exothermic nature of the reaction, further reducing the formation of by-products.[3] The strong oxidizing nature of nitric acid can also lead to the oxidation of the aldehyde group to a carboxylic acid, forming 5-nitrovanillic acid.[5]
Q3: My reaction mixture has turned a dark brown/black color. What does this indicate?
A dark discoloration of the reaction mixture often points to the oxidation of the vanillin substrate or the 5-nitrovanillin product.[6] This is typically caused by excessively high reaction temperatures or the use of a nitrating agent that is too harsh. Nitration reactions are highly exothermic, and inadequate temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[6]
Q4: How can I monitor the progress of the reaction to determine its completion?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[6][7] By comparing the TLC profile of the reaction mixture to that of the starting vanillin, you can determine when the vanillin has been completely consumed. A common developing agent for this specific reaction is a 1:1 mixture of ethyl acetate and petroleum ether.[4][6]
Q5: What are the most effective methods for purifying the crude 5-Nitrovanillin product?
Recrystallization is the most common and effective method for purifying crude 5-Nitrovanillin.[5] Suitable solvents for this purpose are ethanol or acetic acid.[5][6] When recrystallized from acetic acid, 5-Nitrovanillin typically forms pale yellow plate-like crystals, while recrystallization from ethanol yields needle-like crystals.[5] The crude product is typically obtained by pouring the reaction mixture into ice-cold water to induce precipitation.[1][4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 5-Nitrovanillin.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | High Reaction Temperature: Leads to the formation of side products and decomposition.[3] | - Strictly adhere to the recommended temperature range for your chosen protocol (typically 0–5°C for nitric acid nitration).[3]- Utilize an ice bath to maintain a consistently low temperature.[3]- Add the nitrating agent slowly and dropwise to control the reaction exotherm.[3] |
| Inefficient Purification: Mechanical losses during product recovery.[3] | - Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation.[3] | |
| Incorrect Addition of Reagents: Rapid addition of the nitrating agent can create localized "hot spots," leading to side reactions.[3] | - Ensure a slow, dropwise addition of the nitrating agent with vigorous and continuous stirring to maintain homogeneity.[3] | |
| Insufficient Reaction Time or Low Temperature: The reaction may be proceeding too slowly under the current conditions.[3] | - Monitor the reaction progress using TLC.[3]- If the reaction is proceeding slowly at a low temperature, consider extending the reaction time.[3] | |
| Formation of Impurities (Multiple Spots on TLC) | Over-nitration: Formation of dinitro- or trinitro-vanillin derivatives due to harsh reaction conditions.[3] | - Maintain a low reaction temperature (0–5°C) to enhance regioselectivity for the 5-nitro isomer.[3] |
| Oxidation: The aldehyde group of vanillin can be oxidized to a carboxylic acid (5-nitrovanillic acid).[5] | - Employ milder nitrating agents, such as cerium ammonium nitrate (CAN), to reduce the occurrence of oxidation.[4][5]- Strict temperature control is crucial.[5] | |
| Reaction Does Not Go to Completion | Insufficient Reaction Time or Low Temperature: The reaction kinetics may be too slow.[3] | - Monitor the reaction progress using TLC.[3]- If the reaction is sluggish at a low temperature, consider extending the reaction time while maintaining the cold temperature.[3] |
| Purity of Starting Vanillin: Impurities in the starting material can interfere with the reaction.[6] | - Ensure the use of high-purity vanillin for the reaction. Impurities can lead to the formation of unwanted byproducts that consume the nitrating agent.[6] | |
| Product Loss During Work-up | Incomplete Precipitation: The crude product may not fully precipitate from the solution.[6] | - Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to maximize precipitation.[6] |
| Loss During Filtration: Mechanical loss of the product during the filtration process. | - Ensure the filter paper is properly seated and wetted before filtration. Wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. | |
| Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble will lead to significant loss.[6] | - Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and acetic acid are commonly used.[5][6] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments in the synthesis of 5-Nitrovanillin.
Protocol 1: Low-Temperature Nitration of Vanillin with Nitric Acid
This protocol is adapted from methodologies that emphasize controlled temperatures to enhance yield and purity.[3][8]
Materials:
-
Vanillin
-
Concentrated Nitric Acid (65-70%)
-
Dichloromethane (DCM)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a round-bottom flask, dissolve vanillin in dichloromethane.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5°C with continuous stirring.[3]
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the cooled solution while vigorously stirring. It is crucial to maintain the temperature of the reaction mixture between 0–5°C throughout the addition.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0–5°C for 1–2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC.[3]
-
Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin.[1][3]
-
Isolation: Collect the yellow solid by filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 5-Nitrovanillin.[8][9]
-
Drying: Dry the purified crystals. The expected melting point is in the range of 172–178°C.[1][9]
Protocol 2: "Green" Synthesis of 5-Nitrovanillin using Cerium Ammonium Nitrate (CAN)
This protocol offers an environmentally friendlier alternative to traditional nitration methods, avoiding the use of large quantities of strong acids.[4][10]
Materials:
-
Vanillin
-
Cerium Ammonium Nitrate (CAN)
-
Acetic Acid (5-90% by volume)
-
Polyethylene glycol-400 (PEG-400)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a round-bottom flask, dissolve vanillin and cerium ammonium nitrate in the specified concentration of acetic acid. The molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6.[4][10]
-
Catalyst Addition: Add polyethylene glycol-400 as a phase transfer catalyst in a molar ratio of 1:1.25 with respect to vanillin.[4][10]
-
Reaction: Stir the reaction mixture magnetically at a temperature between 20-60°C for 1.0-2.5 hours.[4][10]
-
Monitoring: Monitor the completion of the reaction by TLC analysis using a 1:1 mixture of ethyl acetate and petroleum ether as the developing agent.[4]
-
Workup: Once the reaction is complete, pour the reaction mixture into a sufficient amount of ice water to precipitate the yellow solid product.[4]
-
Isolation: Filter the solid and wash it with distilled water 2-3 times to obtain the crude 5-Nitrovanillin.[4]
-
Purification: The crude product can be further purified by recrystallization if necessary.
Visualizing the Workflow
To better understand the experimental process and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: Workflow for Low-Temperature Nitration of Vanillin.
Caption: Troubleshooting Decision Tree for Low Yield.
References
-
Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-109. [Link]
-
Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. (2021). Acta Chimica Asiana. [Link]
-
5-Nitrovanillin. Wikipedia. [Link]
-
Method for preparing 5-nitro vanillin. Patsnap. [Link]
- CN102304051A - Method for preparing 5-nitro vanillin.
-
Optimization of "Green" Nitration of Vanillin and o-Vanillin. ResearchGate. [Link]
-
Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Powered by XMB 1.9.11. [Link]
Sources
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- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aca.unram.ac.id [aca.unram.ac.id]
- 9. aca.unram.ac.id [aca.unram.ac.id]
- 10. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
Technical Support Center: Navigating Side Reactions in the Nitration of Vanillin
Introduction
The nitration of vanillin to produce 5-nitrovanillin is a cornerstone reaction in the synthesis of various pharmaceuticals and fine chemicals. While seemingly straightforward, this electrophilic aromatic substitution is often plagued by a variety of side reactions that can significantly impact yield and purity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and mitigate these challenges. Drawing upon established literature and practical experience, this guide explains the causality behind common experimental pitfalls and offers validated protocols to ensure reproducible, high-yield syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity - Formation of Unwanted Isomers
Question: My final product is a mixture of isomers, not just the desired 5-nitrovanillin. Why is this happening and how can I improve the selectivity?
Answer:
The formation of isomeric byproducts, primarily 2-nitrovanillin and 6-nitrovanillin, is a common challenge in the nitration of vanillin. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.
-
Electronic Effects: The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The aldehyde group is a deactivating, meta-directing group. The concerted effect of these groups favors electrophilic attack at the C5 position, which is ortho to the powerful hydroxyl activating group and meta to the aldehyde deactivating group.[1]
-
Steric Hindrance: The bulky methoxy and aldehyde groups can sterically hinder attack at the C2 and C6 positions, respectively, further favoring substitution at the less hindered C5 position.
However, under suboptimal conditions, the formation of other isomers can occur.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Increased thermal energy can overcome the activation energy barrier for the formation of less favored isomers. | Maintain strict temperature control, ideally between 0-5°C, using an ice-salt bath.[2] |
| Rapid Addition of Nitrating Agent | Creates localized "hot spots" with high concentrations of the nitrating agent, leading to less selective reactions. | Add the nitrating agent slowly and dropwise with vigorous stirring to ensure homogeneity and dissipate heat.[2] |
| Choice of Nitrating Agent | Harsh nitrating agents (e.g., mixed acid) can be less selective. | Consider using milder or more selective nitrating agents like cerium (IV) ammonium nitrate (CAN) in acetic acid.[3][4] |
Issue 2: Over-Nitration - Formation of Dinitrovanillin
Question: I am observing a significant amount of a byproduct that I suspect is dinitrovanillin. How can I prevent this?
Answer:
Over-nitration, the introduction of a second nitro group onto the vanillin ring, is a prevalent side reaction, especially under harsh conditions. The initial nitration to 5-nitrovanillin introduces an additional electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. However, the ring remains activated enough by the hydroxyl and methoxy groups to undergo a second nitration if the reaction conditions are not carefully controlled. The most likely isomers of dinitrovanillin formed are 4-hydroxy-3-methoxy-2,5-dinitrobenzaldehyde or 4-hydroxy-3-methoxy-5,6-dinitrobenzaldehyde.[3]
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Excess Nitrating Agent | A large excess of the nitrating agent increases the probability of a second nitration event. | Use a stoichiometric amount or a slight excess of the nitrating agent. Carefully calculate the molar equivalents. |
| High Reaction Temperature | As with poor regioselectivity, higher temperatures promote the less favorable second nitration. | Maintain a low reaction temperature (0-5°C).[2] |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the starting material is consumed can lead to over-nitration. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction promptly upon completion.[5] |
Issue 3: Oxidation of the Aldehyde Group
Question: My product is contaminated with a more polar impurity, and I suspect it's the corresponding carboxylic acid (vanillic acid). What causes this and how can I avoid it?
Answer:
The aldehyde group of vanillin is susceptible to oxidation to a carboxylic acid, forming 5-nitrovanillic acid, particularly when using strong oxidizing nitrating agents like concentrated nitric acid.[2] This oxidation is a significant side reaction that reduces the yield of the desired product and complicates purification.
Mechanism of Aldehyde Oxidation:
Under acidic conditions, the aldehyde carbonyl is in equilibrium with its hydrated gem-diol form. This gem-diol can then be oxidized by the nitric acid to the carboxylic acid.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Nitrating Agent | Concentrated nitric acid is a strong oxidizing agent. | Utilize milder nitrating systems, such as cerium (IV) ammonium nitrate (CAN), which are less prone to causing oxidation.[3][4] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of oxidation. | Perform the reaction at low temperatures (0-5°C).[2] |
| Presence of Nitrous Acid | Nitrous acid (HNO₂), often present in nitric acid, can act as a catalyst for oxidation. | Consider adding a small amount of a nitrous acid scavenger, such as urea, to the reaction mixture. |
Issue 4: Potential for Demethylation and Polymerization
Question: I've noticed a complex mixture of byproducts and a dark, tarry consistency in my reaction. Could demethylation or polymerization be occurring?
Answer:
While less commonly reported as major side reactions during the nitration of vanillin itself, demethylation of the methoxy group and polymerization are plausible under strongly acidic and oxidative conditions.
-
Demethylation: The cleavage of aryl methyl ethers can be facilitated by strong acids.[6][7] In the context of nitration, this could lead to the formation of protocatechualdehyde derivatives, which can then undergo further reactions.
-
Polymerization: Vanillin and its derivatives can undergo acid-catalyzed polymerization, leading to the formation of high molecular weight, often insoluble, tarry materials. This is particularly problematic at higher temperatures.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Strongly Acidic Conditions | High concentrations of strong acids can promote both demethylation and polymerization. | Use the minimum effective concentration of acid. Consider buffered systems or alternative "greener" nitrating agents. |
| High Temperatures | Elevated temperatures significantly increase the rates of these degradation pathways. | Strict adherence to low-temperature protocols (0-5°C) is crucial.[2] |
| Purity of Starting Material | Impurities in the vanillin can act as initiators for polymerization. | Ensure the use of high-purity vanillin.[8] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired nitration of vanillin and the key side reactions.
Caption: Reaction pathways in the nitration of vanillin.
Recommended Experimental Protocols
Protocol 1: Low-Temperature Nitration with Nitric Acid in Dichloromethane
This protocol is designed to maximize the yield of 5-nitrovanillin by carefully controlling the reaction temperature.
Materials:
-
Vanillin (1.0 eq)
-
Dichloromethane (DCM)
-
Concentrated Nitric Acid (65-70%, 1.1 eq)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a round-bottom flask, dissolve vanillin in dichloromethane.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the cooled solution while vigorously stirring. Maintain the temperature of the reaction mixture between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/petroleum ether).
-
Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin.[4][9]
Protocol 2: "Green" Nitration with Cerium (IV) Ammonium Nitrate (CAN)
This protocol utilizes a milder nitrating agent to minimize oxidation and other side reactions.[4][10]
Materials:
-
Vanillin (1.0 eq)
-
Acetic Acid (90%)
-
Cerium (IV) Ammonium Nitrate (CAN, 1.2 eq)
-
Polyethylene Glycol-400 (PEG-400, as a phase transfer catalyst)
-
Ice water
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a flask, dissolve vanillin and PEG-400 in 90% acetic acid.
-
Addition of Nitrating Agent: Slowly add CAN to the solution with stirring at room temperature.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/petroleum ether).[10]
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid by filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol or a suitable solvent.
References
- CN102304051A - Method for preparing 5-nitro vanillin - Google Patents.
- Sharma, P., & Kumar, A. (2014). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 52(5), 583-586.
- Hosoya, T., et al. (2021). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. RSC Advances, 11(33), 20447-20455.
- BenchChem. (2025).
- ChemComplete. (2023, January 15).
- Unacademy. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Nitrovanillin.
- IJRAR. (2021). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 8(2), 564-569.
- BenchChem. (2025).
- BenchChem. (2025).
- IJRAR. (2021). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 8(2), 564-569.
- Rahmawati, F., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 103-109.
- ResearchGate. (n.d.).
- MDPI. (2021). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin.
- Guidechem. (n.d.). How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ.
- BenchChem. (2025).
- Google Patents. (n.d.).
- ACS Publications. (2021). Biobased Vanillin Production by Oxidative Depolymerization of Kraft Lignin on a Nitrogen- and Phosphorus-Functionalized Activated Carbon Catalyst. Energy & Fuels, 35(21), 17765–17775.
- Taylor & Francis Online. (2019). Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Variation of vanillin yield, product loss, selectivity of vanillin and....
- YouTube. (2022, March 1). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2.
- RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2368-2376.
- Thieme. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Synthesis, 55(24), 3937-3942.
- ResearchGate. (n.d.). Oxidation with Nitric Acid of Aliphatic Alcohols and Diols to Carboxylic Acids.
- Google Patents. (n.d.). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
- Google Patents. (n.d.). Nitric acid oxidation of benzene compounds containing oxidizable side chains.
- Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
- RSC Publishing. (2024). Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali. RSC Advances, 14(19), 13336-13343.
- ResearchGate. (n.d.).
Sources
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- 2. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aca.unram.ac.id [aca.unram.ac.id]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving the Purity of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the purification of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (also known as 5-nitroisovanillin). This guide is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from altering reaction kinetics to introducing artifacts in biological assays.
This document provides in-depth troubleshooting guides and detailed protocols based on established chemical principles and field-proven insights. We will explore the root causes of common purity issues and offer robust, validated methods for their resolution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling crude this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The synthesis typically involves the nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The purity of your starting material is crucial, as impurities in it can carry through or lead to unwanted byproducts[1]. Common impurities in your crude product include:
-
Unreacted Starting Material: Residual isovanillin.
-
Positional Isomers: While the 5-nitro isomer is the major product due to the directing effects of the hydroxyl and methoxy groups, small amounts of other isomers may form.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, especially under harsh nitrating conditions, which can form the corresponding carboxylic acid (3-hydroxy-4-methoxy-5-nitrobenzoic acid).
-
Polynitrated Species: Over-nitration can lead to dinitro- or other polynitrated byproducts.
-
Degradation Products: Dark, tarry, or resinous materials can form if the reaction temperature is not carefully controlled[1][2].
Q2: My crude product is a dark brown or blackish color, not the expected yellow solid. What happened?
A: A dark discoloration is a common issue and typically points to the formation of degradation products or oxidation byproducts[1]. This is often caused by:
-
Excessive Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides (NOx), which can catalyze degradation and appear as a brown gas, discoloring the mixture[1].
-
Harsh Nitrating Agent: Using a nitrating agent that is too strong or concentrated can lead to unwanted side reactions and oxidation.
-
Presence of Impurities: Impurities in the starting material can decompose under the reaction conditions, leading to colored tars[1].
The colored impurities are often complex, polymeric materials that can be challenging to remove. A preliminary purification step, such as an activated carbon treatment during recrystallization, may be necessary.
Q3: How can I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring purification. It allows you to visualize the separation of your desired compound from impurities. For this specific compound, a common developing agent is a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether[1][3]. By comparing the TLC profile of your crude material to the fractions collected during purification, you can assess the effectiveness of the separation.
Q4: What is the target melting point for pure this compound?
A: The melting point is a critical indicator of purity. A sharp melting point within the literature range suggests high purity, while a broad or depressed melting range indicates the presence of impurities. The literature melting point for the related compound 3-Hydroxy-4-nitrobenzaldehyde is 127-131 °C. For 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), the melting point is 113-115 °C. While a specific value for the 5-nitro derivative is not in the immediate results, you should expect a sharp melting point for the pure substance, likely higher than the starting isovanillin. Always compare your result to a trusted reference standard if available.
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during the purification process.
Problem: Persistent Impurities After Recrystallization
-
Symptom: After recrystallizing the crude product, TLC analysis still shows significant spots corresponding to impurities, or the melting point remains broad and low.
-
Causality: This occurs when the chosen recrystallization solvent does not adequately differentiate between the solubility of the desired product and the impurities. The impurity may be co-crystallizing with your product, or it may have very similar solubility characteristics.
-
Solution Strategy:
-
Solvent System Screening: Do not rely on a single solvent. Test a range of solvents and solvent pairs on a small scale. The ideal solvent should dissolve the compound well when hot but poorly when cold. Refer to the solvent properties table below.
-
Employ a Two-Solvent System: If a single solvent is ineffective, use a solvent pair. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes cloudy (the saturation point). Allow this to cool slowly. This method is often superior for removing impurities with similar properties.
-
Consider an Alternative Purification Method: If recrystallization fails, the impurities may be too similar in structure and polarity. In this case, proceed to column chromatography or an acid-base extraction.
-
Problem: Product Decomposition on a Silica Gel Column
-
Symptom: While performing column chromatography, you observe streaking on TLC, the appearance of new, lower Rf spots over time, or a lower-than-expected recovery of the product from the column.
-
Causality: Aldehyd-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption[4]. The phenolic hydroxyl group also adds to this sensitivity.
-
Solution Strategy:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine. This weak base will neutralize the acidic sites on the silica surface, preventing degradation of your acid-sensitive compound.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase, such as neutral alumina. Note that the elution profile will be different from silica, so you will need to re-optimize your solvent system using TLC with alumina plates.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible to minimize contact time between the compound and the stationary phase.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the primary purification techniques.
Protocol 1: Recrystallization
This method is the first line of defense for purifying crystalline solids and relies on differences in solubility between the product and impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent using the table below. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC to confirm purity.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol | 78 | Good general-purpose polar solvent. Often effective for moderately polar compounds like nitroaromatics. |
| Isopropanol | 82 | Similar to ethanol, but slightly less polar. Can sometimes offer better selectivity. |
| Glacial Acetic Acid | 118 | A polar, protic solvent that can be effective for compounds with hydrogen bonding capability. Use with caution due to its corrosive nature and high boiling point[1]. |
| Toluene | 111 | A nonpolar solvent. Useful if the main impurities are highly polar. Can also be used as the "poor" solvent in a two-solvent system with a more polar solvent. |
| Ethanol/Water | Variable | A versatile solvent pair. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes turbid. |
| Ethyl Acetate/Hexane | Variable | An excellent solvent pair for adjusting polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed. |
Protocol 2: Acid-Base Extraction
This powerful technique exploits the acidic nature of the phenolic hydroxyl group to separate it from neutral or basic impurities.
Causality: The phenolic proton on this compound is weakly acidic. It will react with a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt. Neutral organic impurities will remain in the organic layer. Strongly acidic impurities (like a carboxylic acid) can be removed beforehand with a weak base like sodium bicarbonate (NaHCO₃), with which the phenol will not react. This differential reactivity allows for a clean separation[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Bicarbonate Wash (Optional): To remove any strongly acidic impurities (e.g., 5-nitrovanillic acid), add an equal volume of saturated aqueous NaHCO₃ solution. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash.
-
Hydroxide Extraction: Add an equal volume of 1M aqueous NaOH solution to the organic layer. Shake and vent. The desired phenolic compound will react and move into the aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh NaOH solution to ensure complete recovery.
-
Re-acidification and Precipitation: Combine the aqueous extracts in an Erlenmeyer flask and cool in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The pure this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 3: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a solid stationary phase and solubility in a mobile liquid phase.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities. A gradient of hexane and ethyl acetate is a common starting point[3].
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica to the top of the packed column.
-
Elution: Begin eluting the column with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Visual Workflows and Diagrams
Visual aids help clarify complex decision-making processes and experimental workflows.
General Purification Workflow
Caption: Decision workflow for selecting a purification method.
Acid-Base Extraction Logic
Caption: Separation logic for the acid-base extraction protocol.
References
- Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. (2016). OAM-RC.
- Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
- 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. (n.d.). ResearchGate.
- 3-Hydroxy-4-nitrobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed Central.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (n.d.). Google Patents.
- Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). (n.d.). Cheméo.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE.
- Troubleshooting low yield in 5-Nitrovanillin nitration. (n.d.). Benchchem.
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4. (n.d.). Sigma-Aldrich.
- Vanillin Impurities and Related Compound. (n.d.). Veeprho.
- Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015). ResearchGate.
- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments.
- 3-Hydroxy-4-nitrobenzaldehyde. (n.d.). PubChem.
- 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Demethylation of 5-Nitrovanillin
Welcome to the technical support center for the demethylation of 5-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. The conversion of 5-Nitrovanillin to 3,4-dihydroxy-5-nitrobenzaldehyde is a pivotal step in the synthesis of important pharmaceutical compounds, such as the COMT inhibitor Entacapone.[1] However, the reaction is notoriously challenging due to the molecule's sensitive functional groups. This resource provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you achieve optimal results.
Troubleshooting Guide & Common Issues
This section addresses the most frequent challenges encountered during the demethylation of 5-Nitrovanillin in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors?
A: Low yields are the most common complaint. The issue typically stems from one of three areas:
-
Inappropriate Reagent Choice: 5-Nitrovanillin is sensitive to harsh conditions. Strong Brønsted acids like hydrobromic acid (HBr) require high temperatures (e.g., reflux), which can lead to degradation and the formation of by-products.[1][2] While effective for some substrates, this method is often suboptimal for 5-Nitrovanillin. Lewis acids like Boron Tribromide (BBr₃) are highly reactive and can be effective at lower temperatures, but are very sensitive to moisture and can lead to decomposition if not handled carefully.[3][4] A widely adopted and often more successful method involves using a combination of Aluminum Chloride (AlCl₃) and a base like Pyridine.[5]
-
Substrate Degradation: The combination of an electron-withdrawing nitro group and an aldehyde group makes the aromatic ring susceptible to decomposition, especially at elevated temperatures.[6] Darkening of the reaction mixture or the formation of tar-like substances is a clear indicator of degradation. Maintaining precise temperature control is critical. For AlCl₃/Pyridine systems, temperatures between 50-80°C are commonly reported.[5]
-
Inefficient Work-up: The desired product, 3,4-dihydroxy-5-nitrobenzaldehyde, can be lost during the aqueous work-up and extraction phases. Careful pH adjustment and appropriate solvent selection are necessary to ensure complete precipitation and recovery of the product.
Q2: My reaction mixture turned dark brown or black. What causes this and is the reaction salvageable?
A: A dark discoloration is a strong indication of substrate or product decomposition, often due to overheating or overly harsh acidic conditions. The nitro and aldehyde groups can participate in various side reactions under these conditions, leading to polymerization or the formation of complex, colored by-products.
-
Cause: This is common when using strong, non-chemo-selective reagents like HBr at reflux. The high energy input can overcome the activation energy for undesired pathways.
-
Salvageability: It is often difficult to recover a good yield from a "tarred" reaction. The best course of action is to stop the reaction, reconsider the conditions, and begin again. Focus on lowering the reaction temperature and ensuring a homogenous, well-stirred mixture. Using a milder, more selective reagent system is highly recommended.
Q3: I'm observing multiple spots on my TLC. What are the likely side products?
A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of starting material, product, and by-products. Besides unreacted 5-Nitrovanillin and the desired catechol product, common side products include:
-
Reduction of the Nitro Group: Under certain conditions, particularly with metallic reagents or contaminants, the nitro group can be reduced to an amino group, forming 5-aminovanillin derivatives.
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially during work-up, yielding 5-nitrovanillic acid.
-
Ring Substitution: With reagents like HBr, there is a risk of ring bromination, leading to halogenated by-products.[7]
Monitoring the reaction progress by TLC is crucial. A common mobile phase for this analysis is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 ratio).[8]
Q4: How do I choose the right demethylating agent for 5-Nitrovanillin?
A: The choice of reagent is the most critical decision. The goal is to find a method that is selective for the aryl methyl ether cleavage without affecting the nitro and aldehyde groups.
| Reagent System | Typical Conditions | Pros | Cons |
| HBr / Acetic Acid | Reflux (~120-130°C) | Inexpensive, simple setup. | Harsh conditions, low yields, significant byproduct formation, solvent removal is difficult.[2][5] |
| BBr₃ | -78°C to room temp in DCM | Highly effective, low temperature. | Extremely moisture sensitive, corrosive, can cause decomposition if not controlled.[3][9] |
| AlCl₃ / Pyridine | 50-80°C in solvents like chlorobenzene or acetonitrile | Good yields, milder conditions, more selective.[5] | Requires anhydrous conditions, pyridine odor. |
| LiOH / Thiophenol | ~130°C in NMP | High yields reported (88.9%).[7] | Requires inert atmosphere, high boiling point solvent, thiol stench. |
For most applications, the Aluminum Chloride (AlCl₃) / Pyridine system offers the best balance of reactivity, selectivity, and yield.
Mechanistic Insights & Key Visualizations
Understanding the reaction mechanism is key to troubleshooting. The demethylation of aryl methyl ethers by Lewis acids like AlCl₃ or BBr₃ follows a general pathway.
-
Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of the methoxy group. This makes the methyl group highly electrophilic.
-
Nucleophilic Attack: A nucleophile, which can be the conjugate base of the acid (e.g., Cl⁻) or a base added to the reaction (e.g., Pyridine), attacks the activated methyl group in an Sₙ2 fashion.
-
Cleavage & Hydrolysis: This attack cleaves the carbon-oxygen bond, releasing a methyl-nucleophile species (e.g., methyl chloride) and forming an aluminum-phenoxide complex. This complex is then hydrolyzed during the aqueous work-up to liberate the final catechol product.
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and side pathways in 5-Nitrovanillin demethylation.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the demethylation of 5-Nitrovanillin using the recommended AlCl₃/Pyridine method.
Protocol: Demethylation using Aluminum Chloride and Pyridine
This protocol is adapted from established patent literature, which has demonstrated its industrial applicability.[5]
Safety First: This reaction must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
5-Nitrovanillin (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (approx. 2 equivalents)
-
Pyridine (approx. 2 equivalents)
-
Acetonitrile or Chlorobenzene (anhydrous)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube.
-
Heating mantle with temperature controller.
-
Addition funnel.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry (oven or flame-dried).
-
Charge Reagents: To the flask, add the anhydrous solvent (e.g., acetonitrile) and anhydrous Aluminum Chloride under an inert atmosphere (e.g., nitrogen or argon). Stir to create a slurry.
-
Cooling: Cool the slurry to 0-5°C using an ice bath.
-
Add Pyridine: Slowly add pyridine dropwise via the addition funnel. A complex will form.
-
Add Substrate: Once the pyridine addition is complete, add the 5-Nitrovanillin portion-wise to the stirred mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, slowly raise the temperature to 50-55°C and maintain for 10-12 hours.[5]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Ethyl Acetate/Petroleum Ether) until the starting material spot has disappeared.[8]
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5°C in an ice bath. Very slowly and carefully, quench the reaction by adding cold aqueous HCl. This step is highly exothermic.
-
Precipitation & Isolation: The product will precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain 3,4-dihydroxy-5-nitrobenzaldehyde.
Experimental Workflow Diagram
Caption: Step-by-step workflow for AlCl3/Pyridine demethylation.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent? A: Yes, solvents like chlorobenzene have been successfully used.[5] The key is to use an anhydrous, relatively non-coordinating solvent that is stable to the reaction conditions.
Q: Why is pyridine necessary? A: Pyridine serves multiple roles. It acts as a base to moderate the reactivity of the Lewis acid and scavenges the HCl produced, preventing unwanted side reactions. It also helps to solubilize the reaction intermediates.
Q: My AlCl₃ is old and might have absorbed moisture. Can I still use it? A: It is strongly advised not to. Anhydrous conditions are critical for the success of this reaction. Using partially hydrated AlCl₃ will significantly lower your yield and may prevent the reaction from proceeding at all. Use a freshly opened bottle of anhydrous AlCl₃.
Q: How do I properly dispose of the waste? A: The aqueous filtrate will be acidic and contain aluminum salts. Neutralize it carefully with a base (e.g., sodium bicarbonate) before disposing of it according to your institution's chemical waste guidelines. Pyridine and solvent waste should be collected in a separate, appropriate halogenated or non-halogenated waste container.
References
-
A Process For Demethylation Of 5 Nitrovanillin. (n.d.). Quick Company. Retrieved January 25, 2026, from [Link]
-
5-Nitrovanillin. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Demethylation. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
O-Demethylation. (2024, January 15). Chem-Station Int. Ed. Retrieved January 25, 2026, from [Link]
- Hansson, C., & Wickberg, B. (1976).
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
-
A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]
-
METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (n.d.). WIPO Patentscope. Retrieved January 25, 2026, from [Link]
- Sang, H., et al. (2016). Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers. Synlett.
-
(PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
5-Nitrovanillin | C8H7NO5 | CID 81134. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]
-
METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. (n.d.). European Patent Office. Retrieved January 25, 2026, from [Link]
-
Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Temperature Control in 5-Nitrovanillin Synthesis
Welcome to the technical support center for the synthesis of 5-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice with a focus on the critical parameter of temperature control. The nitration of vanillin is a highly exothermic reaction where precise temperature management is paramount to ensure high yield, purity, and, most importantly, safety.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-Nitrovanillin, with a focus on temperature-related causes and solutions.
Issue 1: Low Yield of 5-Nitrovanillin
Question: My synthesis resulted in a significantly lower yield of 5-Nitrovanillin than expected. What are the likely temperature-related causes?
Answer:
A low yield is a common problem often directly linked to improper temperature control. Here’s a breakdown of the potential causes and how to address them:
-
Cause A: High Reaction Temperature. The nitration of vanillin is an exothermic process. If the heat generated is not effectively dissipated, the overall reaction temperature can rise, leading to the formation of unwanted side products and decomposition of the desired product.[1] At elevated temperatures, over-nitration can occur, producing dinitro- or trinitro-vanillin derivatives.[1] Furthermore, the aldehyde group in vanillin can be oxidized to a carboxylic acid.[1]
-
Solution:
-
Strict Temperature Adherence: For protocols using concentrated nitric and sulfuric acids, it is crucial to maintain a temperature range of 0–5°C.[1][2]
-
Effective Cooling: Employ an ice-salt bath for more efficient cooling below 0°C if necessary. Ensure the reaction flask is adequately submerged.
-
Controlled Reagent Addition: The nitrating agent should be added slowly and dropwise. This allows the cooling system to dissipate the heat generated from the reaction effectively.[1]
-
-
-
Cause B: Localized "Hot Spots". Rapid addition of the nitrating agent, even into a well-cooled bulk solution, can create localized areas of high temperature.[1] These "hot spots" can lead to the same side reactions mentioned above, reducing the overall yield of 5-Nitrovanillin.
-
Solution:
-
Slow, Dropwise Addition: Add the nitrating agent very slowly, allowing each drop to react and the heat to dissipate before adding the next.
-
Vigorous Stirring: Ensure efficient and constant stirring throughout the addition to maintain a homogenous temperature within the reaction mixture.
-
-
Issue 2: Presence of Impurities and Side Products
Question: My final product is a complex mixture, and purification is difficult. How can I minimize the formation of impurities through better temperature control?
Answer:
The formation of multiple products is a classic sign of inadequate temperature control, which affects the regioselectivity of the nitration.
-
Primary Cause: Elevated Reaction Temperature. The primary strategy to minimize the formation of undesired isomers and over-nitrated products is precise temperature control.[1] Running the nitration at low temperatures (e.g., 0–5°C) enhances the regioselectivity for the desired 5-nitro isomer.[1]
-
Solution:
-
Maintain Low Temperature: As with preventing low yields, maintaining a consistently low temperature (0–5°C) throughout the reaction is critical for minimizing side product formation.[1][2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of further byproducts if the reaction is left for too long.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding temperature control during the synthesis of 5-Nitrovanillin.
Q1: What is the optimal temperature range for the synthesis of 5-Nitrovanillin?
A1: The optimal temperature is dependent on the specific nitrating agent and solvent system used.
| Nitrating Agent/Solvent | Optimal Temperature Range | Expected Yield | Reference |
| Conc. Nitric Acid in Dichloromethane | 0–5°C | 80–88% | [1][2] |
| Conc. Nitric Acid in Glacial Acetic Acid | 20–40°C | ~75% | [1][3] |
| Cerium Ammonium Nitrate in Acetic Acid | 20–60°C | >85% | [1][4] |
As the table indicates, for the common method using concentrated nitric acid, a low-temperature method (0–5°C) in a solvent like dichloromethane is often preferred as it can lead to higher yields.[1][2]
Q2: Why is the nitration of vanillin an exothermic reaction?
A2: The nitration of an aromatic ring, such as the one in vanillin, involves the reaction of the aromatic compound with a nitrating agent to introduce a nitro group (-NO2). This process is exothermic because the formation of the new C-N bond and the subsequent re-aromatization of the ring release a significant amount of energy. Without proper cooling, this released heat can cause the reaction temperature to rise rapidly.[5]
Q3: What are the safety hazards associated with poor temperature control in nitration reactions?
A3: Poor temperature control in nitration reactions can pose significant safety risks. The highly exothermic nature of the reaction can lead to a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal.[5] This can cause a rapid increase in temperature and pressure within the reaction vessel, potentially leading to an explosion.[6] Many nitrated organic compounds are themselves thermally unstable and can decompose explosively at elevated temperatures.[7][8] Therefore, maintaining strict temperature control is a critical safety measure.
Q4: Can I add the nitrating agent all at once if my cooling bath is very cold?
A4: No, this is strongly discouraged. Even with a highly efficient cooling bath, adding the nitrating agent all at once will lead to a rapid, uncontrolled exothermic reaction. The cooling system will likely be overwhelmed, causing a dangerous spike in temperature. Furthermore, this will create localized "hot spots" leading to a poor yield and a mixture of products.[1] The slow, dropwise addition of the nitrating agent is essential for both safety and product purity.[1]
Section 3: Experimental Protocols and Visualizations
Low-Temperature Synthesis of 5-Nitrovanillin
This protocol outlines the key steps for the synthesis of 5-Nitrovanillin with a focus on temperature control.
Step-by-Step Methodology:
-
Dissolution: Dissolve vanillin in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5°C.
-
Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., concentrated nitric acid) dropwise to the cooled solution while stirring vigorously. It is crucial to maintain the temperature of the reaction mixture between 0–5°C throughout the addition.[1]
-
Reaction: After the complete addition of the nitrating agent, continue to stir the reaction mixture at 0–5°C for 1–2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extraction and Neutralization: Separate the organic layer, wash it with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting common issues in 5-Nitrovanillin synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 4. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 8. icheme.org [icheme.org]
Technical Support Center: Synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde. The successful synthesis of this molecule is highly dependent on controlling the regioselectivity of the nitration reaction on its precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates yield, purity, and the formation of isomeric byproducts. This document addresses common experimental challenges through troubleshooting guides and frequently asked questions, with a core focus on the causal effects of solvent selection.
Mechanistic Overview: The Challenge of Regioselective Nitration
The synthesis of this compound is achieved via electrophilic aromatic substitution (SEAr), a cornerstone reaction in organic chemistry[1]. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of isovanillin. The primary challenge lies in directing the nitro group to the C5 position, as the starting material possesses two activating groups—a hydroxyl (-OH) at C3 and a methoxy (-OCH₃) at C4—which can direct the substitution to multiple positions.
The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a reaction that is potently catalyzed by a strong protic acid like sulfuric acid[2]. The solvent's role is to stabilize this ion and the charged intermediate (the sigma complex or arenium ion), thereby influencing the reaction rate and the activation energy barriers for the formation of different isomers[3][4].
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yielded a mixture of isomers instead of the desired 5-nitro product. How can the solvent influence this?
Answer: Isomer formation is a common problem stemming from the competing directing effects of the hydroxyl and methoxy groups. The solvent system is a key tool for controlling this regioselectivity.
-
Causality: The distribution of isomers is determined by the relative stability of the transition states leading to each corresponding sigma complex. Solvents affect these stabilities.
-
Polar Protic Solvents (e.g., Glacial Acetic Acid): These solvents excel at stabilizing charged intermediates through hydrogen bonding. Acetic acid can solvate the nitronium ion and the sigma complex, potentially lowering the activation energy for the desired pathway. For the nitration of vanillin, a similar substrate, glacial acetic acid is a common choice, suggesting its utility in controlling the reaction[5].
-
Aprotic Solvents (e.g., Dichloromethane - DCM): Less polar, aprotic solvents are less effective at stabilizing charged species. While this may slow the reaction, it can sometimes alter the selectivity. In some nitrations, DCM is used to maintain very low temperatures, which favors the product with the lowest activation energy, often enhancing selectivity[6].
-
-
Troubleshooting Steps:
-
Switch to Glacial Acetic Acid: If you are using a less polar solvent, consider switching to glacial acetic acid. It offers a good balance of reactant solubility and transition state stabilization[5].
-
Ensure Anhydrous Conditions: Water can react with the nitrating mixture and alter the effective acidity and polarity of the medium, leading to inconsistent results.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (typically 0-5 °C)[7]. Lower temperatures increase selectivity by favoring the kinetic product.
-
Question 2: The final yield is consistently low. What are the probable solvent-related causes?
Answer: Low yields can be attributed to incomplete reactions, product decomposition, or loss during workup. The solvent plays a direct role in all three areas.
-
Causality:
-
Poor Solubility: If the starting material (isovanillin) is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate and leading to an incomplete reaction.
-
Product Decomposition: Phenolic compounds are susceptible to oxidation, a side reaction often promoted by strong nitric acid[8]. This is an exothermic process, and if the solvent cannot effectively dissipate the heat generated, the resulting temperature increase can lead to the formation of dark, tarry byproducts and product degradation[9].
-
Workup Losses: The product is typically precipitated by quenching the reaction mixture in ice water[5][7]. If the product has some solubility in the aqueous/organic mixture, significant losses can occur.
-
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use a sufficient volume of solvent (e.g., glacial acetic acid) to ensure complete dissolution of the isovanillin before cooling and adding the nitrating agent.
-
Improve Heat Transfer: Ensure the reaction flask is adequately submerged in the cooling bath. The solvent choice matters here; for instance, DCM has a lower heat capacity than acetic acid, requiring more vigilant temperature monitoring.
-
Controlled Addition: Add the nitrating agent dropwise over an extended period (30-60 minutes) to manage the exotherm[7].
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material before quenching the reaction. This prevents premature workup of an incomplete reaction[9].
-
Question 3: My reaction mixture turns dark brown or black upon adding the nitrating agent. What is causing this, and how can I prevent it?
Answer: A dark discoloration is a clear indicator of oxidative side reactions, which degrade both the starting material and the desired product into polymeric, tar-like substances[9].
-
Causality: This issue is almost always due to poor temperature control or the use of an overly aggressive nitrating agent. The solvent's primary role here is to act as a heat sink.
-
Localized Hotspots: If stirring is inefficient or the nitrating agent is added too quickly, localized areas of high temperature can form, initiating runaway oxidation.
-
Solvent Reactivity: While generally stable, some solvents can react under harsh nitrating conditions. However, for common choices like acetic acid and DCM, the primary cause is thermal degradation of the aromatic substrate.
-
-
Troubleshooting Steps:
-
Pre-cool Effectively: Ensure the solution of isovanillin in the chosen solvent is thoroughly cooled to 0 °C before starting the addition of the nitrating agent.
-
Dilute the Nitrating Agent: In some protocols, the nitric acid is added to a small amount of the reaction solvent in a separate, cooled dropping funnel before being added to the substrate solution. This can help moderate its reactivity.
-
Ensure Efficient Stirring: Use a magnetic stir bar that is appropriately sized for the flask to ensure vigorous mixing and prevent localized heating.
-
Consider a Milder Nitrating System: If the issue persists, alternative nitrating agents that generate the nitronium ion in situ under milder conditions, such as using potassium nitrate (KNO₃) in sulfuric acid/acetic acid, could be explored.
-
Frequently Asked Questions (FAQs)
-
Q: Why is a mixture of nitric and sulfuric acid used for nitration?
-
A: Sulfuric acid is a much stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then readily eliminates a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). In this context, sulfuric acid acts as a catalyst to generate the active species required for the electrophilic attack on the aromatic ring[2].
-
-
Q: Can I perform this reaction without an organic solvent, using only the acid mixture?
-
A: While possible, it is not recommended for this substrate. Using the H₂SO₄/HNO₃ mixture neat creates an extremely harsh, oxidative environment. For a sensitive substrate like a phenolic aldehyde, this would almost certainly lead to significant charring and decomposition, resulting in very low yields of an impure product. The organic solvent serves to moderate the reaction, control the temperature, and ensure a homogeneous reaction medium.
-
-
Q: How does the choice of a recrystallization solvent affect the final purity and yield?
-
A: The ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. For 5-nitrovanillin, a related compound, ethanol or acetic acid are commonly used[9]. Using the wrong solvent can lead to poor recovery (if the product is too soluble when cold) or poor purification (if impurities co-crystallize). It is essential to perform small-scale solubility tests to find the optimal solvent or solvent pair (e.g., ethanol/water).
-
Comparative Data on Solvent Systems
The following table summarizes the qualitative effects of common solvents on the nitration of phenolic aldehydes, based on established chemical principles and data from analogous syntheses.
| Parameter | Glacial Acetic Acid | Dichloromethane (DCM) | Sulfuric Acid (as co-solvent) |
| Solubility | Good for isovanillin and polar intermediates. | Moderate; may be limited for the starting material. | Excellent, but highly reactive medium. |
| Temperature Control | Good; moderate heat capacity. | Excellent; low boiling point aids in heat removal but requires a robust condenser. | Poor; high viscosity and strong exotherms upon mixing. |
| Reaction Rate | Moderate to fast. | Generally slower due to lower polarity. | Very fast and difficult to control. |
| Selectivity | Generally good; helps stabilize polar transition states. | Potentially high at very low temperatures. | Often poor due to high reactivity. |
| Side Reactions | Minimal; relatively inert. | Inert. | High potential for oxidation and sulfonation. |
| Workup | Straightforward; quench in water. | Requires phase separation or evaporation. | Difficult; requires careful neutralization of large acid quantities. |
Representative Experimental Protocol
This protocol is a representative method adapted from procedures for the nitration of structurally similar phenolic aldehydes, such as vanillin[5]. Researchers must conduct their own risk assessment before proceeding.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization & Purification of 5-Nitrovanillin
Welcome to the technical support center for 5-Nitrovanillin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization and purification of 5-Nitrovanillin. Here, we synthesize our extensive field experience with established scientific principles to provide you with a reliable resource for achieving high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 5-Nitrovanillin in a direct question-and-answer format.
Question 1: My 5-Nitrovanillin crude product has oiled out during crystallization instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. 5-Nitrovanillin has a melting point in the range of 172-178°C[1][2]. If you are using a high-boiling point solvent, this could be the cause.
-
Causality: The solute melts before it dissolves, forming an oil that is immiscible with the solvent. Impurities in your crude product can also lower the melting point, making oiling out more likely.
-
Immediate Corrective Actions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the 5-nitrovanillin is more soluble to lower the saturation point.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
-
Preventative Strategy: Choose a solvent or solvent system with a boiling point well below the melting point of 5-Nitrovanillin. Ethanol or a mixture of ethanol and water is often a suitable choice.
Question 2: The yield of my recrystallized 5-Nitrovanillin is very low. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in crystallization and can stem from several factors, from the choice of solvent to procedural missteps.
-
Causality and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the 5-Nitrovanillin well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Refer to solubility data to select an optimal solvent.
-
Using Too Much Solvent: While ensuring all the solute dissolves is crucial, an excessive volume of solvent will lead to a lower yield as more of the compound will remain in solution upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, you will lose product on the filter paper. It is essential to use a pre-heated funnel and flask for this step.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used to further decrease the solubility and improve yield.[3][4]
-
Question 3: My final 5-Nitrovanillin product is discolored (e.g., dark yellow or brownish) after crystallization. How can I obtain a purer, lighter-colored product?
Answer:
Discoloration is a common sign of persistent impurities that were not effectively removed during crystallization.
-
Causality and Solutions:
-
Oxidation Byproducts: The synthesis of 5-Nitrovanillin can produce colored oxidation byproducts, especially if the reaction temperature was not well-controlled.[5][6]
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice. To avoid this, allow the solution to cool slowly. Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals.[7]
-
Activated Carbon Treatment: For persistent color, you can use a small amount of activated carbon. After dissolving the crude 5-Nitrovanillin in the hot solvent, add a spatula-tip of activated carbon and boil for a few minutes. The carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Question 4: I am observing different crystal morphologies (needles vs. plates). Does this indicate a problem with purity?
Answer:
Not necessarily. The crystal habit of a compound can be highly dependent on the crystallization solvent. For 5-Nitrovanillin, it has been reported that recrystallization from ethanol yields needle-like crystals, while using acetic acid results in pale yellow, plate-like crystals.[1][8]
-
Causality: The solvent molecules interact differently with the growing crystal faces, influencing the final shape. As long as your product meets the required purity specifications (e.g., by melting point, HPLC, or NMR), a change in crystal morphology with a different solvent is not a cause for concern.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 5-Nitrovanillin?
A1: The choice of solvent is critical for successful crystallization. Based on literature and practical experience, the following solvents are recommended:
-
Ethanol: A good general-purpose solvent for recrystallization.
-
Glacial Acetic Acid: Effective but requires careful handling due to its corrosive nature.
-
Ethanol/Water mixtures: Allows for fine-tuning of solubility. The 5-Nitrovanillin is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: What is the expected melting point of pure 5-Nitrovanillin?
A2: The melting point of pure 5-Nitrovanillin is typically in the range of 172-178°C .[1][2] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the common impurities in crude 5-Nitrovanillin?
A3: The primary impurities often arise from the synthesis process, which is typically the nitration of vanillin. These can include:
-
Isomers: Other nitrated forms of vanillin may be present.[5]
-
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming 5-nitrovanillic acid.[5][9]
-
Unreacted Vanillin: Incomplete reaction can leave starting material in the crude product.[6]
Q4: How can I monitor the purity of my 5-Nitrovanillin during the purification process?
A4: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity by comparing the crude and recrystallized product against a standard.[8][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[11]
-
Melting Point Analysis: As mentioned, a sharp melting point in the expected range indicates high purity.
-
Spectroscopic Methods (NMR, IR): Can confirm the chemical structure and identify impurities if their concentration is high enough.
Data Presentation
Table 1: Solubility of 5-Nitrovanillin in Common Solvents
| Solvent | Solubility at 20-23°C | Notes |
| Water | Sparingly soluble (approx. 700 mg/L)[8][12] | Solubility increases with temperature. |
| Methanol | Readily soluble[1] | Good solvent for dissolving the compound. |
| Ethanol | Soluble | Commonly used for recrystallization. |
| Glacial Acetic Acid | Soluble | Effective for recrystallization, yields plate-like crystals.[1][8] |
| Alkaline Solutions | Readily soluble upon heating[1] | The phenolic hydroxyl group is deprotonated, forming a soluble salt. |
Experimental Protocols
Detailed Step-by-Step Methodology for Recrystallization of 5-Nitrovanillin from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude 5-Nitrovanillin (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a separate Erlenmeyer flask and a funnel with filter paper by rinsing with hot ethanol. Quickly filter the hot solution to remove the impurities.
-
Inducing the Cloud Point: To the clear, hot filtrate, add hot deionized water dropwise with continuous swirling until the solution remains faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: Determine the melting point and assess the purity of the final product using an appropriate analytical method (e.g., HPLC, TLC).
Visualization
Troubleshooting Workflow for 5-Nitrovanillin Crystallization
Caption: A decision-making flowchart for troubleshooting common issues during 5-Nitrovanillin crystallization.
References
-
PubChem Compound Summary for CID 81134, 5-Nitrovanillin. National Center for Biotechnology Information. [Link]
-
5-Nitrovanillin. Wikipedia. [Link]
-
5-Nitrovanillin. LookChem. [Link]
-
Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. [Link]
-
Effects of pH on vanillin concentration | Download Scientific Diagram. ResearchGate. [Link]
-
Experiment 1: Recrystallization of Vanillin. Scribd. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
Sources
- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 2. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. murov.info [murov.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. 5-Nitrovanillin|lookchem [lookchem.com]
avoiding impurities in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during their synthetic work. The following troubleshooting guides and frequently asked questions (FAQs) are based on established protocols and an understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide - Impurity Formation and Prevention
This section addresses the most common impurities encountered during the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde and provides actionable strategies to mitigate their formation.
Question 1: My final product is a dark, tarry, or brownish-black solid. What is causing this, and how can I prevent it?
Answer:
The appearance of a dark, tarry, or brownish-black impurity is a frequent issue in the synthesis of catechol-containing compounds like 3,4-dihydroxy-5-nitrobenzaldehyde. This is primarily due to the oxidation and subsequent polymerization of the catechol moiety.[1][2] Catechols are highly susceptible to oxidation, especially under harsh reaction conditions, in the presence of air (oxygen), or upon exposure to light.
Causality of "Brownish-Black" Impurity Formation:
The formation of these colored impurities proceeds through a multi-step mechanism. The catechol ring is first oxidized to a semiquinone radical, which can then be further oxidized to an o-quinone. These highly reactive quinone species can then undergo polymerization reactions, leading to the formation of complex, high-molecular-weight, colored materials often referred to as melanin-type substances.[2]
Preventative Measures:
To minimize the formation of these oxidative impurities, consider the following strategies throughout your synthesis and workup:
-
Inert Atmosphere: Whenever possible, conduct the reaction, workup, and purification steps under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial when using demethylation methods involving thiolates, which can also be susceptible to oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidative decomposition.
-
Protection from Light: Protect the reaction mixture and the isolated product from direct light by wrapping the glassware in aluminum foil or working in a darkened fume hood.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the reaction or workup solutions can help to prevent oxidation of the catechol.
-
Prompt Purification: Purify the crude product as soon as possible after isolation to prevent degradation upon storage.
Question 2: I am observing a significant amount of unreacted starting material in my final product. How can I drive the reaction to completion without increasing impurities?
Answer:
Incomplete conversion of the starting material, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde or 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is a common problem, especially in dealkylation reactions.[3] Pushing the reaction to completion by extending the reaction time or increasing the temperature can often lead to an increase in degradation products.[3]
Strategies for Complete Conversion:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The optimal reaction time will be a balance between achieving high conversion of the starting material and minimizing the formation of degradation products.
-
Choice of Reagents:
-
For Demethylation: While hydrobromic acid can be effective, it is also known to cause the formation of brominated and other colored impurities.[3] A milder approach using a strong nucleophilic reagent, such as the lithium salt of an aromatic mercapto compound (e.g., thiophenol or 2-mercaptobenzothiazole) in an aprotic polar solvent, can allow the reaction to be driven to completion with fewer decomposition issues.
-
-
Stoichiometry of Reagents: Ensure that the dealkylating agent is used in a sufficient stoichiometric excess to drive the reaction to completion. However, an excessive amount may lead to side reactions. Careful optimization of the reagent stoichiometry is recommended.
Question 3: My product is contaminated with a halogenated impurity. What is the source, and what are the alternatives?
Answer:
The presence of a halogenated impurity, such as 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde, is a specific issue when using hydrobromic acid for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[3] This is due to the electrophilic aromatic substitution of a bromine atom onto the electron-rich catechol ring.
Alternative Dealkylation Methods to Avoid Halogenation:
-
Thiolate-Mediated Dealkylation: As mentioned previously, using the lithium salt of an aromatic thiol in a polar aprotic solvent is an effective method that avoids the use of halogenated acids.
-
Lewis Acid-Catalyzed Dealkylation: A method involving zinc chloride and hydrochloric acid for the de-ethoxylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde has been reported.[3] This method avoids bromination and the starting ethoxy compound is reportedly easier to purify from the final product than the methoxy equivalent.[3]
Question 4: I suspect the presence of isomeric impurities from the nitration step. How can I identify and minimize them?
Answer:
Isomeric impurities can arise from the nitration of the precursor, for example, 3-ethoxy-4-hydroxybenzaldehyde. The hydroxyl and ethoxy groups are ortho-, para-directing, while the aldehyde group is meta-directing. The position of the nitro group in the final product is a result of the interplay of these directing effects. While the desired product is 3,4-dihydroxy-5-nitrobenzaldehyde, other isomers can be formed.
Minimizing Isomeric Impurities:
-
Control of Nitration Conditions: The temperature of the nitration reaction is critical. Maintaining a low temperature (e.g., 5-10 °C) during the addition of the nitrating agent can improve the regioselectivity of the reaction.
-
Choice of Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer distribution. Fuming nitric acid in dichloromethane is a reported method.[3]
Identification of Isomeric Impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomeric impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like phosphoric or formic acid) can effectively resolve different isomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify isomeric impurities by analyzing the chemical shifts and coupling patterns of the aromatic protons.
Section 2: Purification Troubleshooting
This section provides guidance on common challenges encountered during the purification of 3,4-dihydroxy-5-nitrobenzaldehyde.
Question 5: I am having difficulty purifying my product by crystallization. It either "oils out" or the recovery is very low. What can I do?
Answer:
Crystallization of polar, functionalized aromatic compounds like 3,4-dihydroxy-5-nitrobenzaldehyde can be challenging. "Oiling out," where the compound separates as a liquid instead of forming crystals, and low recovery are common issues.
Troubleshooting Crystallization:
-
Solvent Selection: Toluene is a reported solvent for the crystallization of this compound.[3] If toluene is not effective, consider a mixed solvent system. A good starting point is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethyl acetate) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Preventing "Oiling Out":
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[5]
-
Use More Solvent: Using slightly more of the "good" solvent than the minimum required to dissolve the compound when hot can sometimes prevent premature precipitation as an oil.[6]
-
Scratching the Flask: Scratching the inside of the flask with a glass rod at the solvent line can induce crystal formation.
-
-
Improving Recovery:
-
Concentrate the Mother Liquor: If the initial recovery is low, concentrate the mother liquor and attempt a second crystallization.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is supersaturated upon cooling.[6]
-
Question 6: Crystallization is not providing a pure product. What are my other options?
Answer:
If crystallization is ineffective, chromatographic techniques can be employed for purification.
-
Flash Column Chromatography:
-
Normal Phase: Due to the polar nature of the compound, a polar stationary phase like silica gel may be used. However, highly polar compounds can streak on silica. A solvent system with a polar modifier, such as methanol in dichloromethane, may be effective.
-
Reversed-Phase: Reversed-phase chromatography on a C18-functionalized silica gel can be a good option for polar compounds. A mobile phase of water and a polar organic solvent like methanol or acetonitrile is typically used.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[7] It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[7]
Section 3: Experimental Protocols and Data
This section provides example protocols and data representations to guide your experimental work.
Protocol 1: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde via De-ethoxylation
This protocol is adapted from a patented procedure.[3]
Materials:
-
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
-
Zinc chloride
-
Hydrochloric acid (37%)
-
Toluene
-
Activated carbon
Procedure:
-
To a reaction vessel, add 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (1 part by weight), zinc chloride (3 parts by weight), and 37% hydrochloric acid (0.75 parts by volume).
-
Heat the mixture to 90°C and stir for 17 hours.
-
Cool the mixture and dilute with water (5 parts by volume).
-
Cool the mixture to 3°C and stir for 1 hour.
-
Filter the solid product and wash with cold water.
-
Dry the crude product in a vacuum oven at 100°C.
-
For purification, suspend the crude product in toluene (approx. 13.75 parts by volume) and add activated carbon (0.1 parts by weight).
-
Reflux the mixture for 45 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 3°C and stir for 1 hour.
-
Filter the purified product, wash with cold toluene, and dry under vacuum at 50°C.
| Parameter | Recommended Range |
| Reaction Temperature | 80-110°C |
| Reaction Time | 12-24 hours (monitor by TLC/HPLC) |
| ZnCl2 to Starting Material Ratio | 2.5:1 to 4:1 (w/w) |
| HCl to ZnCl2 Ratio | 0.22:1 to 0.4:1 (v/w) |
| Crystallization Solvent | Toluene |
Table 1: Key Reaction Parameters for De-ethoxylation.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
Gradient:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Section 4: Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the key chemical transformations and potential side reactions.
Caption: Synthetic pathway and major impurity sources.
Caption: Mechanism of "brownish-black" impurity formation.
Section 5: References
-
Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. (2022). MDPI. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Publications. Retrieved from [Link]
-
Catechol oxidation: considerations in the design of wet adhesive materials. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Purification or Reduction of a partially oxidized sample of catechol? (2023). ResearchGate. Retrieved from [Link]
-
Process for producing 3,4-dihydroxy benzaldehyde. (n.d.). Google Patents. Retrieved from
-
Catechol-melanin formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). PubMed. Retrieved from [Link]
-
Extraction of phenolic compounds: A review. (2021). PubMed Central. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). YouTube. Retrieved from [Link]
-
Mechanism of 3,4-dihydroxybenzaldehyde electropolymerization at carbon paste electrodes - Catalytic detection of NADH. (n.d.). ResearchGate. Retrieved from [Link]
-
HILIC Separation of Aromatic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents. Retrieved from
-
Composition and Formation Mechanism of Brown Carbon: Identification and Quantification of Phenolic Precursors. (2023). ACP. Retrieved from [Link]
-
Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous phase from experiment 350 • C-NoCatalyst (bottom), confirming the presence of Catechol and Phenol in the aqueous phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). PubMed Central. Retrieved from [Link]
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catechol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Electrocatalysis of NADH Oxidation with Electropolymerized Films of 3,4-Dihydroxybenzaldehyde. (n.d.). ACS Publications. Retrieved from [Link]
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Crystallization. (n.d.). Retrieved from [Link]
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Composition and Formation Mechanism of Brown Carbon: Identification and Quantification of Phenolic Precursors. (2023). EGUsphere. Retrieved from [Link]
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Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). PubMed Central. Retrieved from [Link]
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Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI. Retrieved from [Link]
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Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (n.d.). ResearchGate. Retrieved from [Link]
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Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. (n.d.). PubMed Central. Retrieved from [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). SRUC Pure. Retrieved from [Link]
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Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki. Retrieved from [Link]
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3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ChemBK. Retrieved from [Link]
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Nitration of Phenol (A-Level Chemistry). (2022). YouTube. Retrieved from [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from [Link]
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3,4-Dihydroxy-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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The analysis of nitrate in environmental samples by reversed-phase HPLC. (n.d.). PubMed. Retrieved from [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved from [Link]
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ring reactions of phenol. (n.d.). Chemguide. Retrieved from [Link]
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Oxidative Polymerization of 3,4-Dihydroxybenzylamine The Lower Homolog of Dopamine. (n.d.). ResearchGate. Retrieved from [Link]
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3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). SIELC Technologies. Retrieved from [Link]
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How do I make a crystal of highly polar compounds? (2015). ResearchGate. Retrieved from [Link]
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Heterogeneous Oxidation of Catechol. (2015). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Phenol reaction with nitration mixture. (2024). Chemistry Stack Exchange. Retrieved from [Link]
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HILIC HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
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Technical Support Center: Synthesis of 5-Nitrovanillin Derivatives
Welcome to the technical support center for the synthesis of 5-Nitrovanillin and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 5-Nitrovanillin as a critical building block in the synthesis of complex molecules, including pharmaceuticals and chemosensors.[1][2][3] As a versatile intermediate, 5-Nitrovanillin's reactive functional groups—aldehyde, hydroxyl, methoxy, and nitro—offer numerous avenues for synthetic elaboration.[4] However, the interplay of these groups can also present unique challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common pitfalls encountered during synthesis, ensuring the efficiency, reproducibility, and success of your experimental work.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1.1: The Critical First Step - Nitration of Vanillin
The synthesis of 5-Nitrovanillin via electrophilic nitration of vanillin is the gateway to a vast library of derivatives. However, this reaction is notoriously sensitive to reaction conditions, often leading to issues with yield and purity.
Q1: My yield of 5-Nitrovanillin is significantly lower than expected. What are the most common causes?
A: Low yields are the most frequently reported issue and typically stem from one or more of the following factors:
-
Improper Temperature Control: This is the single most critical parameter. Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it leads to the formation of undesired isomers and oxidation byproducts, such as vanillic acid.[5][6][7] For most protocols, maintaining a temperature range of 0–5°C is crucial for maximizing the yield of the desired 5-nitro isomer.[5]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent (e.g., nitric acid) too quickly creates localized "hot spots" where the temperature spikes, promoting side reactions even if the bulk mixture appears cool.[5] A slow, dropwise addition with vigorous stirring is essential to ensure even heat distribution and a controlled reaction rate.[5]
-
Suboptimal Reagents or Reaction Time: The choice of nitrating agent and solvent system significantly impacts yield. While traditional methods using nitric acid in acetic acid can yield around 75%, alternative methods may offer improvements.[4][6] Furthermore, insufficient reaction time will result in incomplete conversion of the starting material.[6]
Q2: My reaction mixture turned dark brown or black. What does this indicate and is the reaction salvageable?
A: A dark discoloration is a strong indicator of oxidative side reactions.[6] The strong oxidizing nature of nitric acid, especially at elevated temperatures, can degrade the vanillin starting material or the 5-Nitrovanillin product.[1][2][6][8] This often results in a complex mixture of polymeric materials and oxidized byproducts, which significantly complicates purification and reduces yield.
Unfortunately, once the mixture has significantly darkened, it is often difficult to salvage a good yield of the desired product. The best course of action is to stop the reaction, analyze a sample by TLC to assess the extent of product formation versus degradation, and optimize the temperature control and reagent addition rate in a subsequent attempt.
Q3: I'm getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 5-position?
A: The hydroxyl and methoxy groups of vanillin direct electrophilic substitution to the positions ortho and para to them. While the 5-position is sterically and electronically favored, the formation of other isomers (like 2-nitrovanillin or 6-nitrovanillin) can occur. The key to maximizing regioselectivity is strict temperature control. Running the nitration at low temperatures (0–5°C) significantly enhances the formation of the 5-nitro isomer.[5]
Q4: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[1][5] By spotting the reaction mixture alongside the vanillin starting material, you can visualize the consumption of the reactant and the appearance of the product spot. A common and effective mobile phase (developing agent) for this analysis is a 1:1 mixture of ethyl acetate and petroleum ether.[1][5] The reaction should be considered complete when the vanillin spot is no longer visible on the TLC plate.[1]
Decision-Making Workflow for Low Yield Nitration
The following diagram illustrates a logical workflow for troubleshooting low yields in the nitration of vanillin.
Caption: Troubleshooting flowchart for low-yield 5-Nitrovanillin synthesis.
Section 1.2: Synthesis of 5-Nitrovanillin Derivatives
Once pure 5-Nitrovanillin is obtained, it can be used in a variety of downstream reactions. The electron-withdrawing nitro group significantly influences the reactivity of the other functional groups.[9]
Q5: I am having difficulty forming a Schiff base (imine) from 5-Nitrovanillin. The reaction is slow or does not go to completion. What could be the issue?
A: While the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack, issues can still arise.[9]
-
Nucleophilicity of the Amine: The primary cause of a sluggish reaction is often a weakly nucleophilic amine (e.g., an aniline with multiple electron-withdrawing groups). The reaction rate is highly dependent on the amine's reactivity.
-
Catalyst: Schiff base formation is typically acid-catalyzed. A catalytic amount of acetic acid is often sufficient.[9] If the reaction is slow, ensure the catalyst has been added.
-
Water Removal: The reaction produces water as a byproduct. In a reversible reaction, this water can hydrolyze the Schiff base product back to the starting materials. Employing a drying agent like anhydrous magnesium sulfate or using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium toward the product.[9]
Q6: My attempts at O-alkylation (ether synthesis) on the phenolic hydroxyl group are resulting in low yields or complex mixtures. Why?
A: The hydroxyl group of 5-Nitrovanillin is acidic due to the resonance stabilization of the corresponding phenoxide by the ortho-nitro and para-aldehyde groups. While this facilitates deprotonation, it can also lead to complications.
-
Base Selection: A strong base is not always necessary and can sometimes lead to side reactions involving the aldehyde. A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol.
-
Solubility: 5-Nitrovanillin has poor solubility in some common organic solvents but is readily soluble in alkali solutions.[4] Using a polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates. Because of its low water solubility, using the readily soluble potassium salt of 5-nitrovanillin can be an effective strategy for methylation.[4]
-
Competing Reactions: The aldehyde group is sensitive to strongly basic and nucleophilic conditions. Ensure your reaction conditions are not promoting undesired reactions at the aldehyde, such as a Cannizzaro reaction if a very strong base is used without an alkylating agent present.
Q7: I am trying to perform a Knoevenagel condensation with an active methylene compound, but the reaction is failing. What should I try?
A: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or pyridine.
-
Catalyst Activity: Ensure the base catalyst is not poisoned or degraded. Using freshly distilled piperidine can sometimes resolve issues.
-
Steric Hindrance: The methoxy group adjacent to the aldehyde can introduce some steric hindrance. The choice of the active methylene compound can be a factor.
-
Reaction Conditions: These condensations often require heating (reflux) to proceed at a reasonable rate. As with Schiff base formation, the removal of water will drive the reaction to completion.
Section 1.3: Purification and Characterization
Isolating and confirming the structure of your target compound is the final, critical phase of the synthesis.
Q8: My crude 5-Nitrovanillin (or its derivative) is an oil and will not crystallize. How can I purify it?
A: Oiling out during crystallization is a common problem, often caused by residual solvent or impurities depressing the melting point.
-
Solvent Selection: The choice of recrystallization solvent is crucial. For 5-Nitrovanillin, ethanol or acetic acid are commonly used.[3][4] The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvent systems on a small scale.
-
Inducing Crystallization: If an oil persists upon cooling, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This creates a rough surface that can initiate crystal growth. Adding a "seed crystal" from a previous successful batch can also work wonders.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for purifying non-crystalline products. A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is a good starting point for elution.
Q9: What are the key analytical data points I should look for to confirm the successful synthesis of 5-Nitrovanillin?
A: A combination of spectroscopic and physical data is required for unambiguous characterization.
-
Melting Point: Pure 5-Nitrovanillin has a sharp melting point in the range of 172-175°C.[3][4] A broad or depressed melting point indicates impurities.
-
FT-IR Spectroscopy: Look for the appearance of strong absorption bands characteristic of the nitro group (typically around 1550 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 5-Nitrovanillin (197.14 g/mol ).[4][10] An observed peak at m/z = 197 would be strong evidence of product formation.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. You should observe distinct signals for the aldehyde proton, the two aromatic protons, the methoxy protons, and the hydroxyl proton. The integration and splitting patterns will confirm the substitution pattern.
Common Side Reactions in Vanillin Nitration
The following diagram illustrates the desired reaction pathway versus common, unwanted side reactions.
Caption: Desired vs. undesired pathways in the nitration of vanillin.
Part 2: Validated Experimental Protocols
The following protocols are provided as a reliable starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Low-Temperature Synthesis of 5-Nitrovanillin
This protocol is adapted from established low-temperature methods designed to maximize yield and minimize side products.[5][10][11]
Materials:
-
Vanillin
-
Concentrated Nitric Acid (~68%)
-
Dichloromethane (DCM)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a round-bottom flask, dissolve vanillin (e.g., 75 mmol) in dichloromethane (55 mL).[10]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5°C with continuous, vigorous stirring.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (12 mL) dropwise to the cooled solution via a dropping funnel over 30-60 minutes.[10] It is critical to maintain the internal reaction temperature between 0–5°C throughout the addition.[5][10]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0–5°C. Monitor the reaction progress by TLC (1:1 Ethyl Acetate:Petroleum Ether). The reaction is typically complete within 1-2 hours.
-
Workup: Once TLC indicates complete consumption of vanillin, slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) with stirring. A bright yellow precipitate should form.[5][10]
-
Isolation: Collect the yellow solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from ethanol to yield pure 5-Nitrovanillin as bright yellow needles.[4][10] Dry the product under vacuum. The expected yield is typically in the range of 64-88%.[4][10]
Protocol 2: General Synthesis of a Schiff Base Derivative
This protocol provides a general method for the condensation of 5-Nitrovanillin with a primary aromatic amine.[9]
Materials:
-
5-Nitrovanillin
-
Substituted Aromatic Amine (e.g., p-toluidine)
-
Dichloromethane (DCM) or Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve equimolar amounts of 5-Nitrovanillin and the desired aromatic amine in dichloromethane.[9]
-
Catalyst & Drying Agent: Add a catalytic amount of glacial acetic acid (1-2 drops) and anhydrous magnesium sulfate (approx. 0.2 equivalents) to the mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the 5-Nitrovanillin spot disappears.
-
Workup: Upon completion, filter the reaction mixture to remove the magnesium sulfate.[9]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Schiff base product.[9]
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Summary Table
The choice of nitrating agent and conditions has a profound effect on the synthesis of 5-Nitrovanillin.
| Nitrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Conc. Nitric Acid | Glacial Acetic Acid | 20–40 | ~75 | [4][5] |
| Conc. Nitric Acid | Dichloromethane | 0–5 | 64–88 | [5][10] |
| Cerium Ammonium Nitrate | Acetic Acid | 20–60 | >85 | [1][5] |
| Yttrium Nitrate | Glacial Acetic Acid | Room Temp | (Not specified, qualitative) | [3] |
| Acetyl Nitrate | Silica Gel | (Not specified) | up to 88 |
Part 3: References
-
Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107.
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Nitrovanillin. BenchChem.
-
Wikipedia. (n.d.). 5-Nitrovanillin. Wikipedia. [Link]
-
Google Patents. (2012). CN102304051A - Method for preparing 5-nitro vanillin.
-
Al-Amiery, A. A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules, 29(1), 1-25. [Link]
-
Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
-
Patsnap. (2012). Method for preparing 5-nitro vanillin. Eureka. [Link]
-
Al-Amiery, A. A. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Baghdad Science Journal, 21(4), 1-8. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 3. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aca.unram.ac.id [aca.unram.ac.id]
- 11. aca.unram.ac.id [aca.unram.ac.id]
stability issues of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde under acidic conditions
Document ID: TSC-HMNB-2026-01
Welcome to the technical support guide for 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this reagent under acidic conditions. Our goal is to provide both theoretical understanding and practical, field-proven solutions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The stability of this compound in the presence of acid is influenced by the interplay of its four functional groups: the aldehyde, the phenolic hydroxyl, the methoxy ether, and the nitro group. The two primary concerns are:
-
Oxidation of the Aldehyde Group: The aldehyde moiety (-CHO) is susceptible to oxidation, converting it into the corresponding carboxylic acid (3-hydroxy-4-methoxy-5-nitrobenzoic acid). This is a common reaction for aldehydes and can be facilitated by oxidizing agents in an acidic medium[1]. Even dissolved oxygen can contribute to slow oxidation over time, a process that can be accelerated by heat and light.
-
Acid-Catalyzed Demethylation: The methoxy group (-OCH₃) is generally stable but can be cleaved under harsh acidic conditions (e.g., strong protic acids like HBr, or concentrated HCl with heating) to yield the corresponding catechol derivative, 3,4-dihydroxy-5-nitrobenzaldehyde[2]. This reaction, known as ether cleavage, can lead to significant impurity profiles, especially at elevated temperatures. Patent literature indicates that demethylation of the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with hydrochloric acid can cause decomposition and result in an impure product[2].
Q2: What are the likely degradation products I should be looking for?
A2: Based on the reactivity of the functional groups, the two most probable degradation products are:
-
3-hydroxy-4-methoxy-5-nitrobenzoic acid: The product of aldehyde oxidation. This compound will be significantly more polar than the starting material.
-
3,4-dihydroxy-5-nitrobenzaldehyde: The product of methoxy group cleavage. Its polarity will be slightly higher than the starting material due to the additional hydroxyl group.
It is also possible to observe complex mixtures or baseline smearing on chromatograms if significant decomposition or polymerization occurs, particularly under aggressive heating in strong acid[2].
Q3: Which acidic conditions are most likely to cause degradation, and what are safer alternatives?
A3: The severity of degradation is directly proportional to the acid strength, temperature, and reaction time.
-
Harsh Conditions (High Risk of Degradation): Refluxing in concentrated mineral acids like HCl, HBr, or using strong Lewis acids. These conditions are known to promote both decomposition and demethylation[2]. The use of mixed acid (concentrated H₂SO₄ and HNO₃) for nitration reactions, while demonstrating the stability of the aldehyde group on an unsubstituted ring, represents an extremely harsh environment that may not be suitable for this multi-substituted phenol[3][4].
-
Moderate Conditions (Caution Advised): Warming in moderately concentrated acids (e.g., 1-6M HCl) or using strong organic acids like trifluoroacetic acid (TFA) at room temperature for extended periods.
-
Mild Conditions (Generally Safer): Using dilute aqueous acids (e.g., 0.1M HCl) at or below room temperature. Acetic acid is a common choice for reactions like condensations involving aldehydes and is generally considered safe for the aldehyde group itself[5]. For pH adjustments, using buffered solutions is highly recommended over adding strong acids directly.
Q4: I need to perform a reaction in an acidic solvent. How can I minimize degradation of the aldehyde?
A4: To preserve the integrity of the compound, consider the following preventative measures:
-
Use the Mildest Acid Possible: Always select the acid with the highest pKa that is effective for your transformation.
-
Control Temperature: Perform reactions at the lowest possible temperature. Avoid heating unless absolutely necessary. If heating is required, conduct a small-scale pilot experiment to assess stability first.
-
Inert Atmosphere: To mitigate oxidation of the aldehyde, purge your reaction vessel with an inert gas like nitrogen or argon and maintain this atmosphere throughout the experiment.
-
Use Fresh Solutions: Prepare acidic solutions of the aldehyde immediately before use. Avoid long-term storage of the compound in an acidic medium.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the appearance of any new, more polar spots which could indicate degradation products.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a logical framework for diagnosing and resolving specific issues encountered during experiments.
| Observed Issue | Potential Root Cause | Diagnostic & Corrective Actions |
| Unexpected Color Change (e.g., solution darkens to yellow, brown, or black) | Decomposition/Polymerization: This often occurs under harsh acidic conditions (strong acid, high heat), leading to complex side reactions and charring. Phenolic compounds, in particular, can be sensitive. | Action: Immediately reduce the temperature. Consider if the acid concentration can be lowered. Validation: Analyze a sample by TLC/LC-MS. A smear or multiple spots suggest decomposition. Solution: Redesign the experiment using milder conditions as outlined in the FAQ section. |
| Appearance of a new, highly polar spot on TLC/LC analysis | Oxidation to Carboxylic Acid: The aldehyde group has likely been oxidized. Carboxylic acids are significantly more polar than their corresponding aldehydes. | Action: Compare the retention time/factor (Rf) of the new spot with an authentic sample of 3-hydroxy-4-methoxy-5-nitrobenzoic acid, if available. Validation: Analyze by LC-MS. Look for a mass increase of 16 amu (CHO to COOH). Solution: Purge the reaction with an inert gas (N₂ or Ar) to remove oxygen. Use freshly distilled or de-gassed solvents. |
| Low yield or poor recovery of starting material after an acidic workup | Compound Instability: The compound may be degrading during the workup phase. | Action: Minimize the time the compound is in contact with the acidic aqueous phase. Work quickly and keep the extraction funnel in an ice bath. Validation: Analyze both the organic and aqueous layers by TLC/LC to see if the compound has degraded or is retained in the aqueous phase. Solution: Use a milder acid for the workup (e.g., saturated ammonium chloride) or a buffered solution. Consider a non-acidic workup if possible. |
| Mass spectrometry data shows a peak 14 amu lower than the starting material | Demethylation: The methoxy group (-OCH₃) has been cleaved to a hydroxyl group (-OH), resulting in a loss of a CH₂ group (14 amu). | Action: Review your reaction conditions. This is most common with strong acids (HBr, HI, high temp HCl) or Lewis acids. Validation: Confirm the presence of the M-14 peak. If using high-resolution MS, the molecular formula will confirm the loss of CH₂. Solution: Avoid the use of strong, hot mineral acids. If demethylation is the desired reaction, this confirms its success. If it is an unwanted side reaction, a different acid or catalyst system must be used. |
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a framework to systematically evaluate the stability of this compound under your specific acidic conditions before committing to a large-scale reaction.
Objective: To determine the rate and extent of degradation in a given acidic medium over time.
Materials:
-
This compound
-
Your chosen acidic solvent/solution (e.g., 1M HCl in Dioxane)
-
An internal standard (e.g., a stable aromatic compound with a distinct retention time, like naphthalene)
-
HPLC system with a UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the aldehyde (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile or methanol.
-
Prepare Internal Standard Solution: Prepare a stock solution of the internal standard at a known concentration.
-
Initiate Degradation: In a small vial, add a known volume of the aldehyde stock solution and the internal standard stock solution. Dilute with your chosen acidic medium to a final volume. Start a timer. This is your t=0 sample.
-
Incubation: Keep the vial at your intended reaction temperature (e.g., 25°C or 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by diluting the aliquot into a mobile phase or a buffered solution at neutral pH to prevent further reaction before analysis.
-
HPLC Analysis: Analyze the t=0 and subsequent time-point samples by HPLC.
-
Data Analysis: Calculate the peak area ratio of the aldehyde to the internal standard at each time point. A decrease in this ratio over time indicates degradation. The appearance and growth of new peaks should also be noted.
Data Guideline: Expected Stability Under Various Conditions
The following table provides a qualitative guide to the expected stability based on chemical principles. This should be confirmed experimentally using the protocol above.
| Condition | Acid Type | Temperature | Expected Stability | Primary Risk |
| Mild | Acetic Acid, 0.1M HCl (aq) | 0 - 25 °C | Good to Excellent | Minimal risk of oxidation over short periods. |
| Moderate | 1-3M HCl, Trifluoroacetic Acid | 25 - 50 °C | Fair to Poor | Increased risk of both oxidation and slow demethylation. |
| Harsh | >6M HCl, Conc. H₂SO₄, HBr | > 50 °C | Very Poor | High probability of rapid demethylation and decomposition. |
Section 4: Visualization of Degradation Pathways & Workflows
Potential Degradation Pathways
The diagram below illustrates the two primary degradation routes discussed.
Caption: Primary degradation routes for the title compound in acid.
Experimental Workflow for Stability Assessment
This workflow outlines the logical steps for investigating a stability issue.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Nitrovanillin for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) stands as a critical intermediate. Its multifaceted structure, boasting nitro, hydroxyl, methoxy, and aldehyde functionalities, renders it a versatile precursor for a range of valuable compounds, including the anti-Parkinson's drug Entacapone.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-Nitrovanillin, offering field-proven insights and experimental data to inform methodological choices in research and development.
At a Glance: Comparing the Synthetic Pathways
The synthesis of 5-Nitrovanillin is predominantly achieved through three distinct approaches: direct nitration of vanillin, a "green" synthesis employing milder nitrating agents, and a strategic route involving the protection and deprotection of vanillin's hydroxyl group. Each method presents a unique balance of efficiency, environmental impact, and operational complexity.
| Synthesis Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Nitration | Vanillin, Nitric Acid, Acetic Acid/Dichloromethane | 64-75%[2][3] | 20 minutes - 4 hours[2][4] | Straightforward, well-established | Use of harsh acids, potential for side reactions, requires careful temperature control |
| "Green" Synthesis | Vanillin, Cerium (IV) Ammonium Nitrate (CAN) or Yttrium Nitrate Hexahydrate, Acetic Acid | 69-71% (CAN)[5][6] | 1.0-2.5 hours (CAN), 10 minutes (Yttrium Nitrate)[1][6] | Milder reaction conditions, reduced acid waste | May require specialized reagents |
| Via Vanillin Acetate | Vanillin, Acetic Anhydride, Pyridine, Nitric Acid, followed by hydrolysis | Yields for individual steps are high, but the overall yield is a product of multiple steps. | Multi-step process, longer overall time | Protects the hydroxyl group, potentially reducing side-products | Longer synthetic route, requires protection and deprotection steps |
Deep Dive: Mechanistic Insights and Experimental Protocols
A nuanced understanding of the causality behind experimental choices is paramount for successful and reproducible synthesis. This section delves into the specifics of each method, providing not only step-by-step protocols but also the scientific rationale that underpins them.
Method 1: The Workhorse - Direct Nitration of Vanillin
The direct nitration of vanillin is a classic and widely practiced method for synthesizing 5-Nitrovanillin.[3] The reaction proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich aromatic ring of vanillin. The hydroxyl and methoxy groups are ortho, para-directing, and activating, while the aldehyde group is meta-directing and deactivating. The substitution occurs at the 5-position, ortho to the hydroxyl group and meta to the aldehyde group, due to the directing effects of the substituents.
This protocol outlines a low-temperature direct nitration method that offers good control over the reaction.[2]
-
Dissolution: In a suitable reaction flask, dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.
-
Nitration: Slowly add 12 mL of absolute nitric acid dropwise to the cooled and stirring solution. Maintaining the low temperature is crucial to minimize the formation of undesired isomers and oxidation byproducts.
-
Reaction: After the complete addition of nitric acid, continue stirring the mixture at room temperature for 20 minutes.
-
Quenching and Precipitation: Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours to facilitate the precipitation of the product.
-
Isolation and Purification: Filter the resulting bright yellow precipitate and recrystallize the crude product from ethanol to obtain purified 5-Nitrovanillin.[2] The reported yield for this method is 64%.[2]
Caption: Workflow for the direct nitration of vanillin.
Method 2: The "Green" Approach - Milder Nitration Strategies
In response to the growing need for environmentally benign chemical processes, several "green" methods for the synthesis of 5-Nitrovanillin have been developed. These methods typically employ less hazardous nitrating agents and aim to reduce the generation of acidic waste.[5][6]
This protocol utilizes Cerium (IV) Ammonium Nitrate (CAN) as the nitrating agent in the presence of a phase transfer catalyst.[1][5][6]
-
Reaction Setup: In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and polyethylene glycol-400 (1.25 mmol).
-
Nitrating Agent Addition: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.58 mmol) in water dropwise.
-
Reaction: Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.
-
Purification: Filter the solid, wash it 2-3 times with distilled water, and dry to obtain the crude 5-Nitrovanillin. The reported yield for this method is around 69-71%.[5][6]
This method offers a very rapid synthesis at room temperature.[1]
-
Dissolution: Dissolve vanillin (1 mmol, 94 mg) in 3 mL of glacial acetic acid in a test tube.
-
Nitration: Add solid yttrium nitrate hexahydrate (1 mmol, 383 mg) to the solution.
-
Reaction: Shake the reaction mixture continuously at room temperature for 10 minutes.
-
Work-up and Isolation: Add 30 mL of ice-cold water to the mixture and let it stand for 15 minutes.
-
Collection: Collect the resulting solid product by filtration and wash it with cold water.
Caption: Workflows for the "green" synthesis of 5-Nitrovanillin.
Method 3: The Strategic Route - Synthesis via Vanillin Acetate
This method involves a protection-deprotection strategy to potentially improve the selectivity of the nitration reaction and minimize side products. The phenolic hydroxyl group of vanillin is first protected as an acetate ester. This is followed by nitration of the acetylated intermediate and subsequent hydrolysis to yield 5-Nitrovanillin.
This is a three-step process:
Step 1: Acetylation of Vanillin [4]
-
Dissolution: Dissolve vanillin (3.2 mmol) in 5-6 ml of dichloromethane (DCM).
-
Reagent Addition: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.
-
Reaction: Stir the mixture for 3-4 hours at room temperature. Monitor the completion of the reaction by TLC (1:1 Hexane:Ethyl acetate).
-
Work-up: Evaporate the DCM and pour the mixture onto crushed ice.
-
Isolation: Filter the precipitate, rinse with water, dry, and recrystallize from 95% ethanol to obtain acetyl vanillin.
Step 2: Nitration of Acetyl Vanillin [4]
-
Dissolution and Cooling: Dissolve acetyl vanillin (2.59 mmol) in 5 ml of DCM and cool the mixture to -5 to -10°C in an ice-salt bath with stirring.
-
Nitration: Once a clear solution is obtained, add 2 ml of fuming nitric acid.
-
Reaction: Stir the reaction mixture at this low temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the acetyl nitro vanillin.
Step 3: Hydrolysis of 5-Nitrovanillin Acetate
While the literature mentions a "mild hydrolysis" for this step, a detailed, high-yield protocol is not as commonly reported as the direct nitration methods.[7] Generally, this can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This can be performed by heating the acetylated compound in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) in an aqueous or alcoholic solvent.
-
Base-Catalyzed Hydrolysis (Saponification): This typically involves treating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, often with heating.
The choice of hydrolysis conditions would need to be optimized to ensure efficient deprotection without affecting the other functional groups in the molecule.
Caption: Workflow for the synthesis of 5-Nitrovanillin via vanillin acetate.
Conclusion: Selecting the Optimal Synthesis Method
The choice of the most appropriate method for the synthesis of 5-Nitrovanillin is contingent upon the specific requirements of the research or development project.
-
For straightforward, well-established synthesis , the direct nitration method remains a viable option, particularly when optimized for low-temperature conditions to enhance selectivity and yield.
-
When environmental considerations and operational safety are paramount , the "green" synthesis methods , especially the rapid room temperature procedure using yttrium nitrate, offer compelling alternatives.
-
The synthesis via vanillin acetate , while longer, provides a strategic approach to potentially minimize byproducts, which could be advantageous in scenarios where very high purity is required and optimization of the hydrolysis step is feasible.
This guide has provided a comprehensive comparison of the primary synthetic routes to 5-Nitrovanillin, grounded in experimental data and mechanistic understanding. By carefully considering the trade-offs between yield, reaction conditions, and environmental impact, researchers and drug development professionals can make informed decisions to best suit their synthetic objectives.
References
-
Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
- Google Patents. (2012). CN102304051A - Method for preparing 5-nitro vanillin.
- Patsnap. (2012). Method for preparing 5-nitro vanillin.
-
JournalAgent. (n.d.). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. [Link]
-
Wikipedia. (2023). 5-Nitrovanillin. [Link]
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VNU-HCM Journal of Science and Technology Development. (2018). Preparation of some new benzo[d]thiazole derivatives. [Link]
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A Senior Application Scientist's Guide to 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde and its Isomeric Counterparts
For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of aromatic aldehydes, nitrobenzaldehyde derivatives stand out for their versatile reactivity, stemming from the potent electron-withdrawing nature of the nitro group. This guide provides an in-depth comparative analysis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis, against its simpler nitrobenzaldehyde congeners: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde.
This document moves beyond a simple cataloging of properties, offering insights into the causal relationships between molecular structure and chemical behavior, supported by available experimental data and detailed protocols.
Introduction: The Nitrobenzaldehyde Family - A Study in Controlled Reactivity
Nitrobenzaldehydes are fundamental building blocks in organic chemistry, serving as precursors to a wide array of pharmaceuticals, dyes, and agrochemicals.[1] The position of the nitro group on the aromatic ring profoundly influences the electrophilicity of the carbonyl carbon and the overall steric environment, leading to distinct reactivity profiles.
This compound , also known as 5-nitrovanillin, introduces further complexity and functionality.[2] The presence of hydroxyl and methoxy groups in addition to the nitro and aldehyde moieties provides multiple reaction handles and modulates the electronic landscape of the molecule. This guide will dissect these subtleties, empowering you to make informed decisions in your synthetic endeavors.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical properties of these aldehydes is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for this compound and its common isomers.
| Property | This compound | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| Synonym | 5-Nitrovanillin | o-Nitrobenzaldehyde | m-Nitrobenzaldehyde | p-Nitrobenzaldehyde |
| Molecular Formula | C₈H₇NO₅ | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |
| Molecular Weight ( g/mol ) | 197.14[2] | 151.12 | 151.12[3] | 151.12[4] |
| Appearance | Yellow powder[2] | Pale yellow crystalline powder | Yellow to yellow-brown granular powder[3] | Slightly yellowish crystalline powder[4] |
| Melting Point (°C) | 172–175[2] | 42-44 | 56[3] | 103-106[4] |
| Solubility | Sparingly soluble in water; soluble in methanol and alkali solutions[2] | Slightly soluble in water; soluble in ethanol, ether, benzene | Slightly soluble in water (1.6 g/L)[3] | Limited solubility in water; soluble in hot water, ethanol, benzene[5] |
Synthesis of Nitrobenzaldehyde Derivatives
The synthetic accessibility of these aldehydes is a key consideration for their practical application.
Synthesis of this compound (5-Nitrovanillin)
The most common and efficient method for the synthesis of 5-nitrovanillin is the direct nitration of vanillin. The electron-donating hydroxyl and methoxy groups are ortho, para-directing, making the 5-position electronically and sterically favorable for electrophilic aromatic substitution.[6]
Experimental Protocol: Nitration of Vanillin
Materials:
-
Vanillin
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid
Procedure:
-
In a suitable reaction vessel, dissolve vanillin in glacial acetic acid.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add concentrated nitric acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.
-
Collect the yellow solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from ethanol or acetic acid can be performed for further purification.[6]
Yields for this reaction are typically high, with reports of 75% using this method and up to 88% with acetyl nitrate as the nitrating agent.[2]
Workflow for the Synthesis of 5-Nitrovanillin
Caption: General workflow for the synthesis of 5-nitrovanillin via nitration of vanillin.
Synthesis of o-, m-, and p-Nitrobenzaldehyde
The direct nitration of benzaldehyde primarily yields the meta-isomer due to the meta-directing effect of the aldehyde group.[7]
-
m-Nitrobenzaldehyde: The major product of the direct nitration of benzaldehyde.
-
o-Nitrobenzaldehyde & p-Nitrobenzaldehyde: These are minor products in the direct nitration of benzaldehyde. Therefore, indirect routes are often employed for their synthesis. For instance, o-nitrotoluene can be oxidized to yield o-nitrobenzaldehyde.
Comparative Reactivity: An Analysis of Electronic and Steric Effects
The reactivity of the aldehyde group is paramount to the utility of these molecules. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making nitrobenzaldehydes generally more reactive towards nucleophiles than unsubstituted benzaldehyde. However, the position of the nitro group, and the presence of other substituents, introduces significant nuances.
Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon. Generally, aldehydes with strong electron-withdrawing groups exhibit higher reactivity.
While direct comparative data including 5-nitrovanillin is limited, we can analyze the expected reactivity based on electronic principles and available data for the other isomers.
-
4-Nitrobenzaldehyde: The nitro group is in conjugation with the aldehyde, exerting a strong electron-withdrawing effect through both resonance and induction, making the carbonyl carbon highly electrophilic.
-
3-Nitrobenzaldehyde: The nitro group primarily exerts an electron-withdrawing inductive effect, which is less pronounced than the resonance effect in the para-isomer.
-
2-Nitrobenzaldehyde: While electronically activated, the ortho-nitro group introduces significant steric hindrance around the aldehyde, which can impede the approach of the nucleophile.[1]
-
This compound (5-Nitrovanillin): The nitro group is meta to the aldehyde, exerting an inductive-withdrawing effect. The para-hydroxyl and meta-methoxy groups are electron-donating, which would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted nitrobenzaldehydes. However, the overall electronic landscape still renders it a reactive substrate for condensation reactions. For instance, its methylated derivative, 3,4-dimethoxy-5-nitrobenzaldehyde, readily undergoes Knoevenagel condensation with nitromethane.[2]
Experimental Protocol: Standardized Knoevenagel Condensation
This protocol can be used as a standardized method to compare the reactivity of different nitrobenzaldehyde derivatives.
Materials:
-
Aromatic aldehyde (e.g., 5-nitrovanillin, 2-nitrobenzaldehyde, etc.) (1.0 eq.)
-
Malononitrile (1.1 eq.)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde in a minimal amount of ethanol.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.[7]
Knoevenagel Condensation Workflow
Caption: Standardized workflow for the Knoevenagel condensation of aromatic aldehydes.
Oxidation Reactions
The aldehyde group of nitrobenzaldehydes can be oxidized to the corresponding carboxylic acid.
-
This compound can be oxidized to 4-hydroxy-3-methoxy-5-nitrobenzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[6]
-
In a comparative study, 2-nitrobenzaldehyde was found to have a slightly higher rate of oxidation than 4-nitrobenzaldehyde under specific conditions.[8]
Reduction Reactions
The nitro and aldehyde groups can be selectively reduced.
-
Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄). The greater electrophilicity of the carbonyl carbon in 4-nitrobenzaldehyde suggests it might be slightly more susceptible to this reduction compared to the other isomers.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using reagents like iron powder in an acidic medium or through catalytic hydrogenation. This transformation is crucial for the synthesis of many pharmaceutical compounds.[6]
Spectroscopic Properties: A Comparative Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of these isomers.
| Spectroscopic Data | This compound (in DMSO-d₆)[9] | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde (in CDCl₃)[10] | 4-Nitrobenzaldehyde |
| ¹H NMR (δ, ppm) | 9.88 (s, 1H, CHO), 8.11 (s, 1H, Ar-H), 7.63 (s, 1H, Ar-H), 3.99 (s, 3H, OCH₃) | ~10.4 (s, 1H, CHO), 7.8-8.2 (m, 4H, Ar-H) | 10.14 (s, 1H, CHO), 8.57-8.20 (m, 3H, Ar-H), 7.91-7.65 (m, 1H, Ar-H) | ~10.1 (s, 1H, CHO), 8.0-8.4 (m, 4H, Ar-H) |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~1680 (C=O), ~1530 & ~1340 (NO₂) | ~1710 (C=O), ~1530 & ~1350 (NO₂) | ~1705 (C=O), ~1530 & ~1350 (NO₂) | ~1700 (C=O), ~1530 & ~1350 (NO₂) |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument.
The IR spectra of ortho, meta, and para isomers can often be distinguished by the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Biological Activity: A Glimpse into Pharmaceutical Potential
Nitrobenzaldehyde derivatives and their subsequent products, such as Schiff bases, often exhibit a range of biological activities.
-
Antimicrobial Activity: Schiff bases derived from 5-nitrovanillin are expected to show significant antimicrobial activity, with the nitro group playing a key role in the proposed mechanism of action through reductive activation by microbial nitroreductases.[11] While specific comparative data is sparse, Schiff bases derived from 4-nitrobenzaldehyde have shown activity against E. coli, S. aureus, and C. albicans.[11]
-
Pharmaceutical Intermediates: this compound is a crucial precursor for the synthesis of catechol-O-methyltransferase (COMT) inhibitors like entacapone, which are used in the treatment of Parkinson's disease.[2]
Conclusion: A Guide for Strategic Synthesis
The choice between this compound and its simpler nitrobenzaldehyde isomers is a strategic one, dictated by the specific requirements of the synthetic target.
-
This compound (5-Nitrovanillin): Offers a rich functionality with multiple reaction sites, making it an ideal starting material for complex molecules, particularly in pharmaceutical applications. Its synthesis is straightforward and high-yielding from readily available vanillin.
-
4-Nitrobenzaldehyde: Generally exhibits the highest reactivity in nucleophilic additions to the carbonyl group due to the strong, unhindered electron-withdrawing effect of the para-nitro group.
-
3-Nitrobenzaldehyde: The most readily synthesized of the simple isomers, it offers a balance of reactivity and synthetic accessibility.
-
2-Nitrobenzaldehyde: Its reactivity is a trade-off between electronic activation and steric hindrance, which can be exploited for specific synthetic outcomes where ortho-substitution is desired.
This guide has provided a framework for understanding the nuanced differences between these valuable synthetic intermediates. By appreciating the interplay of electronic and steric effects, and with access to standardized protocols, researchers can navigate the complexities of their reactivity and strategically employ them to achieve their synthetic goals.
References
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- Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. Jetir.org.
- Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- Novel Methods of Knoevenagel Condens
- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.
- 5-Nitrovanillin(6635-20-7) 1H NMR spectrum. ChemicalBook.
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- Synthesis and Application of 5-Nitrovanillin Schiff Bases as Potential Antimicrobial Agents. Benchchem.
- Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH.
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- WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
- Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
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- Comparison of two aldehyde sampling techniques for formaldehyde and acetaldehyde.
- Knoevenagel condensation between benzaldehyde and diethyl malonate.
- Preparation of some new schiff bases
- FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific
- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments.
- Knoevenagel condensation to make a coumarin - labor
- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC.
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- 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Arom
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A Comparative Spectroscopic Guide to the Synthesis and Characterization of 5-Nitrovanillin from Vanillin
This guide provides an in-depth comparative analysis of 5-Nitrovanillin and its direct precursor, vanillin, through the lens of fundamental spectroscopic techniques. As researchers and drug development professionals know, rigorous characterization of starting materials and products is the bedrock of chemical synthesis. This document moves beyond mere data presentation to explain the causal relationships between chemical structure and spectral output, offering a self-validating framework for monitoring the nitration of vanillin. 5-Nitrovanillin is a key intermediate in the synthesis of pharmaceuticals, such as the COMT inhibitor Entacapone, making its unambiguous identification paramount.[1][2]
The introduction of an electron-withdrawing nitro group (-NO₂) onto the vanillin aromatic ring induces profound changes in the molecule's electronic and vibrational properties. We will explore how these changes manifest in UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a robust toolkit for confirming reaction success.
Part 1: The Synthetic Pathway: Nitration of Vanillin
The conversion of vanillin to 5-Nitrovanillin is a classic electrophilic aromatic substitution reaction.[3] The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are activating, ortho-, para-directing groups. The nitration occurs at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde.[1][4]
The choice of nitrating agent and reaction conditions is critical to manage selectivity and prevent over-nitration or oxidation of the sensitive aldehyde group. A common and effective method involves the use of concentrated nitric acid in an acetic acid solvent at low temperatures to control the exothermic nature of the reaction.[2][5]
Figure 1: General workflow for the synthesis of 5-Nitrovanillin.
Experimental Protocol: Synthesis of 5-Nitrovanillin
This protocol describes a standard laboratory procedure for the nitration of vanillin.[2][5]
-
Preparation : In a flask suitable for the reaction scale, dissolve vanillin in glacial acetic acid.
-
Cooling : Place the flask in an ice bath and stir the solution until the temperature equilibrates near 0-5 °C. This is crucial to prevent side reactions and ensure regioselectivity.
-
Nitration : Add concentrated nitric acid dropwise to the cold, stirring solution. The rate of addition must be carefully controlled to maintain the low temperature.
-
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for the prescribed time. The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the point of completion.
-
Isolation : Pour the reaction mixture slowly into a beaker of ice-cold water. The crude 5-Nitrovanillin will precipitate as a yellow solid.[6]
-
Purification : Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pale yellow crystals.[1][5]
Part 2: Comparative Spectroscopic Analysis
The success of the synthesis is validated by comparing the spectra of the starting material and the purified product. Each technique provides a unique piece of structural evidence.
Figure 2: The logical workflow for spectroscopic validation.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The introduction of the nitro group, a strong chromophore and auxochrome, causes a significant shift in the absorption maxima (λmax) compared to vanillin. This shift is a direct consequence of the extended conjugation and the electron-withdrawing nature of the -NO₂ group, which lowers the energy gap for π→π* transitions.
Comparative UV-Vis Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
|---|---|---|---|
| Vanillin | ~230 | ~280, ~310 | Methanol |
| 5-Nitrovanillin | ~260 | ~320 | Methanol |
Data sourced from BenchChem[7].
The data clearly shows a bathochromic (red) shift in the absorption maxima for 5-Nitrovanillin relative to vanillin, a primary indicator of successful nitration.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-grade solvent that dissolves the sample and is transparent in the analytical wavelength range (e.g., methanol).[7]
-
Solution Preparation : Prepare a dilute stock solution of the analyte. Further dilute this stock to an appropriate concentration to ensure the absorbance reading is within the instrument's linear range (typically 0.2 - 1.0 A.U.).[7]
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent to subtract its absorbance.[7]
-
Sample Measurement : Record the UV-Vis spectrum of the sample solution, typically from 200 to 800 nm, to identify the λmax values.[7]
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule. The transformation from vanillin to 5-Nitrovanillin is marked by the appearance of strong new bands corresponding to the nitro group, providing unequivocal evidence of the reaction.
Comparative FTIR Data (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | Vanillin (cm⁻¹) | 5-Nitrovanillin (cm⁻¹) | Rationale for Change |
|---|---|---|---|
| O-H Stretch (phenolic) | 3200-3400 (broad) | 3200-3400 (broad) | Remains present in the product. |
| C-H Stretch (aldehyde) | ~2800, ~2700 | ~2850, ~2750 | Minor shift, but remains present.[8] |
| C=O Stretch (aldehyde) | ~1665 | ~1680 | Slight shift due to electronic effects of -NO₂. |
| N-O Asymmetric Stretch | N/A | ~1530 | Key indicator: Appearance of a strong band. |
| N-O Symmetric Stretch | N/A | ~1340 | Key indicator: Appearance of a strong band. |
| C-O-C Stretch (ether) | ~1270, ~1150 | ~1280, ~1160 | Minor shifts in the fingerprint region. |
Characteristic regions based on standard FTIR correlation tables and data from BenchChem[7].
The most critical diagnostic feature in the product's IR spectrum is the emergence of two strong absorption bands: the asymmetric stretch of the nitro group around 1530 cm⁻¹ and the symmetric stretch around 1340 cm⁻¹. Their presence is definitive proof of nitration.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Background Spectrum : Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O.[7]
-
Sample Preparation : Place a small amount (2-5 mg) of the solid sample directly onto the ATR crystal.[7]
-
Sample Spectrum : Apply pressure using the clamp to ensure firm contact between the sample and the crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹.[7]
-
Data Processing : The resulting interferogram is Fourier-transformed to generate the final spectrum of absorbance or transmittance versus wavenumber.[7]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The nitration of vanillin causes predictable changes in the chemical shifts and splitting patterns of the aromatic protons.
Causality of Chemical Shift Changes: The -NO₂ group is a powerful electron-withdrawing group, which strongly deshields nearby protons. This effect causes protons on the aromatic ring of 5-Nitrovanillin to resonate at a higher chemical shift (further downfield) compared to those in vanillin.
Comparative ¹H NMR Data (δ, ppm in DMSO-d₆)
| Proton Assignment | Vanillin (δ, ppm) | 5-Nitrovanillin (δ, ppm) | Rationale for Change |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.82 | ~9.88 | Minor deshielding effect from the -NO₂ group.[7][9] |
| Aromatic H | ~7.4 (d), ~7.4 (dd), ~7.0 (d) | ~8.1 (d), ~7.6 (d) | Significant downfield shift due to strong deshielding by the ortho -NO₂ group. The substitution pattern simplifies, resulting in two distinct doublets.[7][10] |
| Methoxy (-OCH₃) | ~3.86 | ~3.98 | Minor downfield shift.[7][11] |
| Hydroxyl (-OH) | ~6.39 (broad) | ~11.0 (broad) | The chemical shift of the phenolic proton can be highly variable and is affected by hydrogen bonding. |
Data sourced from BenchChem and ChemicalBook[7][9][10].
The most telling change is in the aromatic region. The complex splitting pattern of the three aromatic protons in vanillin is replaced by two distinct, downfield-shifted doublets for the two remaining aromatic protons in 5-Nitrovanillin. This simplification and deshielding provide a clear spectral fingerprint for the product.
Conclusion
The synthesis of 5-Nitrovanillin is a foundational reaction, and its success hinges on meticulous spectroscopic verification. By employing a multi-technique approach—UV-Vis to observe electronic shifts, FTIR to confirm the addition of the nitro functional group, and ¹H NMR to map the resulting changes in the proton environment—researchers can achieve unambiguous structural confirmation. This guide provides the experimental framework and logical underpinnings to confidently distinguish the precursor, vanillin, from the desired product, 5-Nitrovanillin, ensuring the integrity of subsequent research and development efforts.
References
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Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
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Chemistry Stack Exchange. (2024, January 14). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved from [Link]
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PubChem. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
-
ChakraChem LifeSciences. (n.d.). 5-nitrovanillin. Retrieved from [Link]
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Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Vanillin. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Vanillin. NIST Chemistry WebBook. Retrieved from [Link]
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-
ResearchGate. (2025). Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Retrieved from [Link]
-
Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1). Retrieved from [Link]
-
University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
-
Patsnap. (2012). Method for preparing 5-nitro vanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) vanillin, (b) vanillin/α-CD-IC, (c).... Retrieved from [Link]
-
ResearchGate. (n.d.). A) UV–vis spectra for free vanillin at different concentrations. B) The.... Retrieved from [Link]
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PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A27. Vanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a Vanillin, b Nicotinamide, and c VN single crystal. Retrieved from [Link]
-
Chegg. (2019). Question: How would the 1H NMR of vanillin and 5-iodovanillin differ?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde Purity by HPLC
Foreword for the Discerning Researcher
In the landscape of pharmaceutical development and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable scientific outcomes. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the integrity of their work is inextricably linked to the quality of their starting materials. Herein, we delve into the meticulous process of validating an HPLC method for the purity determination of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways.
This document eschews a rigid, one-size-fits-all template. Instead, it embraces a narrative that is both educational and pragmatic, mirroring the iterative and intellectually rigorous process of analytical method development and validation. As your guide, I will not only present protocols but also elucidate the scientific rationale underpinning each experimental choice, empowering you to not just follow a method, but to comprehend and adapt it to your specific needs. Our journey will be grounded in the principles of scientific integrity, drawing upon authoritative sources to ensure that the methodologies described are robust, reliable, and compliant with global regulatory expectations.
The Analytical Imperative: Why HPLC for this compound?
This compound, with its constellation of functional groups—aldehyde, hydroxyl, methoxy, and nitro moieties—presents a unique analytical challenge.[1] The interplay of these groups dictates its reactivity and, consequently, the potential impurity profile. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, emerges as the preeminent technique for assessing the purity of such polar aromatic compounds.[2][3][4]
The rationale for selecting reversed-phase HPLC is multifold:
-
Versatility: It can effectively separate a wide range of polar and non-polar compounds.
-
Resolution: Modern C18 columns offer high resolving power, crucial for separating structurally similar impurities.
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds containing chromophores like the nitro and benzaldehyde groups.
-
Robustness: Well-developed reversed-phase methods are known for their reproducibility and ruggedness.
Our objective is to develop and validate a method that is not only fit for its intended purpose—the accurate and precise quantification of this compound and its potential impurities—but also stands as a self-validating system of analytical rigor.
Deconstructing the Method: A Comparative Approach to HPLC Conditions
The development of a robust HPLC method is an exercise in controlled optimization. Below, we compare two plausible isocratic reversed-phase HPLC methods, highlighting the rationale behind the selection of each parameter.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 250 mm | Method A prioritizes speed, while Method B's longer column and smaller particle size enhance resolution for complex impurity profiles. |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid | 55:45 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid | The mobile phase composition is tuned to achieve optimal retention and peak shape. Formic acid is MS-compatible, while phosphoric acid can offer better peak symmetry for acidic analytes.[5] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A higher flow rate in Method A reduces run time, whereas a lower flow rate in Method B improves separation efficiency. |
| Detection Wavelength | 254 nm | 280 nm | The selection of the detection wavelength is critical for maximizing the signal-to-noise ratio for the analyte and its key impurities. A diode array detector (DAD) is recommended for initial method development to identify the optimal wavelength. |
| Column Temperature | 30 °C | 35 °C | Elevated column temperatures can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 10 µL | 10 µL | This should be optimized based on the concentration of the sample and the sensitivity of the detector. |
Expert Insight: The choice between Method A and Method B is contingent on the specific requirements of the analysis. For in-process controls where speed is paramount, Method A may be sufficient. However, for final product release where a comprehensive impurity profile is necessary, the higher resolution of Method B is indispensable.
The Litmus Test: A Rigorous Validation Protocol
The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[6] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Specificity: The Art of Discrimination
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6]
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
-
Impurity Spiking: Prepare a solution of the this compound reference standard and spike it with known potential impurities at a relevant concentration (e.g., 0.5% of the analyte concentration).
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.
Anticipated Impurities:
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Isomeric Impurities: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde[9]
-
Over-nitrated products: Dinitro derivatives
-
Oxidation Product: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid[1]
Linearity and Range: The Quantitative Relationship
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[7][8]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to obtain at least five concentration levels, typically ranging from 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results obtained by the method to the true value.[10]
Experimental Protocol:
-
Prepare a placebo (a mixture of all excipients if in a formulation, or a blank solvent for the pure substance).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
-
The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision: The Measure of Agreement
Precision is the measure of the degree of scatter of a series of measurements.[7] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The acceptance criterion is typically an RSD of ≤ 1.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies. The acceptance criterion is typically an RSD of ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
Robustness: Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Visualizing the Workflow: A Systematic Approach
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Data at a Glance: A Comparative Summary of Validation Parameters
The following table provides a hypothetical yet realistic summary of the validation results for the high-resolution HPLC method (Method B).
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte and known impurities. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of nominal concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.20% |
| LOD | S/N ≥ 3:1 | 0.05 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.15 µg/mL |
| Robustness | System suitability parameters remain within acceptable limits. | Pass |
Concluding Remarks: A Commitment to Quality
The validation of an analytical method is a testament to a commitment to scientific rigor and data integrity. The methodologies and comparative analyses presented in this guide provide a comprehensive framework for establishing a scientifically sound and defensible HPLC method for the purity determination of this compound. By understanding the "why" behind each step, researchers are empowered to not only execute these protocols but also to critically evaluate and adapt them to the unique challenges of their own analytical endeavors. This commitment to excellence is the cornerstone of advancing pharmaceutical science and ensuring the safety and efficacy of the medicines of tomorrow.
References
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Analytical Methods - RSC Publishing. Available at: [Link]
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-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. Available at: [Link]
-
WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - WIPO Patentscope. Available at: [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]
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Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC - NIH. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - European Patent Office - EP 0589948 B1. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW - ResearchGate. Available at: [Link]
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem. Available at: [Link]
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - NIH. Available at: [Link]
-
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
3-Hydroxy-4-methoxy-benzaldehyde - SIELC Technologies. Available at: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
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A Comparative Guide to Catalysts for Vanillin Nitration: Towards Greener and More Selective Synthesis
The nitration of vanillin to produce 5-nitrovanillin is a cornerstone reaction in the synthesis of valuable pharmaceuticals and fine chemicals. The strategic introduction of a nitro group onto the vanillin scaffold significantly alters its chemical reactivity and biological activity, paving the way for the development of novel drug candidates and specialty materials.[1] Traditionally, this transformation has been achieved using stoichiometric amounts of strong mineral acids, a process fraught with environmental concerns and challenges in controlling selectivity. This guide provides a comparative analysis of various catalytic systems for vanillin nitration, offering researchers, scientists, and drug development professionals a comprehensive overview of both established methods and emerging green alternatives. We will delve into the mechanistic intricacies of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to enable informed catalyst selection for enhanced efficiency and sustainability.
The Imperative for Catalysis in Vanillin Nitration
The conventional method for vanillin nitration typically involves a mixture of concentrated nitric acid and a strong dehydrating agent like sulfuric acid.[2] While effective in generating the necessary nitronium ion (NO₂⁺) electrophile, this approach suffers from several drawbacks:
-
Environmental Impact: The use of large quantities of corrosive acids leads to the generation of significant acidic waste streams, posing a considerable environmental burden.[3]
-
Poor Selectivity: The harsh reaction conditions can lead to the formation of undesired isomers and oxidation byproducts, complicating purification and reducing the overall yield of the target 5-nitrovanillin.
-
Safety Concerns: The handling of fuming nitric and sulfuric acids requires stringent safety protocols due to their corrosive and hazardous nature.
The development of catalytic methods for vanillin nitration addresses these challenges by offering pathways that are more selective, environmentally benign, and often more efficient. Catalysts can provide alternative reaction mechanisms that operate under milder conditions, minimize waste generation, and enhance control over product distribution.
Comparative Analysis of Catalytic Systems
This section provides a detailed comparison of different catalytic approaches for vanillin nitration, focusing on their mechanisms, performance, and practical considerations.
Traditional vs. Greener Nitrating Agents: A Baseline for Comparison
Before delving into specific catalysts, it is essential to compare the traditional nitrating agent (nitric acid) with a greener alternative, cerium (IV) ammonium nitrate (CAN), which acts as both a nitrating agent and a catalyst.
| Feature | Traditional Method (Conc. HNO₃) | Green Method (CAN/Phase Transfer Catalyst) |
| Nitrating Agent | Concentrated Nitric Acid | Cerium (IV) Ammonium Nitrate (CAN) |
| Catalyst | None (or strong acid like H₂SO₄) | Polyethylene glycol-400 (Phase Transfer Catalyst) |
| Solvent | Glacial Acetic Acid or Dichloromethane | Acetic Acid (5-90% v/v) |
| Temperature | 0–40°C | 20–60°C |
| Reaction Time | 2–4 hours | 1.0–2.5 hours |
| Reported Yield | ~64-75% | Up to 85% |
| Environmental Impact | High (acidic waste) | Lower (reduced acid use) |
Solid Acid Catalysts: Shape Selectivity and Reusability
Solid acid catalysts, such as zeolites and metal oxides, offer significant advantages in terms of ease of separation, reusability, and the potential for shape-selective catalysis.[4]
Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. These properties can be leveraged to enhance regioselectivity in aromatic nitration. For the nitration of phenolic compounds, zeolites like H-Beta have shown promise.[5][6] The confined environment within the zeolite pores can favor the formation of specific isomers by sterically hindering the formation of others.
-
Mechanism: The acidic sites within the zeolite pores can activate the nitrating agent (e.g., nitric acid), facilitating the formation of the nitronium ion. The shape and size of the pores can then influence the orientation of the vanillin molecule during the electrophilic attack, leading to higher selectivity for the desired 5-nitro isomer.
-
Performance: While specific data for vanillin nitration over a wide range of zeolites is limited, studies on similar phenolic compounds suggest that zeolites can offer high conversions and improved para-selectivity. For instance, the nitration of toluene over H-Beta zeolite has demonstrated high selectivity towards the para-isomer.
Gamma-alumina (γ-Al₂O₃) is another solid acid catalyst that has been investigated for the nitration of phenols.[4] Its surface acidity can be tuned to optimize catalytic activity.
-
Mechanism: The Lewis acid sites on the surface of γ-alumina can interact with the nitrating agent, enhancing its electrophilicity. The reaction proceeds through the adsorption of the reactants onto the catalyst surface, followed by the electrophilic aromatic substitution.
-
Performance: Studies on the nitration of phenol using dilute nitric acid over γ-alumina have shown good conversion rates and a remarkable selectivity towards ortho-nitrophenol.[4] This suggests that by carefully selecting the solid acid catalyst and reaction conditions, the regioselectivity of vanillin nitration could be controlled.
Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents.[7]
-
Mechanism: In the context of nitration, acidic ionic liquids can act as catalysts by activating the nitrating agent. Furthermore, the ionic liquid can influence the regioselectivity of the reaction through specific interactions with the reactants and intermediates. For the nitration of phenols, ionic liquids have been shown to promote high regioselectivity.[8]
-
Performance: The use of ionic liquids in the nitration of phenols with ferric nitrate has resulted in high yields and excellent para-selectivity.[8] This approach avoids the use of strong mineral acids and allows for the recycling of the ionic liquid, making it a more sustainable process. Although direct comparative data for vanillin is scarce, the results on similar substrates are highly promising.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them potential candidates for various catalytic applications. While the application of MOFs specifically for vanillin nitration is not yet widely reported, their potential can be inferred from their successful use in other electrophilic aromatic substitution reactions.
-
Potential Mechanism: The metal nodes within the MOF structure can act as Lewis acid sites to activate the nitrating agent. The defined pore structure of the MOF could also impart shape selectivity, similar to zeolites, potentially leading to high regioselectivity in vanillin nitration.
Experimental Protocols
Protocol 1: Traditional Nitration of Vanillin in Glacial Acetic Acid
This protocol serves as a baseline for comparison with catalytic methods.
Materials:
-
Vanillin
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid
-
Ice-water bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath to maintain a temperature between 20-40°C.[9]
-
Slowly add concentrated nitric acid dropwise to the stirred solution.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol or acetic acid to obtain yellow crystals.[9]
Protocol 2: Green Catalytic Nitration using Cerium (IV) Ammonium Nitrate (CAN)
This protocol represents a more environmentally friendly approach to vanillin nitration.[3]
Materials:
-
Vanillin
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Acetic Acid (5-90% v/v)
-
Polyethylene glycol-400 (PEG-400)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve vanillin and cerium ammonium nitrate in the appropriate concentration of acetic acid. The molar ratio of vanillin to CAN is typically between 1:0.6 and 1:1.6.[9]
-
Add polyethylene glycol-400 (PEG-400) as a phase transfer catalyst. The molar ratio of vanillin to PEG-400 is approximately 1:1.25.[9]
-
Stir the mixture at a temperature between 20-60°C for 1.0-2.5 hours.[9]
-
Monitor the reaction progress using TLC with a developing agent of ethyl acetate and petroleum ether (1:1).[9]
-
Once the reaction is complete, pour the mixture into ice water to precipitate the yellow solid product.[9]
-
Filter the solid, wash it with distilled water, and dry to obtain the crude 5-nitrovanillin.
-
Further purification can be achieved by recrystallization.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic nitration and a typical experimental workflow.
Caption: Generalized mechanism of vanillin nitration.
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A Comparative Guide to 5-Nitrovanillin Synthesis: Balancing Yield, Safety, and Green Chemistry Principles
The synthesis of 5-Nitrovanillin, a critical intermediate in the pharmaceutical industry for drugs like the Parkinson's medication Entacapone, presents a fascinating case study in the evolution of synthetic organic chemistry.[1] Historically dominated by aggressive nitration protocols, the modern landscape offers a variety of methods, each with distinct advantages and drawbacks. This guide provides an in-depth comparison of the most prevalent synthesis protocols for 5-Nitrovanillin, offering researchers, scientists, and drug development professionals a comprehensive analysis to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each protocol, present detailed experimental data, and evaluate them through the lens of yield, safety, and environmental impact.
The Chemistry of Vanillin Nitration: A Regioselective Challenge
The nitration of vanillin is a classic example of electrophilic aromatic substitution. The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators. However, the aldehyde group is a meta-directing deactivator. The interplay of these electronic effects, coupled with steric hindrance, directs the incoming nitro group primarily to the 5-position, ortho to the hydroxyl group and meta to the aldehyde. While the regioselectivity is generally good, the choice of nitrating agent and reaction conditions is paramount to maximizing the yield of the desired 5-Nitrovanillin isomer and minimizing the formation of byproducts.
Comparative Analysis of Synthesis Protocols
The following sections will dissect four key methodologies for the synthesis of 5-Nitrovanillin: the traditional nitric acid method, a low-temperature variation, a greener approach using cerium ammonium nitrate, and a rapid method employing yttrium nitrate.
Protocol 1: The Traditional Approach - Nitric Acid in Glacial Acetic Acid
This long-standing method relies on the direct nitration of vanillin using concentrated nitric acid in a glacial acetic acid solvent.[1][2] While effective, this protocol is often criticized for its harsh conditions, significant acid waste, and potential for side reactions.[3] The strong oxidizing nature of nitric acid can lead to the formation of undesired isomers and over-nitrated products.[3]
Experimental Protocol: Traditional Nitric Acid Method
-
Dissolution: Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.
-
Nitration: Slowly add concentrated nitric acid to the solution while maintaining a controlled temperature.
-
Reaction: Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol or acetic acid to obtain the pure product.[2]
Protocol 2: Low-Temperature Nitration in Dichloromethane
To mitigate the issues of byproduct formation associated with the traditional method, a low-temperature approach is often employed. By conducting the reaction at 0-5°C in a solvent like dichloromethane, the exothermicity of the nitration is better controlled, leading to improved regioselectivity and higher yields.[4]
Experimental Protocol: Low-Temperature Nitration
-
Dissolution and Cooling: Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a flask and cool the mixture to 0-5°C in an ice bath.[4]
-
Addition of Nitrating Agent: Slowly add 12 mL of nitric acid dropwise to the cooled and stirring solution.[4]
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 20 minutes.[4]
-
Quenching and Precipitation: Add 25 mL of ice water to the reaction mixture and allow it to stand for 2 hours to facilitate the precipitation of the product.[4]
-
Isolation and Purification: Filter the precipitate and recrystallize from ethanol to obtain pure 5-Nitrovanillin.[4]
Protocol 3: A Greener Alternative - Cerium Ammonium Nitrate (CAN)
In a move towards more environmentally benign synthesis, the use of cerium ammonium nitrate (CAN) as a nitrating agent has gained traction.[3][5] This method avoids the use of large quantities of strong, corrosive acids and is often referred to as a "green" chemical process.[3][5] The reaction is typically carried out in acetic acid with the aid of a phase transfer catalyst like polyethylene glycol-400 (PEG-400).[3][5] Mechanistically, the reaction is proposed to proceed through a single electron transfer (SET) pathway.[6]
Experimental Protocol: Cerium Ammonium Nitrate (CAN) Method
-
Reaction Setup: In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and polyethylene glycol-400 (1.25 mmol).[4]
-
Addition of Nitrating Agent: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.58 mmol) in water dropwise.[4]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 20-60°C) for 1.0 to 2.5 hours.[3][5]
-
Monitoring: Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether as the developing solvent.[1]
-
Isolation: Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate the yellow solid product.[3]
-
Purification: Filter the solid, wash it 2-3 times with distilled water, and dry to obtain the crude 5-nitrovanillin.[3]
Protocol 4: Rapid Synthesis with Yttrium Nitrate
For researchers prioritizing speed, a method utilizing yttrium nitrate hexahydrate in glacial acetic acid offers a remarkably short reaction time of just 10 minutes at room temperature.[1][4] This protocol represents a significant improvement in terms of reaction efficiency.
Experimental Protocol: Yttrium Nitrate Method
-
Dissolution: Dissolve vanillin (1 mmol) in 3 mL of glacial acetic acid in a test tube.[1][4]
-
Addition of Nitrating Agent: Add solid yttrium nitrate hexahydrate (1 mmol) to the solution.[1][4]
-
Reaction: Shake the reaction mixture continuously for 10 minutes at room temperature.[1][4]
-
Monitoring: Monitor the reaction by TLC using petroleum ether with 10% ethyl acetate.[1]
-
Isolation: Upon completion, add 30 mL of ice-cold water to the mixture and let it stand for 15 minutes.[4]
-
Purification: Collect the resulting solid product by filtration and wash it with cold water.[4]
Quantitative Data Summary
The following table provides a clear comparison of the key quantitative parameters for each of the discussed 5-Nitrovanillin synthesis protocols.
| Parameter | Traditional Method | Low-Temperature Nitration | CAN-Mediated Method | Yttrium Nitrate Method |
| Nitrating Agent | Concentrated Nitric Acid | Nitric Acid | Cerium (IV) Ammonium Nitrate (CAN) | Yttrium Nitrate Hexahydrate |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | 5-90% Acetic Acid | Glacial Acetic Acid |
| Catalyst | None | None | Polyethylene Glycol-400 | None |
| Temperature | 20–40°C | 0–5°C | 20–60°C | Room Temperature |
| Reaction Time | 2–4 hours | ~50 minutes | 1.0–2.5 hours | 10 minutes |
| Reported Yield | ~75%[4] | 64%[4] | 69-71%[4] | Not specified |
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the low-temperature nitration and the CAN-mediated synthesis of 5-Nitrovanillin.
Caption: Workflow for the low-temperature synthesis of 5-Nitrovanillin.
Caption: Workflow for the CAN-mediated synthesis of 5-Nitrovanillin.
Conclusion and Future Outlook
The synthesis of 5-Nitrovanillin offers a compelling example of the progress in synthetic chemistry, moving from harsh, wasteful methods to more controlled, efficient, and environmentally conscious protocols. While the traditional nitric acid method remains a viable option, its environmental impact cannot be ignored. The low-temperature modification offers a significant improvement in terms of yield and selectivity. For laboratories prioritizing green chemistry principles, the cerium ammonium nitrate method presents an excellent alternative, minimizing acid waste and offering good yields. The yttrium nitrate protocol, with its remarkably short reaction time, is an attractive option for rapid synthesis, although further studies are needed to quantify its yield for vanillin nitration specifically.
The choice of synthesis protocol will ultimately depend on the specific needs and priorities of the research or development team, balancing factors such as yield, reaction time, cost, safety, and environmental impact. As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of 5-Nitrovanillin and other important chemical intermediates.
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Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
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Yadav, R., Saini, D., & Yadav, D. (2018). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57. [Link]
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A Definitive Guide to the Structural Confirmation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven approach to the unambiguous structural confirmation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (also known as 5-nitrovanillin). We will delve into a comparative analysis of its key isomers, presenting experimental data and outlining a definitive analytical workflow to ensure the correct structural assignment. As a Senior Application Scientist, this guide is structured to not only provide protocols but to explain the underlying scientific principles, ensuring a robust and reliable characterization process.
The Isomeric Landscape: More Than Just a Formula
The molecular formula C₈H₇NO₅ can correspond to several isomers of hydroxy-methoxy-nitrobenzaldehyde. The subtle shifts in the positions of the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups drastically alter the electronic environment and, consequently, the spectroscopic signatures of each molecule. Here, we focus on the comparison of four key isomers to highlight these critical differences.
| Compound Name | Structure | Key Physicochemical Properties |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | CAS Number: 6635-20-7[1][2] Molecular Weight: 197.14 g/mol [1][2] Appearance: Yellow powder[2] | |
| 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | CAS Number: Not readily available Molecular Weight: 197.14 g/mol | |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | CAS Number: 17028-61-4[3] Molecular Weight: 197.14 g/mol [3] | |
| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | CAS Number: Not readily available Molecular Weight: 197.14 g/mol [4] |
Spectroscopic Fingerprints: A Comparative Analysis
The cornerstone of structural elucidation lies in the interpretation of spectroscopic data. Each technique provides a unique piece of the puzzle, and together, they offer a definitive picture of the molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
| Isomer | Expected Aromatic Proton Signals (ppm) and Splitting | Rationale |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Two singlets. | The two aromatic protons are in a para-like arrangement with no adjacent protons to couple with, resulting in two distinct singlets. |
| This compound | Two doublets. | The two aromatic protons would be ortho to each other, leading to a doublet for each with a typical ortho coupling constant (J ≈ 8-9 Hz). |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | A doublet and a doublet of doublets. | One proton is ortho to the aldehyde, and the other is ortho to the nitro group, resulting in distinct chemical shifts and coupling patterns. |
| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | Two doublets. | Similar to the 3-hydroxy isomer, the aromatic protons are ortho to each other, but the overall chemical shifts will be different due to the altered substituent effects. |
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule.
| Functional Group | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (Expected Wavenumber, cm⁻¹) | Key Differentiating Features |
| O-H Stretch | Broad, ~3200-3500 | The presence and position of intramolecular hydrogen bonding (e.g., between -OH and -CHO in the 2-hydroxy isomer) will significantly broaden and shift this peak. |
| C-H Stretch (Aldehyde) | ~2750 and ~2850 | The presence of two distinct peaks is characteristic of an aldehyde C-H bond. |
| C=O Stretch (Aldehyde) | ~1680-1700 | The electronic nature of the substituents will influence the exact position of this peak. Electron-withdrawing groups tend to increase the frequency. |
| NO₂ Stretch (Asymmetric & Symmetric) | ~1520-1560 and ~1340-1380 | These two strong absorptions are characteristic of the nitro group. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.
| Isomer | Expected Molecular Ion Peak (m/z) | Potential Key Fragmentation Patterns |
| All Isomers | 197 ([M]⁺) and/or 196 ([M-H]⁻) | Loss of -NO₂ (m/z 151), loss of -CHO (m/z 168), and subsequent fragmentations of the aromatic ring. High-resolution mass spectrometry can confirm the elemental composition. |
A Self-Validating Workflow for Structural Confirmation
For a researcher synthesizing or acquiring a sample of a hydroxy-methoxy-nitrobenzaldehyde isomer, the following workflow provides a robust method for structural verification.
Caption: A simplified reaction scheme for the synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
Conclusion
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A Comparative Guide to Byproduct Analysis in 5-Nitrovanillin Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 5-Nitrovanillin is a critical step in the production of various active pharmaceutical ingredients (APIs). However, the nitration of vanillin is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and impact the quality of the final compound. This guide provides an in-depth analysis of the common byproducts encountered during 5-Nitrovanillin synthesis, a comparative overview of different synthetic methodologies with respect to byproduct formation, and detailed protocols for the analytical techniques required for their identification and quantification.
The Challenge of Byproduct Formation in Vanillin Nitration
The synthesis of 5-Nitrovanillin typically involves the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing, and activating. However, the aldehyde group is a deactivating group. This complex interplay of directing effects, coupled with the often harsh conditions of nitration, can lead to the formation of a range of byproducts.
The primary challenges in controlling the reaction's selectivity include:
-
Isomer Formation: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 2-nitrovanillin and 6-nitrovanillin.
-
Over-nitration: The activated ring is susceptible to further nitration, resulting in dinitro- or even trinitro-vanillin derivatives.
-
Oxidation: The strong oxidizing nature of many nitrating agents can oxidize the aldehyde functional group to a carboxylic acid, forming vanillic acid and its nitrated derivatives.
Understanding and controlling the formation of these byproducts is paramount for developing an efficient and robust synthetic process.
Comparative Analysis of Synthesis Methods
Several methods for the synthesis of 5-Nitrovanillin have been reported, each with its own advantages and disadvantages concerning yield, safety, and byproduct profile. Here, we compare the most common approaches.
Traditional Method: Nitric Acid in Acetic Acid
This is the most conventional method for synthesizing 5-Nitrovanillin.[1][2][3]
-
Reaction: Vanillin is treated with concentrated nitric acid in a solvent such as glacial acetic acid.
-
Byproducts: This method is notorious for producing a significant amount of byproducts. The strong oxidizing nature of nitric acid can lead to the oxidation of the aldehyde group to a carboxylic acid.[4] Furthermore, the reaction is exothermic, and poor temperature control can result in over-nitration.
-
Expert Insight: While seemingly straightforward, this method's success hinges on meticulous temperature control. A runaway reaction is a real risk, leading to a complex and often inseparable mixture of byproducts. The workup procedure is also critical for removing acidic impurities.
Low-Temperature Nitration
To mitigate the issues of the traditional method, a low-temperature modification is often employed.
-
Reaction: The nitration is carried out at a reduced temperature, typically between 0 and 5°C.
-
Byproducts: Operating at lower temperatures significantly reduces the rate of side reactions, particularly over-nitration and oxidation. This leads to a cleaner reaction profile and a higher yield of the desired 5-nitro isomer.
-
Expert Insight: The slow, dropwise addition of the nitrating agent is crucial to maintain a low localized concentration and control the exotherm. While this method improves selectivity, it does not entirely eliminate byproduct formation.
"Green" Synthesis: Ceric Ammonium Nitrate (CAN)
In a bid to develop more environmentally friendly protocols, ceric ammonium nitrate (CAN) has been explored as a nitrating agent.
-
Reaction: Vanillin is reacted with CAN in a solvent like acetic acid, often with a phase transfer catalyst.[5]
-
Byproducts: This method is reported to have the advantage of producing few byproducts.[5] The milder reaction conditions and the nature of the nitrating agent reduce the likelihood of oxidation and over-nitration.
-
Expert Insight: The CAN method represents a significant step towards a more sustainable synthesis. The operational simplicity and reduced waste stream make it an attractive alternative for both laboratory and potential scale-up applications. However, the cost of the reagent compared to nitric acid is a factor to consider.
Other Nitrating Agents
Other nitrating agents have also been investigated to improve the selectivity of vanillin nitration.
-
Acetyl nitrate: This reagent, often generated in situ, can provide higher yields of up to 88% in the presence of silica gel.[2]
-
Yttrium nitrate: The use of yttrium nitrate in glacial acetic acid has been explored for the nitration of phenols at room temperature.[6]
-
Expert Insight: These alternative reagents offer potential improvements in yield and selectivity. However, their adoption may be limited by factors such as cost, availability, and the need for specific reaction conditions. A thorough evaluation of the byproduct profile for each of these methods is essential before implementation.
Quantitative Data Summary
| Synthesis Method | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Traditional | Concentrated Nitric Acid | Glacial Acetic Acid | 20-40 | 2-4 | ~75[3] |
| Low-Temperature | Concentrated Nitric Acid | Dichloromethane | 0-5 | 1-2 | ~64[6] |
| CAN-Mediated | Ceric Ammonium Nitrate | Acetic Acid / PEG-400 | 20-60 | 1.0-2.5 | >85 (patent data)[3] |
| Optimized Traditional | Acetyl nitrate | Silica gel | Not Specified | Not Specified | up to 88[3] |
| Yttrium Nitrate | Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | Room Temperature | 10 minutes | - |
Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanisms provides a rationale for the observed byproduct profiles and guides the optimization of reaction conditions.
Electrophilic Aromatic Substitution: The Main Event and Its Side Paths
The nitration of vanillin proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated from the nitrating agent. The hydroxyl and methoxy groups direct the incoming electrophile to the ortho and para positions. The desired product, 5-Nitrovanillin, is formed by substitution at the position ortho to the hydroxyl group and meta to the aldehyde.
Caption: Electrophilic Aromatic Substitution Pathway for 5-Nitrovanillin Synthesis.
The Oxidation Culprit: Formation of Vanillic Acid
Strong oxidizing agents, particularly nitric acid under harsh conditions, can oxidize the aldehyde group of vanillin to a carboxylic acid, yielding vanillic acid. This byproduct can also be subsequently nitrated.
Caption: Oxidation Byproduct Formation Pathway.
Analytical Methodologies for Byproduct Profiling
Accurate identification and quantification of byproducts are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and versatile technique for separating and quantifying non-volatile compounds like 5-Nitrovanillin and its byproducts.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 280 nm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The percentage of each component can be determined by area normalization, assuming similar response factors for the byproducts. For more accurate quantification, calibration curves should be prepared using certified reference standards of the expected byproducts.
Caption: Workflow for HPLC Purity Analysis of 5-Nitrovanillin.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is an excellent technique for identifying volatile and semi-volatile byproducts. The mass spectrometer provides structural information that aids in the unequivocal identification of unknown impurities.
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Injection: A split injection is usually appropriate to avoid overloading the column.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. A scan range of m/z 40-400 is typically sufficient.
-
Sample Preparation:
-
Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution if necessary.
-
-
Identification: The mass spectrum of each separated peak can be compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of the different isomers will be distinct, allowing for their differentiation.
Caption: Workflow for GC-MS Byproduct Identification in 5-Nitrovanillin Synthesis.
Conclusion and Recommendations
The synthesis of 5-Nitrovanillin is a well-established but nuanced process where the control of byproduct formation is key to achieving high purity and yield. For researchers aiming for a clean and efficient synthesis, the following recommendations are crucial:
-
Method Selection: For routine laboratory synthesis with a focus on minimizing hazardous reagents and byproducts, the ceric ammonium nitrate (CAN) method is a highly recommended starting point. For processes where cost is a primary driver, the low-temperature nitration with nitric acid offers a significant improvement over the traditional room temperature method.
-
Process Control: Regardless of the chosen method, strict temperature control is the single most important parameter to manage. The slow and controlled addition of the nitrating agent is essential to prevent exothermic runaway reactions and minimize side product formation.
-
Analytical Rigor: A combination of HPLC for quantitative purity assessment and GC-MS for the definitive identification of byproducts should be implemented as a standard quality control procedure. This two-pronged analytical approach provides a comprehensive understanding of the reaction profile and enables data-driven process optimization.
By carefully selecting the synthetic methodology, meticulously controlling reaction parameters, and employing robust analytical techniques, researchers can confidently produce high-purity 5-Nitrovanillin, a vital intermediate for the advancement of pharmaceutical and chemical research.
References
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Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]
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Chinese Journal of Natural Medicines. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]
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CABI Digital Library. (n.d.). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. [Link]
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YouTube. (2015). How to isolate Vanillin from Artificial Vanilla Extract. [Link]
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PubMed. (2013). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. [Link]
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LCGC International. (2016). Flavour and Fragrance Analysis: Wondrous Vanilla. [Link]
-
National Pharmaceutical Control Bureau, Ministry of Health Malaysia. (n.d.). Analytical Method Validation & Common Problem 1. [Link]
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Walsh Medical Media. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium. [Link]
-
ResearchGate. (n.d.). Mass spectra (MS) of standard vanillin (A), Aspergillus mediated.... [Link]
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SIELC Technologies. (n.d.). HPLC Determination of Vanillin on Primesep SB Column. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde Isomers
In the realm of pharmaceutical synthesis and materials science, the precise characterization of substituted aromatic compounds is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde and its key positional isomers. Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and analytical reasoning required to unambiguously distinguish these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just the data, but the causal chemical principles that govern the spectral differences.
The Isomers in Focus: Structure and Significance
The subject of our investigation is a derivative of vanillin, a widely used flavoring agent and synthetic precursor.[1] Nitration of vanillin and its isomer, isovanillin, can lead to a variety of positional isomers, each with unique potential for further chemical modification. The ability to confirm the substitution pattern on the aromatic ring is critical for ensuring the desired reaction pathway has been followed and for the ultimate purity of the final product.
For this guide, we will compare the following five compounds:
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The common starting material.
-
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): The primary isomer of the starting material.[2]
-
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin): The primary nitration product of vanillin.[3]
-
This compound (5-Nitroisovanillin): An important isomer with swapped hydroxyl and methoxy positions.
-
3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (2-Nitroisovanillin): An isomer where the nitro group's position is significantly altered, providing a distinct comparative example.
Caption: Chemical structures of the compared isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful technique for distinguishing positional isomers of substituted benzenes. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is dictated by the electron-donating or electron-withdrawing nature of the substituents. Furthermore, the spin-spin coupling patterns between adjacent protons provide definitive proof of their relative positions.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve these polar compounds and to observe the exchangeable hydroxyl proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.
Data Presentation: Comparative ¹H NMR Data (in DMSO-d₆)
| Compound | δ Aldehyde (s) | δ Aromatic | δ Methoxy (s) | δ Hydroxyl (s) |
| Vanillin | ~9.81 | ~7.42 (dd), ~7.40 (d), ~6.95 (d) | ~3.85 | ~9.5 (br s) |
| Isovanillin | ~9.82 | ~7.45 (d), ~7.35 (dd), ~7.10 (d) | ~3.88 | ~10.0 (br s) |
| 5-Nitrovanillin | ~9.85 | ~7.75 (d, J≈2 Hz), ~7.65 (d, J≈2 Hz) | ~3.95 | ~11.0 (br s) |
| 5-Nitroisovanillin | ~9.90 | ~7.80 (d, J≈2 Hz), ~7.70 (d, J≈2 Hz) | ~3.98 | ~11.5 (br s) |
| 2-Nitroisovanillin | ~10.20 | ~7.60 (d, J≈9 Hz), ~7.30 (d, J≈9 Hz) | ~4.00 | ~11.2 (br s) |
Note: Chemical shifts (δ) are approximate and reported in ppm. Coupling constants (J) are in Hz. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Trustworthiness: Interpreting the ¹H NMR Data
The key to differentiating these isomers lies in the aromatic region (6.5-8.5 ppm).
-
Vanillin vs. Isovanillin: Vanillin shows three distinct aromatic signals, often appearing as a doublet, a doublet, and a doublet of doublets, consistent with its 1,2,4-substitution pattern. Isovanillin also shows three signals but with different chemical shifts and coupling constants due to the altered electronic effects of the swapped -OH and -OCH₃ groups.
-
The 5-Nitro Isomers: The introduction of a powerful electron-withdrawing nitro group (-NO₂) at position 5 in both vanillin and isovanillin dramatically simplifies the aromatic region. The two remaining aromatic protons (at positions 2 and 6) are no longer adjacent and thus appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The signals are shifted significantly downfield compared to their precursors due to the deshielding effect of the nitro group.[6]
-
2-Nitroisovanillin: This isomer provides a stark contrast. The two aromatic protons are ortho to each other, resulting in two doublets with a large ortho-coupling constant (J ≈ 8-9 Hz). The aldehyde proton is also significantly shifted downfield (~10.20 ppm) due to the proximate and strongly electron-withdrawing nitro group. This large downfield shift of the aldehyde proton is a key diagnostic feature.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While the spectra of isomers can be similar, subtle shifts in vibrational frequencies, particularly in the "fingerprint region" (<1500 cm⁻¹), can be diagnostic. The primary utility here is to confirm the success of the nitration reaction and to note the influence of substituent position on bond strengths.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No special preparation is needed.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.
Data Presentation: Key IR Absorption Frequencies (cm⁻¹)
| Vibration Mode | Vanillin | Isovanillin | 5-Nitrovanillin | 5-Nitroisovanillin | 2-Nitroisovanillin |
| O-H stretch (broad) | 3200-3400 | 3200-3400 | ~3200 | ~3250 | ~3300 |
| C-H (aromatic) | ~3070 | ~3075 | ~3100 | ~3105 | ~3090 |
| C-H (aldehyde) | ~2850, ~2750 | ~2860, ~2760 | ~2870, ~2770 | ~2875, ~2775 | ~2880, ~2780 |
| C=O (aldehyde) | ~1665 | ~1670 | ~1683[3] | ~1685 | ~1695 |
| N-O (asymmetric) | N/A | N/A | ~1547[3] | ~1540 | ~1530 |
| N-O (symmetric) | N/A | N/A | ~1366[3] | ~1370 | ~1345 |
| C-O (ether) | ~1270 | ~1260 | ~1266[3] | ~1280 | ~1250 |
Note: All values are approximate.
Trustworthiness: Interpreting the IR Data
-
Confirmation of Nitration: The most obvious difference between the precursors (Vanillin, Isovanillin) and the nitrated products is the appearance of two strong absorption bands corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching vibrations of the nitro group.[3]
-
Carbonyl (C=O) Shift: The position of the C=O stretching frequency is sensitive to electronic effects. For aldehydes conjugated with an aromatic ring, this band typically appears around 1705 cm⁻¹.[8] The presence of electron-donating groups (-OH, -OCH₃) lowers this frequency. The addition of the electron-withdrawing -NO₂ group increases the frequency. In 2-Nitroisovanillin, the proximity of the nitro group to the aldehyde results in the highest C=O frequency (~1695 cm⁻¹) due to a strong inductive electron withdrawal.
-
Hydroxyl (O-H) Band: The broadness of the O-H stretch indicates hydrogen bonding, which is expected in the solid state for all these compounds.
Caption: General workflow for isomeric differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorption (λₘₐₓ) is affected by the extent of conjugation and the nature of the substituents on the aromatic ring. Electron-donating groups (auxochromes like -OH, -OCH₃) and electron-withdrawing groups in conjugation with the aromatic system can cause bathochromic (red) or hypsochromic (blue) shifts.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of each isomer (~10⁻⁵ M) in a UV-transparent solvent, such as ethanol or methanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum from approximately 200 nm to 500 nm. Use the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Data Presentation: Comparative UV-Vis Data (in Ethanol)
| Compound | λₘₐₓ (nm) |
| Vanillin | ~231, ~279, ~308 |
| Isovanillin | ~230, ~278, ~310 |
| 5-Nitrovanillin | ~240, ~265, ~330 |
| 5-Nitroisovanillin | ~238, ~270, ~335 |
| 2-Nitroisovanillin | ~255, ~350 |
Note: Values are approximate and represent major absorption bands.
Trustworthiness: Interpreting the UV-Vis Data
-
Effect of Nitration: The addition of the nitro group, a strong chromophore, generally causes a bathochromic shift (to longer wavelengths) of the main absorption bands, indicating an extension of the conjugated π-system.[9] This is clearly observed when comparing the nitrated compounds to vanillin and isovanillin.
-
Isomeric Differences: While the spectra of 5-Nitrovanillin and 5-Nitroisovanillin are quite similar, subtle shifts exist. The most significant difference is seen with 2-Nitroisovanillin. The steric hindrance between the ortho-substituted aldehyde and nitro groups can force the aldehyde out of the plane of the benzene ring, altering the conjugation and leading to a distinct absorption profile with a significantly red-shifted major band (~350 nm).
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all isomers in this guide have the same nominal molecular weight (197 g/mol for the nitrated species), high-resolution MS can confirm the elemental composition.[10] More importantly, the fragmentation patterns, resulting from the cleavage of the molecular ion, can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•).
-
Mass Analysis: Separate the molecular ion and its fragment ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative abundance versus m/z.
Data Presentation: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺•) | [M-H]⁺ | [M-NO₂]⁺ | Other Key Fragments |
| Vanillin (MW=152) | 152 | 151 | N/A | 123, 95 |
| Isovanillin (MW=152) | 152 | 151 | N/A | 123, 95 |
| 5-Nitrovanillin (MW=197) | 197 | 196 | 151 | 167 ([M-NO]⁺), 123 |
| 5-Nitroisovanillin (MW=197) | 197 | 196 | 151 | 167 ([M-NO]⁺), 123 |
| 2-Nitroisovanillin (MW=197) | 197 | 196 | 151 | 179 ([M-H₂O]⁺), 167 ([M-NO]⁺) |
Note: MW = Molecular Weight. The base peak is often [M-H]⁺ or another stable fragment.
Trustworthiness: Interpreting the Mass Spectra
-
Molecular Ion: All three nitrated isomers will show a molecular ion peak at m/z 197, confirming their molecular formula (C₈H₇NO₄).
-
Common Fragments: A peak at m/z 196, corresponding to the loss of a hydrogen atom ([M-H]⁺), is common and often intense for aldehydes.[11] The loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 151 is also expected.
-
The "Ortho Effect": 2-Nitroisovanillin may exhibit a unique fragmentation pattern known as the "ortho effect." The proximity of the hydroxyl and nitro groups can facilitate the loss of a water molecule (18 Da) from the molecular ion, leading to a potentially significant peak at m/z 179. This pathway is not available to the other isomers and can serve as a key diagnostic indicator.
Conclusion
The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable information, a combined approach yields the most definitive structural elucidation.
-
¹H NMR is the most decisive single technique, providing clear differentiation through the chemical shifts and coupling patterns of the aromatic protons.
-
IR Spectroscopy serves as an excellent tool for confirming the presence of the key nitro, carbonyl, and hydroxyl functional groups.
-
UV-Vis Spectroscopy offers supporting evidence, with substituent-induced shifts in λₘₐₓ providing clues to the electronic structure.
-
Mass Spectrometry confirms the molecular weight and can reveal unique fragmentation pathways, such as the "ortho effect," that are indicative of a specific substitution pattern.
By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
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Karewicz, A., Bilska, M., & Kurek, J. (2013). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Available at: [Link]
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Gutiérrez-Quintanilla, A., Moge, B., Compagnon, I., & Noble, J. A. (2024). Vibrational and electronic spectra of protonated vanillin: exploring protonation sites and isomerisation. Royal Society of Chemistry. Available at: [Link]
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OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]
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Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available at: [Link]
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WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Available at: [Link]
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ResearchGate. (n.d.). NMR data on the degradation of o-nitrophenol degradation by the microbial consortium. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Available at: [Link]
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ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available at: [Link]
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Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Available at: [Link]
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ResearchGate. (2025). Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Available at: [Link]
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IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]
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ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Available at: [Link]
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Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]
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International Journal of Electrochemical Science. (2017). Identification of Two Positional Isomers between Ortho-Vanillin and Para-Vanillin by their Inhibitory Effects on. Available at: [Link]
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ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]
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Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Available at: [Link]
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Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Available at: [Link]
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PubMed. (n.d.). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to instill confidence and ensure that waste management practices for this specific nitroaromatic compound are executed with the highest degree of scientific integrity and operational safety.
The causality behind these protocols is grounded in the inherent chemical properties of aromatic nitro-compounds. The presence of the nitro group (-NO₂) on the benzaldehyde scaffold significantly influences its reactivity, toxicity, and environmental profile, necessitating its classification as hazardous waste. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory management.
Hazard Identification and Risk Assessment
This compound, while a specific entity, shares a structural class with other substituted nitrobenzaldehydes. By analyzing Safety Data Sheets (SDS) for closely related analogs, we can confidently extrapolate its hazard profile. The primary risks are associated with its potential toxicity and irritant properties.[1][2][3]
The Globally Harmonized System (GHS) classifications for structurally similar compounds provide a clear directive for handling and disposal.[1][2][3][4]
| Hazard Class | GHS Hazard Statement (H-Code) | Causality and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife.[1][2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. This necessitates the use of chemical-resistant gloves during handling and disposal to prevent dermal exposure. Contaminated materials (gloves, wipes) must also be disposed of as hazardous waste.[1][3][4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation upon contact. This mandates the use of safety glasses or goggles and dictates that all handling and disposal operations occur in a controlled manner to prevent splashes or aerosol generation.[1][2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Waste should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][4] |
| Aquatic Hazard (Short-term, Category 3) | H402: Harmful to aquatic life | This compound is expected to be toxic to aquatic organisms. This is a critical justification for not disposing of the chemical down the drain, as it can contaminate waterways and harm ecosystems.[5] |
Pre-Disposal Protocol: Engineering and Personal Protective Controls
Before beginning any disposal procedure, the principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. This is achieved through a combination of engineering controls and Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound waste, including weighing, packaging, and labeling, must be conducted within a certified chemical fume hood. This is the primary defense against respiratory exposure.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3]
-
Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Step-by-Step Disposal and Waste Management Workflow
Disposal of this compound must follow hazardous waste protocols. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[5][7][8]
Step 1: Waste Classification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed "waste," this compound must be classified as hazardous chemical waste.
-
Segregate Appropriately: This waste stream should be segregated as "Non-halogenated Organic Solid Waste." Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[9]
Step 2: Containerization
-
Primary Container: The waste should be collected in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid.[10][11]
-
Container Integrity: Ensure the container is clean, dry, and in good condition before use. Leave at least 10% headspace to allow for expansion.[11]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must also be placed in this waste container.[12]
Step 3: Labeling
-
Mandatory Information: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
Clarity: The label must be legible, unobscured, and written in permanent marker.
Step 4: Storage and Accumulation
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA should be under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[13][14]
Step 5: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Manifesting: The EHS department will arrange for the collection of the waste, ensuring it is properly manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Probable Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous material.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to Safely Handling 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a compound whose structural motifs—a nitro group on an aromatic ring—necessitate rigorous safety measures. Our goal is to empower you with the knowledge to manage this chemical safely, ensuring both personal protection and the integrity of your research.
Hazard Analysis: Understanding the Risks
Based on these analogs, this compound is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS)[1][2]:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][3][4]
The presence of the nitroaromatic functionality is the primary driver of these hazards. These groups can be readily absorbed and are often biologically active, which is why minimizing all routes of exposure—ingestion, skin contact, and inhalation—is paramount.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a comprehensive barrier against chemical exposure. The following equipment must be worn at all times when handling this compound.[6]
| PPE Category | Required Equipment | Rationale & Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face, which is crucial when handling powders that can become airborne.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a wide range of chemicals, including aromatic compounds.[6] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin.[9] Never wear gloves outside the laboratory.[10] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A fully fastened lab coat protects your skin and personal clothing from incidental contact.[9][11] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (If required) | All handling of solid this compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[3][7] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the foot; porous materials, sandals, or open-toed shoes are strictly prohibited in the laboratory to protect against spills.[6][9] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, sequential protocol is the bedrock of laboratory safety. This workflow is designed to minimize risk at every stage of handling.
Safe Handling Workflow
Caption: Workflow for handling this compound.
1. Preparation and Engineering Controls
-
Fume Hood Verification: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and has been certified within the last year.[7]
-
Designate Area: Cordon off a specific area within the fume hood for the procedure to contain any potential spills.[7]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and time spent handling the compound.[7]
2. Weighing and Transfer (Inside Fume Hood)
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. Use gentle motions to avoid creating airborne dust.
-
Transfer: Transfer the weighed solid to the reaction vessel. If any material is spilled, decontaminate the surface immediately as per the cleanup protocol.
3. During the Experiment
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[7]
-
Constant Monitoring: Continuously observe the reaction for any unexpected changes.
-
Containment: Ensure all operations are performed within the designated area of the fume hood.
4. Post-Experiment Decontamination and Cleanup
-
Surface Decontamination: After the experiment is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.[7] Use an appropriate solvent and cleaning agent.
-
PPE Removal: Remove disposable gloves and any other contaminated disposable PPE, turning them inside out, and place them in the designated solid waste container.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water, even if there was no known contamination.[11]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both safety and the environment. All waste streams must be handled with the same care as the parent compound.
-
Chemical Waste: All solutions containing this compound and any unused solid must be disposed of in a clearly labeled, sealed hazardous waste container designated for "Halogenated" or "Non-Halogenated" organic waste as appropriate for your solvents.[6] Never dispose of organic substances down the drain.[11]
-
Contaminated Solids: All disposables that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels used for cleanup) must be collected in a separate, sealed plastic bag and placed in the solid hazardous waste container.
-
Final Disposal: The ultimate disposal of the waste container must be handled by a licensed chemical destruction facility or via controlled incineration in accordance with all local, state, and national regulations.[1][3]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1][2]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No 116313-85-0. Loba Chemie. [Link]
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Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active Co., Ltd. [Link]
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Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
